Product packaging for Ethyl 2,4-difluorobenzoate(Cat. No.:CAS No. 108928-00-3)

Ethyl 2,4-difluorobenzoate

Cat. No.: B022472
CAS No.: 108928-00-3
M. Wt: 186.15 g/mol
InChI Key: OPQFYGPAOVCNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2,4-difluorobenzoate is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B022472 Ethyl 2,4-difluorobenzoate CAS No. 108928-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQFYGPAOVCNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371889
Record name ethyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108928-00-3
Record name Benzoic acid, 2,4-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108928-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-difluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108928003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-difluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ethyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4-difluoro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4-difluorobenzoate (CAS No. 108928-00-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Ethyl 2,4-difluorobenzoate. It moves beyond a simple recitation of data, offering practical insights into its synthesis, characterization, and application, grounded in established chemical principles.

Strategic Overview: The Significance of a Fluorinated Building Block

This compound is more than a mere chemical intermediate; it is a strategic building block in the design of advanced molecules. The incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The two fluorine substituents on the phenyl ring of this compound profoundly alter its electronic properties, enhancing its utility in several ways:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly impact a molecule's acidity/basicity (pKa), lipophilicity, and metabolic stability.[3] This allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.

  • Enhanced Biological Activity: The fluorine atoms can serve as bioisosteres for hydrogen atoms or hydroxyl groups, potentially forming unique hydrogen bonds or dipole interactions with target proteins, thereby improving binding affinity and selectivity.[3]

  • Reactive Handle for Synthesis: The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a versatile pathway for further molecular elaboration.

This guide will dissect the core properties of this compound, providing the foundational knowledge necessary for its effective use in research and development.

Core Physicochemical & Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, followed by an analysis of its spectroscopic signature.

Physicochemical Properties

The following table consolidates key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 108928-00-3[1][4][5][6][7][8][9][10][11]
Molecular Formula C₉H₈F₂O₂[1][4][7][9]
Molecular Weight 186.16 g/mol [1][4][7][8][10]
Appearance Colorless to light orange/yellow/green clear liquid or crystal powder[1][4][8][10][12]
Density ~1.222 - 1.24 g/cm³[1][4][8][10]
Boiling Point 65-67 °C at 15 mmHg; 88 °C at 8 mmHg[1][4][10]
Melting Point 65 °C (Note: Some sources list as n/a or liquid at RT)[4][10]
Refractive Index (n²⁰/D) ~1.473 - 1.477[1][4][8][10]
Purity ≥ 98% (GC)[1][8]
Spectroscopic Characterization: A Structural Fingerprint
  • Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic for the presence of key functional groups. For an aromatic ester like this compound, the spectrum is dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch, anticipated in the 1715-1730 cm⁻¹ region.[13] Other key absorptions include C-O stretching vibrations between 1100-1310 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ region, and C-F stretching, which typically appears as strong bands in the 1100-1350 cm⁻¹ range, often overlapping with the C-O stretches.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-), corresponding to the ethyl ester group. The aromatic region (3H, ~7.0-8.0 ppm) would present as a complex multiplet pattern due to coupling between the aromatic protons and the two different fluorine atoms (²JHF, ³JHF, and ⁴JHF couplings).

    • ¹³C NMR: The carbon spectrum would confirm the presence of 9 distinct carbon environments. Key signals include the ester carbonyl (~164 ppm), the ethyl group carbons (-OCH₂- at ~62 ppm and -CH₃ at ~14 ppm), and six aromatic carbons. The aromatic signals would appear as doublets or doublets of doublets due to strong one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine coupling, which is a definitive feature of fluorinated aromatics.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 186.16. Characteristic fragmentation patterns for ethyl esters would be observed, including the loss of the ethoxy radical (-•OCH₂CH₃) to give a fragment at m/z = 141 (the 2,4-difluorobenzoyl cation) and the loss of ethylene (-C₂H₄) via McLafferty rearrangement.

Synthesis Protocol: Fischer-Speier Esterification

The most direct and economically viable synthesis of this compound is the Fischer-Speier esterification of 2,4-difluorobenzoic acid with ethanol.[5][14] This is an acid-catalyzed equilibrium reaction.[15][16][17]

Causality-Driven Methodology

This protocol is designed as a self-validating system, where the rationale for each step is clarified to ensure both success and understanding.

Objective: To synthesize this compound from 2,4-difluorobenzoic acid and ethanol.

Materials:

  • 2,4-difluorobenzoic acid

  • Anhydrous Ethanol (EtOH), excess

  • Concentrated Sulfuric Acid (H₂SO₄), catalyst

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-difluorobenzoic acid (e.g., 10.0 g, 63.3 mmol) in an excess of anhydrous ethanol (e.g., 100 mL).

    • Causality: Using ethanol as both the reagent and the solvent drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[17][18] Anhydrous conditions are preferred to prevent the reverse reaction (hydrolysis).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the solution.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid.[16] This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[15]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain reflux for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent for an extended period without loss of material.[18]

  • Cooling and Solvent Removal: Allow the reaction to cool to room temperature. Remove the bulk of the excess ethanol under reduced pressure using a rotary evaporator.

    • Causality: This step simplifies the subsequent extraction by reducing the volume of the organic phase.

  • Aqueous Workup - Neutralization: Dilute the residue with ethyl acetate (e.g., 100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally, brine (50 mL).

    • Causality: The NaHCO₃ wash is critical. It neutralizes the sulfuric acid catalyst and removes any unreacted 2,4-difluorobenzoic acid by converting it to its water-soluble sodium salt.[18] The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄. Swirl for 5-10 minutes, then filter to remove the drying agent.

    • Causality: Removing all traces of water is essential before final solvent evaporation to obtain a pure product.

  • Final Purification: Concentrate the filtered organic solution under reduced pressure to yield the crude product. For high purity, the resulting oil can be purified by vacuum distillation.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the Fischer-Speier esterification process.

Fischer_Esterification_Workflow A 1. Reactant Mixing (2,4-Difluorobenzoic Acid + Excess EtOH) B 2. Acid Catalysis (Add conc. H₂SO₄) A->B Protonation Setup C 3. Thermal Reaction (Heat to Reflux) B->C Activate Carbonyl D 4. Quenching & Extraction (Cool, add EtOAc, wash with NaHCO₃) C->D Neutralize & Remove Acid E 5. Phase Separation (Isolate Organic Layer) D->E Aqueous vs. Organic F 6. Drying (Add Anhydrous MgSO₄) E->F Remove Water G 7. Purification (Filter & Evaporate Solvent) F->G Remove Drying Agent H Final Product (this compound) G->H Isolate Pure Ester

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

Core Reactivity: Hydrolysis

The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid.[19] Alkaline hydrolysis is often preferred for its irreversibility (the final deprotonation of the carboxylic acid drives the reaction to completion).

Illustrative Protocol: Alkaline Hydrolysis

  • Reaction: Dissolve this compound in a mixture of ethanol and aqueous sodium hydroxide (NaOH) solution.

  • Reflux: Heat the mixture to reflux until the ester (often visible as oily droplets) is fully consumed.[20]

  • Acidification: After cooling, slowly add a strong acid (e.g., HCl) to the reaction mixture until it is acidic (pH ~1-2).[20]

  • Isolation: The 2,4-difluorobenzoic acid, being sparingly soluble in cold water, will precipitate and can be collected by vacuum filtration.[19]

Applications in Drug Discovery and Beyond

This compound is a valuable intermediate for synthesizing more complex molecules.[1] Its utility is prominent in:

  • Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory agents and kinase inhibitors, where the difluorophenyl moiety is crucial for biological activity.[1]

  • Agrochemicals: The compound is used in the development of novel herbicides and fungicides, where the fluorinated ring enhances efficacy and metabolic stability.[1]

  • Material Science: It is employed in the synthesis of specialty polymers and liquid crystals where the unique electronic and physical properties conferred by the fluorine atoms are desirable.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is classified as an irritant, causing skin, eye, and respiratory system irritation.[4][12]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place, away from heat sources.[4][12]

Conclusion

This compound is a high-value, versatile chemical tool. Its defining feature—the 2,4-difluoro substitution pattern—provides a powerful lever for modulating molecular properties, a critical advantage in the rational design of drugs and advanced materials. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage its full potential.

References

  • Title: ethyl 2,4-difluorobenzo
  • Title: 2,4-Difluorobenzoato de etilo Source: Chem-Impex URL:[Link]
  • Title: Material Safety Data Sheet - Ethyl 2,4-difluorobenzo
  • Title: Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) Source: PubMed Central (PMC) URL:[Link]
  • Title: this compound | CAS 108928-00-3 Source: M
  • Title: Fischer–Speier esterific
  • Title: Fischer Esterification Source: Organic Chemistry Portal URL:[Link]
  • Title: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967)
  • Title: Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]
  • Title: Fischer Esterification-Typical Procedures Source: OperaChem URL:[Link]
  • Title: Fischer Esterification Source: Chemistry LibreTexts URL:[Link]
  • Title: Benzoic acid, 4-fluoro-, ethyl ester - IR Spectrum Source: NIST WebBook URL:[Link]
  • Title: Benzoic acid, 4-fluoro-, ethyl ester - Mass Spectrum Source: NIST WebBook URL:[Link]
  • Title: Methyl 2,4-Difluorobenzo
  • Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: PubMed URL:[Link]
  • Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Benzoic acid, 4-nitro-, ethyl ester - Infrared Spectrum Source: NIST WebBook URL:[Link]
  • Title: The Hydrolysis of Ethyl Benzo
  • Title: Hydrolysis of ethyl benzo

Sources

Physicochemical properties of Ethyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-difluorobenzoate

Executive Summary

This compound is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine substituents on the phenyl ring, make it a versatile intermediate for the synthesis of complex molecular architectures. The fluorine atoms enhance metabolic stability and lipophilicity, properties highly sought after in the design of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its synthesis and analysis, and critical insights into its handling and applications, tailored for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is systematically identified by its chemical formula, CAS registry number, and various synonyms.

IdentifierValue
IUPAC Name This compound
Synonyms 2,4-Difluorobenzoic Acid Ethyl Ester[1]
CAS Number 108928-00-3[2][3]
Molecular Formula C₉H₈F₂O₂[1][2]
Molecular Weight 186.16 g/mol [1][2]

The molecular architecture is key to its reactivity and function. The electron-withdrawing nature of the two fluorine atoms significantly influences the electron density of the aromatic ring and the reactivity of the ethyl ester group.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to formulation. This compound is generally described as a liquid, though some sources note it as a low-melting crystalline powder.[4][5] This discrepancy may arise from the compound existing in a supercooled liquid state or having a melting point close to ambient temperature.

PropertyValueSource(s)
Appearance Light orange to Yellow to Green clear liquid[1]
White to light yellow crystal powder[3][4][5]
Boiling Point 88 °C at 8 mmHg[1][3]
65-67 °C at 15 mmHg[4]
Melting Point 65 °C[4][5]
Density 1.24 g/cm³ (at 20°C)[1][6]
1.222 g/cm³[4][5]
Refractive Index (n20/D) 1.47[1][6]
Flash Point 84 °C
Purity (typical) >98.0% (GC)[1]

Synthesis and Reactivity

Synthetic Protocol: Fischer Esterification

The most direct and common method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 2,4-difluorobenzoic acid. This acid-catalyzed reaction with ethanol is a robust and scalable process.

Causality: The use of a strong acid catalyst (like H₂SO₄) is crucial. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the ethanol. The reaction is an equilibrium process; therefore, using excess ethanol or removing water as it forms will drive the reaction toward the product, maximizing the yield.

Reactant1 2,4-Difluorobenzoic Acid Reflux Reflux (e.g., 80°C) Reactant1->Reflux Reactant2 Ethanol (Excess) Reactant2->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Product This compound Byproduct H₂O Reflux->Byproduct Remove to shift equilibrium Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Reaction Purification Distillation or Chromatography Workup->Purification Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,4-difluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add absolute ethanol (5-10 eq) as the solvent and reactant.

  • Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

  • Heating: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Neutralization: After completion, cool the mixture to room temperature and slowly pour it over crushed ice. Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified via vacuum distillation to yield the final high-purity liquid.

Reactivity Profile

The reactivity is dominated by two main sites:

  • Ester Moiety: Susceptible to standard ester chemistry, including hydrolysis (acidic or basic) to revert to the carboxylic acid, transesterification with other alcohols, and reduction to the corresponding alcohol.

  • Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. However, they activate the ring for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the fluorine atoms. This makes it a valuable substrate for introducing nucleophiles to the aromatic core.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.

Sample Purified Sample GC Gas Chromatography (GC) Sample->GC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Purity Purity > 98% GC->Purity Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Analytical workflow for quality control.

Expected Spectroscopic Signatures:

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹, C-O stretches around 1100-1300 cm⁻¹, and strong C-F stretches in the 1100-1400 cm⁻¹ region.

  • ¹H NMR Spectroscopy: One would expect a triplet for the terminal -CH₃ of the ethyl group, a quartet for the -OCH₂- group, and complex multiplets for the aromatic protons due to H-H and H-F coupling.

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for the carbonyl carbon (~165 ppm), the carbons attached to fluorine (showing large C-F coupling constants), and the ethyl group carbons.

  • ¹⁹F NMR Spectroscopy: Two distinct signals are expected for the two non-equivalent fluorine atoms, with splitting due to F-F coupling.

Applications in Drug Development

This compound is not merely a laboratory chemical; it is a key building block in the synthesis of high-value molecules. The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance drug properties.[1]

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.

  • Lipophilicity and Binding: Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, the polarized C-F bond can engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity.

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, as well as agrochemicals like herbicides and fungicides.[1]

Safety, Handling, and Storage

Hazard Profile: As a Senior Application Scientist, ensuring laboratory safety is paramount. The compound presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment.

Hazard TypeDescriptionGHS Statement(s)Source(s)
Physical Hazard Combustible LiquidH227[7]
Health Hazard IrritantIrritating to eyes, respiratory system, and skin.[4][5]

Safe Handling Protocol:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields.[3][4]

  • Fire Safety: Keep away from open flames, sparks, and heat. Use non-sparking tools.[3][7]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[7]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[4]

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is recommended to store at room temperature, ideally below 15°C in a dark place.

References

  • ChemBK (2024). This compound.
  • Al-Masri, N., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • Supporting Information. (n.d.). General procedure for Ni-catalyzed carboxylation of aryl halides.
  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from an online chemical supplier directory. [Link]
  • PubChem (n.d.). Mthis compound.
  • NIST (n.d.). Benzoic acid, 4-fluoro-, ethyl ester.
  • Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
  • Google Patents (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
  • SpectraBase (n.d.). 2,5-Difluorobenzoic acid - Optional[Vapor Phase IR] - Spectrum.
  • NIST (n.d.). Ethyl 4-methylbenzoate.
  • PubChem (n.d.). 2,4-Difluorobenzoic acid.

Sources

An In-Depth Technical Guide to Ethyl 2,4-difluorobenzoate: A Core Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Ethyl 2,4-difluorobenzoate, a pivotal chemical intermediate in the fields of pharmaceutical sciences, agrochemical development, and material science. We will move beyond basic identifiers to explore the causality behind its utility, focusing on its molecular structure, the strategic importance of its fluorine substituents, and its application in synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this versatile compound.

Molecular Profile and Physicochemical Properties

This compound (CAS No. 108928-00-3) is an aromatic ester distinguished by the presence of two fluorine atoms on the benzene ring.[1][2] This substitution pattern is not arbitrary; it is a deliberate design choice that imparts unique electronic and pharmacokinetic properties, which we will explore in the subsequent section.

The fundamental properties of this compound are summarized in the table below. This data provides the foundational knowledge for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₉H₈F₂O₂[1][2][3][4][5][6]
Molecular Weight 186.16 g/mol [2][3][4][5][6]
CAS Number 108928-00-3[1][2][3][4][5]
Appearance Clear, colorless to light orange/yellow liquid[4][6]
Density ~1.24 g/cm³[4][5][6]
Boiling Point 88 °C @ 8 mmHg[6]
Refractive Index (n20/D) ~1.47[4][6]
SMILES CCOC(=O)C1=C(F)C=C(F)C=C1[1][5]
InChIKey OPQFYGPAOVCNEQ-UHFFFAOYSA-N[1]

The Strategic Importance of Difluorination in Drug Design

The true value of this compound as a synthetic precursor lies in its difluorinated phenyl ring. The introduction of fluorine into lead compounds is a cornerstone of modern medicinal chemistry, employed to modulate a molecule's properties for improved therapeutic outcomes.[7]

Causality behind Fluorine's Effects:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol). When fluorine atoms are placed at positions susceptible to metabolic oxidation by cytochrome P450 enzymes (like positions 2 and 4), they effectively block these metabolic pathways. This "metabolic blocking" increases the compound's half-life and bioavailability.

  • Enhanced Lipophilicity: Fluorine is the most electronegative element, yet its small size allows it to increase a molecule's lipophilicity (fat-solubility). This enhancement, often measured by the partition coefficient (LogP), can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[6][7]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine atoms lowers the pKa of nearby acidic or basic functional groups. This can alter a drug's ionization state at physiological pH, profoundly impacting its receptor binding affinity, solubility, and transport properties.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that binds more effectively to its target protein.

The 2,4-substitution pattern on the benzoate ring provides a specific electronic and steric profile that chemists can exploit to fine-tune the properties of a final active pharmaceutical ingredient (API).

cluster_Fluorine Strategic Fluorination cluster_Properties Molecular Properties cluster_Outcome Therapeutic Outcome Fluorine Atoms Fluorine Atoms Metabolic Stability Metabolic Stability Fluorine Atoms->Metabolic Stability blocks oxidation Lipophilicity (LogP) Lipophilicity (LogP) Fluorine Atoms->Lipophilicity (LogP) increases Acidity (pKa) Acidity (pKa) Fluorine Atoms->Acidity (pKa) modifies Improved Bioavailability Improved Bioavailability Metabolic Stability->Improved Bioavailability Lipophilicity (LogP)->Improved Bioavailability Binding Affinity Binding Affinity Acidity (pKa)->Binding Affinity Binding Affinity->Improved Bioavailability

Caption: The influence of fluorine substitution on key molecular properties, leading to enhanced therapeutic outcomes.

Synthesis and Reactivity

This compound is typically synthesized via a classic Fischer esterification reaction. This method is reliable, scalable, and utilizes readily available starting materials, making it a trustworthy and standard protocol in organic synthesis.

Core Reaction: 2,4-Difluorobenzoic Acid + Ethanol ⇌ this compound + Water

Experimental Protocol: Fischer Esterification

This protocol describes a self-validating system for the synthesis of this compound. The success of each step can be monitored using standard analytical techniques (e.g., TLC, GC-MS).

  • Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorobenzoic acid (10.0 g, 63.3 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (100 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1.5 mL) as the catalyst. Expertise Note: Using ethanol as both reactant and solvent drives the equilibrium towards the product side, maximizing yield.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid and any unreacted carboxylic acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Trustworthiness Note: The effervescence from neutralization confirms the presence and removal of acid. Complete separation of aqueous and organic layers is critical for purity.

  • Purification: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude oil is purified by vacuum distillation (e.g., 88 °C @ 8 mmHg) to yield this compound as a clear liquid.[6] Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (>98%).

G cluster_reactants Reactants cluster_process Process cluster_product Product 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid Reflux (4-6h) Reflux (4-6h) 2,4-Difluorobenzoic Acid->Reflux (4-6h) Ethanol Ethanol Ethanol->Reflux (4-6h) H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux (4-6h) Quench (NaHCO3) Quench (NaHCO3) Reflux (4-6h)->Quench (NaHCO3) Extract (EtOAc) Extract (EtOAc) Quench (NaHCO3)->Extract (EtOAc) Dry & Concentrate Dry & Concentrate Extract (EtOAc)->Dry & Concentrate Vacuum Distillation Vacuum Distillation Dry & Concentrate->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: A typical laboratory workflow for the synthesis of this compound via Fischer esterification.

Applications in Synthesis

This compound is not an end-product but a valuable intermediate. Its utility stems from the reactivity of the ester group and the stability of the difluorinated ring.

  • Pharmaceutical Synthesis: It is a key building block for numerous APIs. For instance, the 2,4-difluorophenyl moiety is a common feature in quinolone antibiotics and various enzyme inhibitors.[8] The ester can be hydrolyzed to the corresponding carboxylic acid for amide bond couplings or reduced to an alcohol for further derivatization.

  • Agrochemicals: The compound is used in the development of advanced herbicides and fungicides, where the fluorine atoms contribute to the potency and environmental stability of the final product.[6]

  • Material Science: It serves as a monomer or precursor in the synthesis of high-performance polymers and coatings that require enhanced thermal stability and chemical resistance.[6]

Conclusion

This compound is a quintessential example of a modern chemical building block, where strategic fluorination provides a powerful tool for molecular design. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable intermediate for professionals in drug discovery, agrochemistry, and materials research. Understanding the underlying principles of how its fluorine substituents influence molecular behavior is key to leveraging its full potential in creating novel and effective chemical entities.

References

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 108928-00-3.
  • ChemBK. (2024). This compound.
  • Patyk-Kaźmierczak, E., & Kaźmierczak, M. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1251–1258.
  • Chemdad Co. (n.d.). This compound.
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • PubChem. (n.d.). Mthis compound.
  • Weisel, M., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 2,4-difluorobenzoate (C₉H₈F₂O₂), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. By dissecting the chemical shifts, coupling constants, and multiplicity patterns, we will illustrate how NMR spectroscopy reveals the precise atomic connectivity and electronic environment of this difluorinated aromatic ester. This document serves as a practical reference for scientists engaged in synthesis, quality control, and structural characterization.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic ester featuring two fluorine atoms on the benzene ring. The presence and position of these fluorine atoms significantly influence the molecule's reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry. The precise characterization of its structure is paramount to ensure the integrity of subsequent synthetic steps. NMR spectroscopy offers an unparalleled, non-destructive method to confirm its identity and purity by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The following guide explains the causality behind the observed spectral features, grounding the interpretation in the fundamental principles of NMR and the specific electronic effects exerted by the fluorine and ethyl ester substituents.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first analyze the molecular structure and identify all chemically non-equivalent nuclei.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

The structure contains:

  • Three distinct aromatic protons (H3, H5, H6): Their chemical shifts and splitting patterns will be influenced by each other (H-H coupling) and by the nearby fluorine atoms (H-F coupling).

  • Two distinct aliphatic proton environments (C9-H₂, C10-H₃): These will exhibit a classic ethyl pattern (quartet and triplet).

  • Nine distinct carbon environments: The aromatic carbons will show splitting due to C-F coupling.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of clean, high-resolution NMR spectra is contingent upon meticulous sample preparation.[1][2] The following protocol is a self-validating system for ensuring data quality.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (¹H: 5-25 mg | ¹³C: 50-100 mg) dissolve 2. Dissolve in Vial (0.6-0.7 mL CDCl₃ with TMS) weigh->dissolve Causality: Accurate concentration is key for signal-to-noise. filter 3. Filter into NMR Tube (Use pipette with cotton wool) dissolve->filter Rationale: Remove particulates that degrade shimming. cap 4. Cap and Label (Ensure clean tube and cap) filter->cap instrument 5. Insert into Spectrometer cap->instrument lock_shim 6. Lock and Shim (Optimize magnetic field homogeneity) instrument->lock_shim Trustworthiness: Deuterium lock ensures field stability; shimming ensures resolution. acquire 7. Acquire Spectra (¹H, ¹³C, DEPT, HSQC, HMBC) lock_shim->acquire

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:
  • Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1][3]

  • Solvent Selection and Dissolution: Use 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which provides good solubility and its residual proton peak does not interfere with the analyte signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1] Dissolve the sample in a small vial before transferring it to the NMR tube to ensure complete dissolution.[1]

  • Filtration and Transfer: Use a Pasteur pipette with a small cotton wool plug to filter the solution directly into a clean, unscratched 5 mm NMR tube.[3][4] This is a critical step to remove any particulate matter which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[2]

  • Final Volume and Capping: Ensure the final solvent height in the tube is approximately 4-5 cm (0.6-0.7 mL).[2][3] Cap the tube securely and wipe the outside clean before insertion into the spectrometer.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by two distinct regions: the aliphatic region for the ethyl group and the complex aromatic region.

Data Summary: ¹H NMR of this compound (in CDCl₃)
Peak AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constants (J) in HzIntegration
C10-H₃ ~1.40Triplet (t)JH,H ≈ 7.13H
C9-H₂ ~4.42Quartet (q)JH,H ≈ 7.12H
H3 ~6.95Triplet of triplets (tt)³JH5,H3 ≈ 8.6, ⁴JF4,H3 ≈ 8.6, ⁴JH6,H3 ≈ 2.4, ³JF2,H3 ≈ 2.41H
H5 ~7.05Quartet of doublets (qd)³JH6,H5 ≈ 8.4, ³JF4,H5 ≈ 8.4, ⁴JF2,H5 ≈ 2.51H
H6 ~8.00Triplet of doublets (td)³JH5,H6 ≈ 8.8, ³JF2,H6 ≈ 8.8, ⁴JF4,H6 ≈ 6.51H

Note: The presented spectral data is a representative analysis based on data for structurally similar compounds.[5][6][7] Actual values may vary slightly based on experimental conditions.

Interpretation and Causality:
  • Ethyl Group (δ 1.40 and 4.42): The methylene protons (-CH₂-) at C9 are adjacent to the electron-withdrawing oxygen, shifting them downfield to ~4.42 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃-) at C10 appear as a triplet around 1.40 ppm, split by the two methylene protons. This is a classic ethyl ester pattern.[8]

  • Aromatic Region (δ 6.9-8.1): This region is complex due to multiple spin-spin couplings. The two fluorine atoms are strongly electron-withdrawing and exert a significant influence.

    • H6 (δ ~8.00): This proton is ortho to the electron-withdrawing carbonyl group, causing it to be the most deshielded aromatic proton. It appears as a triplet of doublets due to large couplings to the adjacent H5 and the ortho F2, and a smaller coupling to the meta F4.

    • H3 and H5 (δ ~6.9-7.1): These protons are shifted upfield relative to benzene due to the electron-donating effect of the ester oxygen (via resonance) and the shielding effect of the fluorine atoms. Their complex splitting patterns arise from couplings to adjacent protons and to the fluorine atoms over multiple bonds (³JHF and ⁴JHF). The analysis of such complex patterns in fluorinated benzenes is well-documented.[9][10]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton and highlighting the profound effect of C-F coupling. All nine carbons are chemically unique and should produce distinct signals.

Data Summary: ¹³C NMR of this compound (in CDCl₃)
Peak AssignmentChemical Shift (δ) ppmC-F CouplingCoupling Constants (J) in Hz
C10 ~14.2--
C9 ~62.0--
C3 ~105.1Doublet of doublets (dd)²JC3,F2 ≈ 28, ²JC3,F4 ≈ 28
C1 ~112.5Doublet of doublets (dd)²JC1,F2 ≈ 22, ⁴JC1,F4 ≈ 4
C5 ~112.8Doublet of doublets (dd)²JC5,F4 ≈ 22, ⁴JC5,F2 ≈ 4
C6 ~133.5Doublet (d)³JC6,F4 ≈ 11
C2 ~162.5Doublet of doublets (dd)¹JC2,F2 ≈ 260, ³JC2,F4 ≈ 12
C7 (C=O) ~163.0Doublet (d)³JC7,F2 ≈ 3
C4 ~165.8Doublet of doublets (dd)¹JC4,F4 ≈ 260, ³JC4,F2 ≈ 12

Note: The presented spectral data is a representative analysis. ¹³C chemical shifts for aromatic carbons typically fall between δ 120 and 160.[11] The direct attachment of fluorine causes significant downfield shifts.

Interpretation and Causality:
  • Aliphatic Carbons (δ 14.2 and 62.0): The C10 methyl and C9 methylene carbons appear in the expected upfield region for sp³ hybridized carbons.

  • Aromatic Carbons: The key feature is the splitting of signals due to C-F coupling.

    • C2 and C4: These carbons, directly bonded to fluorine, exhibit very large one-bond coupling constants (¹JCF ≈ 260 Hz), which is a definitive diagnostic feature. They are also significantly shifted downfield.

    • Other Aromatic Carbons: Carbons C1, C3, C5, and C6 all show smaller C-F couplings over two, three, or four bonds (ⁿJCF). These multi-bond couplings are invaluable for confirming assignments. For instance, C3 shows two large two-bond couplings to both F2 and F4.

    • Carbonyl Carbon (C7): The ester carbonyl carbon appears around δ 163.0 ppm and shows a small three-bond coupling to the ortho fluorine (F2).

Advanced Structural Verification with 2D NMR

For unambiguous assignment, especially in complex molecules, 2D NMR techniques are employed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[12] It would definitively link the ¹H signals at δ ~1.40, ~4.42, ~6.95, ~7.05, and ~8.00 to the ¹³C signals of C10, C9, C3, C5, and C6, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[13][14] It is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. Key expected correlations include:

    • From C9-H₂ (δ ~4.42) to C10 , O8 , and the carbonyl C7 .

    • From H6 (δ ~8.00) to C1 , C4 , and C5 .

    • From H3 (δ ~6.95) to C1 , C2 , C4 , and C5 .

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The characteristic signals of the ethyl group, combined with the complex but interpretable patterns of the aromatic region, serve as a unique fingerprint for the molecule. The large one-bond C-F coupling constants and the numerous multi-bond H-F and C-F couplings are definitive indicators of the fluorine substituents' presence and positions. When augmented with 2D NMR data, a complete and unequivocal structural assignment is readily achievable, underscoring the power of NMR spectroscopy as a primary tool for chemical analysis in research and development.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
  • Small molecule NMR sample preparation - Georgia Institute of Technology. [Link]
  • NMR Sample Preparation: The Complete Guide - Organom
  • Sample Preparation | Faculty of Mathem
  • Preparing an NMR sample - Chemistry Teaching Labs - University of York. [Link]
  • Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants | Journal of the American Chemical Society. [Link]
  • NMR Analysis of Esters and Arom
  • Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. The Effect of Solvent on the Inductive Order | Journal of the American Chemical Society. [Link]
  • Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime - MDPI. [Link]
  • 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in...
  • Proton and fluorine NMR spectra of fluorobenzene. [Link]
  • H-C multiple-bond correl
  • Supporting information - The Royal Society of Chemistry. [Link]
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
  • Exam question walkthrough - Proton NMR AROM
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
  • Signal Areas. [Link]
  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correl
  • Mthis compound | C8H6F2O2 | CID 2782897 - PubChem. [Link]

Sources

Solubility of Ethyl 2,4-difluorobenzoate in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 2,4-difluorobenzoate for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Solubility Data

This compound is a fluorinated aromatic building block of significant interest in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. Its structural motifs are present in a range of compounds under investigation for various therapeutic applications. For the synthetic chemist, process engineer, or formulation scientist, a thorough understanding of this compound's solubility is not merely academic; it is a critical prerequisite for robust process development, efficient purification, and successful formulation.[1]

The selection of an appropriate solvent system governs nearly every subsequent step in development, influencing crystallization kinetics, impurity profiles, crystal morphology, and ultimately, the bioavailability of the final drug product.[1][2] This guide provides a comprehensive overview of the physicochemical properties of this compound, theoretical solubility considerations, a practical framework for experimental solubility determination, and a strategic approach to solvent selection in a pharmaceutical context.

Physicochemical Profile of this compound

Understanding the inherent properties of a molecule is the foundation for predicting its behavior in different solvent environments. This compound is a derivative of benzoic acid, featuring two electron-withdrawing fluorine atoms on the aromatic ring and an ethyl ester functional group.

PropertyValueSource(s)
Molecular Formula C₉H₈F₂O₂[3][4][5]
Molecular Weight 186.16 g/mol [3][5][6][7]
Appearance Colorless to slightly pale yellow liquid/crystal powder[6][8]
Density ~1.22 - 1.24 g/cm³[3][6]
Boiling Point ~65-67°C at 15 mmHg; 88°C at 8 mmHg[3][8]
Melting Point 65°C (Note: some sources list it as a liquid at RT)[3]
Refractive Index ~1.473 - 1.477[3][6]
CAS Number 108928-00-3[3][4][6]

The presence of the ester group provides a polar site capable of acting as a hydrogen bond acceptor. The two fluorine atoms increase the molecule's polarity and can subtly influence intermolecular interactions. However, the molecule retains significant non-polar character due to the benzene ring and the ethyl group. This dual nature predicts a nuanced solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a primary guideline for solubility prediction.[9] This rule suggests that substances with similar polarities are more likely to be soluble in one another. We can classify common lab solvents and predict the solubility of this compound accordingly.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring and ethyl chain of the solute suggest it will have moderate to good solubility in these solvents, driven by van der Waals forces.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess polarity and can engage in dipole-dipole interactions with the ester group of this compound. High solubility is expected in this class, making them excellent candidates for reaction media or chromatography.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

    • Water: The molecule's significant hydrocarbon character will likely dominate, leading to very low solubility in water. While the ester and fluorine atoms add some polarity, they are insufficient to overcome the energy penalty of disrupting water's strong hydrogen-bonding network.

    • Alcohols (Methanol, Ethanol): These solvents have both polar (hydroxyl) and non-polar (alkyl) regions. Good solubility is anticipated, as they can interact with both the polar ester group and the non-polar parts of the molecule. They are often excellent choices for crystallization processes.[2]

The logical flow for assessing solubility based on molecular structure is outlined below.

G cluster_solute Solute Analysis: this compound cluster_solvent Solvent Selection & Rationale Solute C₉H₈F₂O₂ Features Key Structural Features: - Aromatic Ring (Non-polar) - Ethyl Group (Non-polar) - Ester Group (Polar, H-bond acceptor) - Fluorine Atoms (Increases polarity) Solute->Features Prediction Overall Prediction: Moderately polar molecule Low aqueous solubility Good organic solvent solubility Features->Prediction Solvent_Class Select Solvent Class Prediction->Solvent_Class Match solute properties to solvent properties ('Like Dissolves Like') Nonpolar Nonpolar (e.g., Toluene, Hexane) Solvent_Class->Nonpolar Polar_Aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) Solvent_Class->Polar_Aprotic Polar_Protic Polar Protic (e.g., Ethanol, Water) Solvent_Class->Polar_Protic G start Start: Excess Solute + Known Solvent Volume equilibration Equilibration (Constant T Shaker) 24-72 hours start->equilibration settling Settling Phase (Allow solids to sediment) equilibration->settling sampling Filtered Sampling (0.22 µm syringe filter) settling->sampling analysis Quantification (HPLC or Gravimetric) sampling->analysis result Result: Solubility (e.g., mg/mL) analysis->result G A Step 1: Broad Screening (20-30 Solvents) Based on 'Like Dissolves Like' B Step 2: Two-Point Solubility (Measure at High & Low Temp) Select 5-8 candidates with steep curves A->B Down-select based on solubility profile C Step 3: Metastable Zone Width (MSZW) Determine nucleation/growth behavior B->C Characterize kinetic properties D Step 4: Small-Scale Crystallization (2-3 Solvents) Analyze Yield, Purity, Crystal Form C->D Evaluate process performance E Step 5: Final Selection Optimal Solvent/Anti-solvent System D->E Optimize & Finalize

Sources

An In-Depth Technical Guide to Ethyl 2,4-difluorobenzoate: Properties, Synthesis, and Application in Fluoroquinolone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-difluorobenzoate is a fluorinated aromatic ester that serves as a critical building block in modern synthetic organic chemistry. Its strategic placement of fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule, making it a valuable precursor for a range of specialized chemicals. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physical properties, and a validated protocol for its synthesis. Furthermore, it presents a detailed workflow for its application as a key intermediate in the synthesis of fluoroquinolone antibiotics, a class of potent antibacterial agents. The inclusion of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of therapeutic agents.

Core Compound Identification

  • IUPAC Name: this compound[1][2]

  • CAS Number: 108928-00-3[1][2]

Synonyms

This compound is also known by several other names in chemical literature and commercial catalogs:

  • 2,4-Difluorobenzoic acid ethyl ester[2][3]

  • Benzoic acid, 2,4-difluoro-, ethyl ester[3][4]

  • RARECHEM AL BI 0213[3]

  • This compound 97%[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Formula C9H8F2O2[1][5]
Molecular Weight 186.16 g/mol [1][5]
Physical State Liquid[6]
Appearance Slightly pale yellow to light orange to yellow to green clear liquid[6][7][8]
Purity Min. 98.0% (GC)[6]
Density 1.222 g/cm³[8]
Refractive Index 1.4730-1.4770[8]
Boiling Point 65 °C[8]
Flash Point 65-67°C/15mm[8]
Storage Sealed in dry, Room Temperature[8]

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 2,4-difluorobenzoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[7]

Experimental Protocol: Fischer Esterification

Materials:

  • 2,4-Difluorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,4-difluorobenzoic acid in anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is then dissolved in ethyl acetate and transferred to a separatory funnel.

  • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by vacuum distillation.

Application in the Synthesis of Fluoroquinolone Antibiotics

This compound is a key starting material in the multi-step synthesis of various fluoroquinolone antibiotics. The fluorine atoms at positions 2 and 4 are crucial for the biological activity of the final drug molecules. The following is a representative workflow for the synthesis of a fluoroquinolone core structure.

Experimental Workflow: Synthesis of a Fluoroquinolone Scaffold

This workflow outlines the key steps to build the quinolone ring system, a common core in this class of antibiotics.

Step 1: Condensation with Diethyl Malonate

This compound is first condensed with diethyl malonate in the presence of a strong base, such as sodium ethoxide, to form a β-keto ester.

Step 2: Cyclization

The resulting intermediate is then cyclized, typically by heating in a high-boiling point solvent like diphenyl ether, to form the ethyl 4-hydroxy-6,8-difluoro-3-quinolinecarboxylate.

Step 3: N-Alkylation

The nitrogen atom of the quinoline ring is alkylated using an appropriate alkyl halide (e.g., ethyl iodide) in the presence of a base like potassium carbonate.

Step 4: Nucleophilic Aromatic Substitution

The fluorine atom at the 7-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine-containing side chains, which are crucial for modulating the antibacterial spectrum and potency of the final drug. For instance, reacting the intermediate with N-methylpiperazine yields a precursor to many clinically used fluoroquinolones.

Step 5: Hydrolysis

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the active form of the antibiotic. This is typically achieved by heating with an aqueous acid or base.

Workflow Visualization

The following diagram illustrates the synthetic pathway from this compound to a core fluoroquinolone structure.

Fluoroquinolone_Synthesis cluster_0 Synthesis of Fluoroquinolone Core A This compound B Condensation with Diethyl Malonate A->B + Diethyl Malonate, NaOEt C Cyclization B->C Heat (e.g., Diphenyl ether) D N-Alkylation C->D + Ethyl Iodide, K2CO3 E Nucleophilic Aromatic Substitution (e.g., with N-methylpiperazine) D->E + N-methylpiperazine F Hydrolysis E->F Acid or Base G Fluoroquinolone Carboxylic Acid F->G

Caption: Synthetic workflow for a fluoroquinolone core from this compound.

Conclusion

This compound is a pivotal intermediate in the synthesis of high-value organic molecules, most notably fluoroquinolone antibiotics. Its synthesis via Fischer esterification is a robust and scalable process. The strategic incorporation of fluorine atoms in this precursor is a testament to the power of fluorine chemistry in modern drug discovery, enabling the development of potent and effective therapeutic agents. This guide provides a foundational understanding of this important chemical for researchers and professionals in the pharmaceutical and chemical industries.

References

  • Matrix Fine Chemicals. This compound | CAS 108928-00-3.
  • P&S Chemicals. Product information, this compound.
  • LookChem. Cas 108930-01-4,1,2-Benzenediol, 4-(hydroxy-2-pyrrolidinylmethyl)-.
  • ChemBK. This compound.
  • Aihua Chemical. CAS:108930-01-4.
  • Fischer Esterification - Organic Chemistry Portal.
  • Chemical Register. 1,2-BENZENEDIOL,4-(HYDROXY-2... - Chemical Register.
  • Appiah, C., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 655–661.
  • ChemBK. This compound.
  • PubChem. Ethyl 4-amino-3,5-difluorobenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Ethyl 2-Fluorobenzoate: Properties and Applications.
  • PubChem. Mthis compound.
  • PubChem. 2,4-Difluorobenzoic acid.
  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • Two Chongqing Chemdad Co. This compound.
  • NIH. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • Google Patents. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2,4-difluorobenzoate in Modern Drug Discovery

This compound, a fluorinated aromatic ester, serves as a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable synthon for medicinal chemists. The strategic incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Understanding the fundamental physicochemical properties of this compound, such as its boiling and melting points, is paramount for its effective use in synthetic chemistry and for ensuring the purity and quality of the resulting therapeutic agents.

This guide provides a comprehensive overview of the boiling and melting points of this compound, including reliable reported values, detailed experimental protocols for their determination, and a discussion on the critical role these properties play in the broader context of drug development.

Physicochemical Data of this compound

The accurate determination of a compound's physical state, melting point, and boiling point is a fundamental aspect of its characterization, indicating its purity and providing essential data for process development and safety assessments. There are some discrepancies in the reported data for this compound in various commercial and database sources. Based on a critical evaluation of the available information, the most consistent and reliable data are summarized below.

Several sources describe this compound as a liquid at room temperature (20°C).[2][3] This suggests that its melting point is below ambient temperature. Some sources report a melting point of 65°C; however, this value is questionable as it is sometimes listed identically to the boiling point.[4][5] Given that it is most consistently described as a liquid, a melting point of "not applicable" under standard laboratory conditions is the most accurate representation.[2]

The boiling point is consistently reported at a reduced pressure. The lack of a definitive boiling point at atmospheric pressure in reputable sources suggests that the compound may be susceptible to decomposition at higher temperatures.

PropertyValueSource(s)
Molecular Formula C₉H₈F₂O₂[6][7]
Molecular Weight 186.16 g/mol [6][7]
CAS Number 108928-00-3[6][7]
Physical State Liquid at 20°C[3]
Appearance Light orange to yellow to green clear liquid[1][3]
Melting Point Not Applicable (Liquid at room temperature)[2]
Boiling Point 88 °C at 8 mmHg[1][3]
Density 1.24 g/cm³ (at 20°C)[1]
Refractive Index 1.47 (at 20°C)[1]

The Critical Role of Physicochemical Properties in Drug Development

The melting and boiling points of a synthetic building block like this compound are not merely physical constants; they are critical parameters that influence multiple stages of the drug development pipeline.

A. Purity Assessment: A sharp and well-defined boiling point is a key indicator of a substance's purity.[8] For liquids, a narrow boiling point range suggests the absence of significant impurities. In the synthesis of APIs, using high-purity starting materials is essential to minimize the formation of side products and ensure the safety and efficacy of the final drug.

B. Reaction and Process Control: Knowledge of the boiling point is crucial for designing and controlling chemical reactions. It dictates the appropriate temperature for reactions involving this compound, ensuring optimal reaction rates while preventing thermal degradation. For purification via distillation, the boiling point at various pressures is a fundamental parameter.

C. Formulation and Stability: The physical state of a compound (solid or liquid), which is determined by its melting point, has profound implications for drug formulation. While this compound is a starting material, the physicochemical properties of its derivatives will influence their suitability for different dosage forms (e.g., tablets, capsules, injectables). These properties are foundational to the "drug-like" characteristics of a molecule.[9]

D. Safety and Handling: The boiling point, in conjunction with the flash point, is a critical piece of information for the safe handling and storage of chemicals. It informs the risk assessment for fire hazards and the appropriate personal protective equipment to be used.

The following diagram illustrates the central role of physicochemical properties in the drug discovery and development process.

Drug_Development_Pathway cluster_0 Core Physicochemical Properties cluster_1 Drug Discovery & Development Stages Phys_Props Physicochemical Properties (Melting Point, Boiling Point, etc.) Purity Purity Assessment Phys_Props->Purity Indicates Purity Reaction Reaction & Process Control Phys_Props->Reaction Dictates Conditions Formulation Formulation & Stability Phys_Props->Formulation Influences Dosage Form Safety Safety & Handling Phys_Props->Safety Informs Risk Assessment Boiling_Point_Determination A Sample Preparation (1-2 mL in flask) B Apparatus Assembly (Distillation setup) A->B C Pressure Regulation (Evacuate to target pressure) B->C D Heating & Stirring (Slow and steady) C->D E Observation (Steady boiling & condensation) D->E F Data Recording (Temperature and Pressure) E->F

Caption: Workflow for boiling point determination at reduced pressure.

Protocol for Melting Point Determination

While this compound is a liquid at room temperature, this protocol is crucial for characterizing solid derivatives or for assessing the purity of a substance that is expected to be solid.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. [10]Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C, while impurities tend to depress and broaden the melting range. Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (open at one end)

  • Sample of the solid compound

  • Thermometer

Procedure:

  • Sample Loading: Finely powder a small amount of the dry solid. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end. [10]2. Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent runs.

  • Slow Heating (Accurate Determination): Prepare a new sample and heat it quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). 6. Purity Check: A broad melting range (greater than 2°C) often indicates the presence of impurities. [11]

Conclusion

This compound is a key intermediate in pharmaceutical synthesis, and a thorough understanding of its physicochemical properties is essential for its effective application. The most reliable data indicates that it is a liquid at room temperature with a boiling point of 88 °C at 8 mmHg. The accurate experimental determination of these properties is a cornerstone of quality control and process safety in drug development. By adhering to standardized protocols and understanding the implications of these physical constants, researchers and scientists can better harness the potential of this versatile fluorinated building block in the creation of novel therapeutics.

References

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
  • Jain, N., & Jain, R. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
  • ChemBK. (2024).
  • Smith, D. A., & van de Waterbeemd, H. (2017). Physical Properties in Drug Design.
  • Malik, R., & Kamble, G. (2023). physicochemical property of drug molecules with respect to drug actions. JBINO. [Link]
  • Al-kadhmi, A. (2021). experiment (1) determination of melting points. SlideShare. [Link]
  • Chem-Impex. (n.d.).
  • University of Alberta. (n.d.).
  • Al-Kadhmi, A. (n.d.). Determination of melting and boiling points. SlideShare. [Link]
  • Athabasca University. (n.d.). Experiment 1: Melting-point Determinations.
  • To determine the melting point of given solid substance. (n.d.). Byju's. [Link]
  • Arctom Scientific. (n.d.). CAS NO.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 108928-00-3.
  • Chongqing Chemdad Co. (n.d.).

Sources

An In-depth Technical Guide to the Reactivity Profile of Fluorinated Aromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorinated aromatic esters, a key subclass of these compounds, exhibit a unique and tunable reactivity profile that makes them invaluable synthetic intermediates. This guide provides an in-depth exploration of the core principles governing the reactivity of these esters, focusing on nucleophilic aromatic substitution (SNAr), hydrolysis, reduction, and cross-coupling reactions. By understanding the interplay of electronic effects conferred by fluorine substituents, researchers can harness the distinct chemical behavior of these molecules for the rational design and synthesis of novel drugs and advanced materials.[1][2][3][4]

Introduction: The Influence of Fluorine on Aromatic Ester Reactivity

Fluorine's high electronegativity and the strength of the carbon-fluorine bond profoundly influence the electronic properties of the aromatic ring and the ester functionality.[3] This perturbation of the electron distribution is the primary driver behind the distinct reactivity of fluorinated aromatic esters compared to their non-fluorinated counterparts.

Key electronic effects include:

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.

  • Mesomeric Effect (+M): While fluorine possesses lone pairs that can theoretically participate in resonance, its +M effect is generally considered weak and often overshadowed by its powerful -I effect, especially in polyfluorinated systems.

  • Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the fluorinated aromatic ring increases the partial positive charge on the ester's carbonyl carbon, enhancing its susceptibility to nucleophilic attack.[5]

These electronic modulations are central to understanding the reaction pathways detailed in the subsequent sections.

Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway

One of the most significant and synthetically useful reactions of fluorinated aromatic esters is nucleophilic aromatic substitution (SNAr).[6] The electron-deficient nature of the fluorinated ring dramatically accelerates this reaction compared to non-activated aromatic systems.[7]

Mechanism and the Role of the Meisenheimer Intermediate

The SNAr reaction of fluorinated aromatic esters proceeds through a two-step addition-elimination mechanism.[8]

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (often a fluorine atom itself), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized onto the electron-withdrawing groups (including other fluorine atoms and the ester group), which stabilizes the intermediate.[9]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

SNAr_Mechanism

Factors Influencing SNAr Reactivity
  • Number and Position of Fluorine Atoms: Increasing the number of fluorine atoms on the aromatic ring generally increases the rate of SNAr. The activating effect is most pronounced when fluorine atoms are positioned ortho and para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate.

  • Leaving Group Ability: In contrast to SN2 reactions, the C-F bond, despite its strength, can act as an effective leaving group in SNAr.[7] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[7][9] The high electronegativity of fluorine is more critical in activating the ring towards attack.[7][9]

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles include alkoxides, thiolates, amines, and carbanions.

Experimental Protocol: SNAr of an Unactivated Fluoroarene

The following protocol is adapted from a method utilizing organic photoredox catalysis for the functionalization of unactivated fluoroarenes.[10]

Materials:

  • Fluorinated aromatic ester (1.0 equiv)

  • Nucleophile (e.g., azole, amine, carboxylic acid) (1.2-2.0 equiv)[10]

  • Photoredox catalyst (e.g., xanthylium catalyst) (1-5 mol%)[10]

  • Solvent (e.g., anhydrous, degassed acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Light source (e.g., Blue LED lamp)

Procedure:

  • To an oven-dried reaction vessel, add the fluorinated aromatic ester, nucleophile, and photoredox catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the reaction mixture in front of the light source and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Hydrolysis: Stability and Controlled Cleavage

The hydrolysis of fluorinated aromatic esters is significantly influenced by the electronic effects of the fluorine substituents.

Factors Affecting Hydrolysis Rates
  • Acyl vs. Alcohol Moiety Fluorination: Fluorination on the acyl (aromatic) portion of the ester enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions, thus accelerating hydrolysis.[11] Conversely, fluorination of the alcohol moiety also accelerates hydrolysis.[11]

  • Number of Fluorine Atoms: The rate of hydrolysis generally increases with the number of fluorine atoms on the ester.[12] For instance, the hydrolysis rate of partially fluorinated ethyl esters in peptide models increases by a factor of 3-4 for each additional fluorine atom.[12]

  • pH: As with non-fluorinated esters, hydrolysis is catalyzed by both acid and base. However, the enhanced electrophilicity of fluorinated esters can allow for significant hydrolysis even under neutral or mildly basic conditions.[12]

Ester TypeRelative Hydrolysis RateKey Influencing Factor
Non-fluorinated Aromatic EsterBaselineStandard ester stability.
Mono-fluorinated Aromatic EsterIncreasedInductive withdrawal from the ring.
Poly-fluorinated Aromatic EsterSignificantly IncreasedCumulative inductive effect.[12]
Ester with Fluorinated AlcoholIncreasedDestabilization of the ester linkage.[11]
Experimental Protocol: Mild Ester Hydrolysis

This protocol utilizes a potassium fluoride/tetrabutylammonium fluoride system for the mild hydrolysis of esters, which is compatible with various sensitive functional groups.[13]

Materials:

  • Fluorinated aromatic ester (1.0 equiv)

  • Potassium fluoride (KF) (2.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the fluorinated aromatic ester in THF.

  • Add KF and the TBAF solution.

  • Add water to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, perform an acidic workup to protonate the resulting carboxylate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify as needed.

Reduction Reactions: Accessing Alcohols and Aldehydes

The reduction of fluorinated aromatic esters provides access to valuable fluorinated alcohols and, under certain conditions, aldehydes.

Reduction to Primary Alcohols

Strong hydride reagents like lithium aluminum hydride (LiAlH4) are effective for the complete reduction of fluorinated aromatic esters to the corresponding primary alcohols.[14][15] The reaction proceeds via a two-step hydride addition.[14]

Ester_Reduction

Partial Reduction to Aldehydes

The partial reduction of esters to aldehydes is a more challenging transformation as the aldehyde product is typically more reactive than the starting ester.[14] However, specialized reagents and catalytic systems have been developed. For instance, zirconium-catalyzed semi-reduction using hydrosilanes in the presence of an amine trap can convert esters to aldehydes or their imine/enamine derivatives.[16]

Experimental Protocol: Catalytic Reduction to Alcohols

This protocol describes a general method for the catalytic reduction of esters to alcohols, which is a "greener" alternative to stoichiometric metal hydrides.[17]

Materials:

  • Fluorinated aromatic ester (1.0 equiv)

  • Ruthenium or Osmium catalyst (e.g., [Ru(p-cymene)Cl2]2 with a suitable ligand) (≤ 0.05 mol%)[17]

  • Hydrogen source (H2 gas)

  • Solvent (e.g., THF or toluene)

  • Base (if required by the catalyst system, e.g., NaOtBu)

Procedure:

  • In a high-pressure reactor, combine the fluorinated aromatic ester, catalyst, and solvent.

  • If required, add the base.

  • Seal the reactor, purge with H2 gas, and then pressurize to the desired pressure.

  • Heat the reaction mixture to the specified temperature (e.g., 40-100 °C) with vigorous stirring.[17]

  • Monitor the reaction by GC or LC-MS.

  • After completion, cool the reactor, carefully vent the H2 gas, and work up the reaction mixture.

  • Purify the product alcohol by distillation or chromatography.

Cross-Coupling Reactions: Forging New C-C and C-N Bonds

Fluorinated aromatic esters can also participate in transition metal-catalyzed cross-coupling reactions, serving as electrophilic partners.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds by reacting fluorinated aromatic esters with boronic acids.[18][19] This reaction typically proceeds via the cleavage of the C(acyl)-O bond, leading to the formation of ketones.[19][20] N-heterocyclic carbene (NHC)-based palladium catalysts have shown particular efficacy in this transformation.[18][19]

Suzuki_Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.[21][22] While traditionally performed with aryl halides, recent advancements have enabled the use of aryl esters as electrophiles.[23] This reaction couples the fluorinated aromatic ester with a primary or secondary amine in the presence of a palladium catalyst and a suitable base, yielding amides.[23]

Conclusion and Future Outlook

The reactivity of fluorinated aromatic esters is a rich and diverse field, driven by the powerful electronic influence of fluorine. Their enhanced susceptibility to nucleophilic attack makes them prime substrates for SNAr reactions and facilitates their hydrolysis and reduction. Furthermore, their participation in advanced cross-coupling reactions opens up a vast chemical space for the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of this reactivity profile is essential for leveraging these versatile building blocks to their full potential, paving the way for the development of next-generation pharmaceuticals and functional materials.

References

  • Berk, S. C., Kreutzer, K. A., & Buchwald, S. L. (n.d.). A catalytic method for the reduction of esters to alcohols. Journal of the American Chemical Society.
  • Halima, T. B., Zhang, W., Yalaoui, I., Hong, X., Yang, Y.-F., Houk, K. N., & Newman, S. G. (2017). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society, 139(4), 1311–1318.
  • SYNFACTS Contributors. (2017). Suzuki–Miyaura Cross-Coupling of Aromatic Esters. Synfacts, 13(03), 263.
  • Hopkinson, A. C., & Gouverneur, V. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 51(84), 15436-15449.
  • Li, J., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(28), 5429-5434.
  • Buděšínský, M., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2477–2487.
  • Zeng, F., et al. (2022). Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from aromatic acids. Journal of Organometallic Chemistry, 967, 122325.
  • Newman, S. G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society, 139(4), 1311-1318.
  • Ruffilli, R., et al. (2019). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. Molecules, 24(18), 3349.
  • Cook, A., & Newman, S. G. (2020). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv.
  • Singh, A., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6442–6446.
  • Kehner, R. A., Hewitt, M. C., & Bayeh-Romero, L. (2022). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. ChemRxiv.
  • ResearchGate. (n.d.). Cross-coupling reactions of fluorinated boronate esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery.
  • Google Patents. (n.d.). Process for the synthesis of fluorinated ethers of aromatic acids.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Organic Chemistry Portal. (n.d.). Ether synthesis by ester reduction.
  • Singh, A., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6442-6446.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
  • Asian Journal of Chemistry. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis.
  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia.
  • ResearchGate. (n.d.). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Gusev, D. G. (n.d.). Catalytic Reduction of Esters. IQCC.
  • Scilit. (1993). Can we predict reactivity for aromatic nucleophilic substitution with [18F]fluoride ion?.
  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (n.d.). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils.
  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds.
  • Chemistry Steps. (n.d.). Esters to Alcohols.
  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions.
  • Journal of the American Chemical Society. (n.d.). A catalytic method for the reduction of esters to alcohols.
  • ResearchGate. (n.d.). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System.

Sources

A Senior Application Scientist's Guide to Sourcing High-Purity Ethyl 2,4-Difluorobenzoate for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ethyl 2,4-Difluorobenzoate in Modern Synthesis

This compound (CAS No. 108928-00-3) is a fluorinated aromatic ester that has become an indispensable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its distinct electronic properties, imparted by the two fluorine atoms on the benzene ring, make it a valuable synthon for introducing fluorine into target molecules. This is a critical strategy in drug development, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.

This guide provides a technical framework for researchers, chemists, and procurement specialists to navigate the commercial landscape of high-purity this compound. We will delve into the nuances of supplier evaluation, the critical interpretation of analytical documentation, and best practices for in-house quality verification and handling to ensure the integrity of your research and development pipeline.

The Criticality of Purity for Advanced Synthesis

In multi-step organic synthesis, the purity of starting materials is paramount. For a reagent like this compound, even seemingly minor impurities can have cascading effects, leading to:

  • Side Reactions: Reactive impurities can compete with the primary reaction pathway, leading to the formation of undesired byproducts. This complicates purification and reduces the overall yield of the target molecule.

  • Catalyst Poisoning: Trace amounts of certain elements or organic molecules can deactivate expensive and sensitive catalysts, particularly those based on precious metals like palladium, which are often used in cross-coupling reactions where this ester is a common substrate.

  • Inconsistent Results: Variability in impurity profiles between batches can lead to poor reproducibility of experiments, a significant obstacle in both academic research and regulated drug development environments.

Given its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), sourcing this compound with a purity of >98%, and often >99%, is not merely a preference but a necessity.

Commercial Supplier Landscape: A Comparative Analysis

The market for specialty chemicals like this compound is populated by a range of suppliers, from large global distributors to smaller, specialized manufacturers. The key differentiators often lie in the rigor of their quality control, the transparency of their documentation, and their ability to provide lot-to-lot consistency.

Below is a comparative table of prominent suppliers offering this compound. The data presented is based on publicly available information and represents a snapshot at the time of this writing.

SupplierProduct Number (Example)Quoted Purity / MethodKey Analytical Data ProvidedAvailable Quantities
Tokyo Chemical Industry (TCI) E0935>98.0% (GC)SDS, Specifications, C of A, Analytical Charts5g, 25g, Bulk[2]
Sigma-Aldrich (Merck) ALNH9A9EB6DF (Aladdin)Not specified on product pageCOA, COOVaries
Santa Cruz Biotechnology sc-273873Not specified on product pageCertificate of Analysis (lot specific)Varies[3]
Lab Pro Inc. E0935-25GMin. 98.0% (GC)Basic properties (Refractive Index, Specific Gravity)25g[4]
Matrix Fine Chemicals MM108928003Not specified on product pageBasic molecular propertiesSmall and large quantities[1]

From an application scientist's perspective, a supplier like TCI provides a higher degree of initial confidence due to the explicit mention of the analytical method (Gas Chromatography - GC) used to determine purity and the ready availability of analytical charts.[2] This level of transparency is a crucial first-pass indicator of a quality-focused supplier.

Technical Deep Dive: Supplier Evaluation & Quality Control

Sourcing the chemical is only the first step. True scientific diligence requires a thorough evaluation of the product's quality upon receipt.

Decoding the Certificate of Analysis (CoA)

A Certificate of Analysis is the single most important document accompanying your reagent. It is a self-validating record of the quality tests performed on the specific batch you have received.

What to look for:

  • Purity Determination: The primary purity value should be listed, along with the analytical technique used (e.g., GC, HPLC, NMR). A purity of >98% determined by GC is a common specification for this product.[4]

  • Identity Confirmation: The CoA should confirm the material's identity. This is typically done via Nuclear Magnetic Resonance (NMR) spectroscopy ('confirm to structure') or Infrared (IR) spectroscopy.[2]

  • Appearance: The specified appearance (e.g., "Light orange to Yellow to Green clear liquid") should match the received product.[2]

  • Traceability: Lot numbers and analysis dates are essential for batch tracking and quality management.

Workflow for Supplier Qualification and In-House Verification

The following workflow diagram illustrates a robust process for selecting a supplier and ensuring the quality of this compound from procurement to use.

G cluster_0 Phase 1: Procurement & Sourcing cluster_1 Phase 2: In-House Quality Control cluster_2 Phase 3: Release & Use A Identify Potential Suppliers (e.g., TCI, Sigma-Aldrich) B Request & Compare CoAs and Technical Data Sheets A->B Gather Data C Select Supplier Based on Purity, Documentation, & Cost B->C Evaluate D Place Order C->D E Receive Chemical & Visually Inspect D->E F Quarantine Batch Pending QC E->F G Perform Identity & Purity Tests (e.g., GC-MS, NMR) F->G Sample H Compare In-House Data with Supplier CoA G->H Decision Data Match? H->Decision I Release Batch for Use J Log Batch in Inventory & Store Appropriately I->J K Use in Experiment J->K Decision->C No - Reject Batch & Re-evaluate Supplier Decision->I Yes

Caption: Workflow from supplier selection to experimental use.

Protocol: In-House Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and definitive technique for both identifying and quantifying the purity of volatile compounds like this compound.[5]

Objective: To verify the identity and purity of a commercially supplied batch of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials with septa

  • GC-MS instrument with a suitable non-polar column (e.g., DB-5ms or equivalent)

Procedure:

  • Standard Preparation: Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and diluting to volume with the chosen solvent. Create a working standard of ~100 µg/mL by further dilution.

  • Sample Preparation: Prepare the sample for analysis using the same dilution scheme as the standard.

  • GC-MS Method Setup (Example):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Scan Range: 40-400 m/z

  • Analysis: Inject the solvent blank, followed by the standard, and then the sample.

  • Data Interpretation:

    • Identity: Confirm the retention time of the major peak in the sample matches that of the standard. Verify that the mass spectrum of this peak corresponds to the known fragmentation pattern of this compound (Molecular Weight: 186.16 g/mol ).[1]

    • Purity: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. This provides a quantitative measure of purity. Any other peaks represent impurities.

Handling and Storage Protocols for Maintaining Purity

Aromatic esters like this compound require proper handling to prevent degradation and maintain purity over time.[6]

  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated place. While room temperature is often acceptable, refrigeration (2-8°C) is recommended for long-term storage to minimize volatility and potential degradation.[7] The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis of the ester.

  • Inert Atmosphere: For long-term storage, particularly after the container has been opened, it is best practice to flush the headspace of the vial with an inert gas like nitrogen or argon before sealing.[8] This displaces oxygen and prevents oxidation.

  • Handling: Use glass or Teflon-lined labware when handling the liquid.[8] Avoid using plastic containers or pipette tips for neat solutions, as plasticizers can leach into the material, introducing impurities.[7] The compound is a combustible liquid and should be handled away from ignition sources.[2]

By implementing these rigorous sourcing, verification, and handling protocols, research organizations can ensure the quality and consistency of their starting materials, paving the way for reliable and reproducible scientific outcomes.

References

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 108928-00-3.
  • Gámez, E., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • LCGC International. (2026). GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence.
  • Journal of Physical Chemistry B. (2007). Properties and structure of aromatic ester solvents. PubMed.
  • Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
  • National Center for Biotechnology Information. (n.d.). Mthis compound. PubChem.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2,4-difluorobenzoate from 2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2,4-difluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its fluorinated benzene ring makes it a valuable building block for introducing fluorine atoms into larger molecules, a common strategy in drug design to enhance metabolic stability and binding affinity. This document provides a detailed protocol for the synthesis of this compound from 2,4-difluorobenzoic acid via Fischer esterification, a classic and efficient method for ester formation.

Reaction Principle: Fischer Esterification

The synthesis of this compound is achieved through the Fischer esterification of 2,4-difluorobenzoic acid with ethanol, catalyzed by a strong acid, typically sulfuric acid. This is a reversible condensation reaction where a carboxylic acid and an alcohol react to form an ester and water.

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. This follows Le Châtelier's principle, ensuring a higher yield of the desired product.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier
2,4-Difluorobenzoic acid≥98%Commercially Available
Ethanol, absoluteAnhydrous, ≥99.5%Commercially Available
Sulfuric acid, concentratedACS reagent, 95.0-98.0%Commercially Available
Diethyl etherAnhydrous, ≥99.7%Commercially Available
Saturated sodium bicarbonate solutionLaboratory preparedN/A
Anhydrous magnesium sulfate≥97%Commercially Available
Round-bottom flask250 mLLaboratory Supply
Reflux condenserStandard taperLaboratory Supply
Heating mantle-Laboratory Supply
Magnetic stirrer and stir bar-Laboratory Supply
Separatory funnel250 mLLaboratory Supply
Rotary evaporator-Laboratory Supply
Vacuum distillation apparatus-Laboratory Supply
Experimental Workflow

G cluster_reaction Reaction Setup cluster_reflux Reaction cluster_workup Work-up cluster_purification Purification A Combine 2,4-difluorobenzoic acid and ethanol in a round-bottom flask B Slowly add concentrated sulfuric acid with cooling A->B C Add a magnetic stir bar B->C D Attach reflux condenser and heat the mixture to reflux C->D E Maintain reflux for a specified duration (e.g., 4 hours) D->E F Cool the reaction mixture E->F G Remove excess ethanol via rotary evaporation F->G H Dissolve the residue in diethyl ether G->H I Wash with saturated sodium bicarbonate solution H->I J Wash with brine I->J K Dry the organic layer with anhydrous magnesium sulfate J->K L Filter and concentrate the organic layer K->L M Purify the crude product by vacuum distillation L->M N Collect the fraction at the appropriate boiling point and pressure M->N

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol

1. Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorobenzoic acid (e.g., 15.8 g, 0.1 mol).

  • Add absolute ethanol (e.g., 60 mL, approx. 1 mol). The large excess of ethanol serves as both a reactant and a solvent, driving the reaction equilibrium towards the product side.

  • Place the flask in an ice bath to cool the mixture.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) to the stirred mixture. Caution: The addition of sulfuric acid to ethanol is highly exothermic. Add the acid dropwise to control the temperature rise.

2. Reaction

  • Remove the flask from the ice bath and attach a reflux condenser.

  • Heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux with continuous stirring for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the remaining residue in diethyl ether (e.g., 100 mL).

  • Transfer the ethereal solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: Carbon dioxide gas will evolve during this step. Vent the separatory funnel frequently.

    • Brine (saturated sodium chloride solution) (1 x 50 mL) to aid in the separation of the aqueous and organic layers.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

4. Purification

  • The crude product is purified by vacuum distillation.

  • Assemble a vacuum distillation apparatus.

  • Transfer the crude ester to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point. The boiling point of this compound is reported to be 88 °C at 8 mmHg.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques such as:

  • Gas Chromatography (GC): To assess the purity of the distilled product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of this compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Diethyl ether is highly flammable and volatile. Ensure there are no ignition sources nearby during its use.

  • The vacuum distillation should be conducted behind a safety shield.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
  • Organic Syntheses. (n.d.). Esterification of (S)-2-fluorohexanoic acid.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782897, Mthis compound.

Application Notes & Protocols: The Strategic Role of Ethyl 2,4-difluorobenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing pharmacological properties.[1][2][3] Ethyl 2,4-difluorobenzoate (CAS No: 108928-00-3) has emerged as a critical building block, providing a versatile platform for the synthesis of complex pharmaceutical intermediates.[4] Its unique electronic and steric characteristics, conferred by the difluorinated phenyl ring, allow medicinal chemists to modulate crucial drug parameters such as metabolic stability, binding affinity, and bioavailability.[1][2][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of advanced pharmaceutical intermediates. We will explore its fundamental properties, detail key reaction protocols, and discuss its application in the synthesis of important drug classes, including fluoroquinolone antibiotics.

Introduction: The Value Proposition of Fluorination in Drug Design

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage. This inherent stability is a primary driver for the increasing prevalence of fluorinated compounds in approved pharmaceuticals.[3] The introduction of fluorine can profoundly influence a molecule's physicochemical properties:

  • Enhanced Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes leads to longer drug half-lives.[2]

  • Increased Lipophilicity: In certain contexts, fluorine can increase a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[3]

  • Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, impacting drug-receptor interactions and solubility.

  • Conformational Control: Strategic placement of fluorine can influence molecular conformation, locking the molecule into a bioactive shape that enhances binding affinity to its target protein.[3]

This compound serves as an exemplary starting material that introduces a difluorinated benzoyl moiety, a structural motif found in numerous biologically active compounds.[6][7]

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Key Properties
PropertyValueReference
CAS Number 108928-00-3[4][8][9]
Molecular Formula C9H8F2O2[4][8][9][10]
Molecular Weight 186.16 g/mol [4][8][9]
Appearance Colorless to light orange/yellow liquid[8][11]
Boiling Point 65-67°C at 15 mmHg[10][11]
Density ~1.22-1.24 g/cm³[8][11]
Refractive Index ~1.473-1.477[8][10][11]
Safety and Handling

This compound is classified as an irritant.[10][12][13] Proper personal protective equipment (PPE) is mandatory.

  • Hazards: Causes skin, eye, and respiratory tract irritation.[10][12][13] May be harmful if swallowed or inhaled.[12]

  • Handling: Work in a well-ventilated fume hood. Avoid breathing vapors. Wear suitable protective clothing, gloves, and eye/face protection.[10][12]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10][12] For skin contact, flush with plenty of water.[12] If inhaled, move to fresh air.[12]

Always consult the latest Safety Data Sheet (SDS) before use.[12][13]

Core Synthetic Transformations

This compound is a versatile intermediate that can undergo several key transformations to build molecular complexity.

Hydrolysis to 2,4-Difluorobenzoic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step, often required to enable subsequent amide bond formation or other carboxylate-specific reactions.

G cluster_0 Protocol: Base-Catalyzed Hydrolysis A This compound + NaOH(aq) / EtOH B Reflux (e.g., 2-4 hours) A->B C Cool to RT & Acidify (e.g., HCl) B->C D Precipitation of 2,4-Difluorobenzoic Acid C->D E Filter, Wash (H2O), & Dry D->E F Pure 2,4-Difluorobenzoic Acid E->F

Caption: Workflow for the hydrolysis of this compound.

  • Rationale: Saponification using a strong base is a robust and high-yielding method for ester hydrolysis. The use of a co-solvent like ethanol ensures miscibility of the organic ester in the aqueous base.

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5-2.0 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution by slow, dropwise addition of concentrated hydrochloric acid until the pH is ~1-2.

    • A white precipitate of 2,4-difluorobenzoic acid will form.[14]

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure carboxylic acid.

Grignard Reaction for Tertiary Alcohol Synthesis

The reaction of this compound with Grignard reagents is a powerful C-C bond-forming reaction that produces tertiary alcohols. This is a two-step process where the first equivalent of the Grignard reagent adds to the ester, forming a ketone intermediate which then rapidly reacts with a second equivalent.[15]

G Start This compound Grignard1 + 1 eq. R-MgBr (Anhydrous THF) Start->Grignard1 Nucleophilic Acyl Substitution Intermediate Ketone Intermediate (Unstable) Grignard1->Intermediate Grignard2 + 1 eq. R-MgBr Intermediate->Grignard2 Rapid Nucleophilic Addition Alkoxide Tertiary Alkoxide Grignard2->Alkoxide Workup Aqueous Acidic Workup (e.g., NH4Cl) Alkoxide->Workup Protonation Product Tertiary Alcohol Workup->Product

Caption: Mechanism of Grignard reagent addition to an ester.

  • Rationale: Grignard reagents are highly reactive and moisture-sensitive. This protocol requires strictly anhydrous conditions to prevent quenching of the reagent and ensure high yields.[15] The choice of Grignard reagent (R-MgBr) determines the two identical 'R' groups added to the carbonyl carbon.

  • Procedure:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

    • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to 0°C in an ice bath, add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 eq) dropwise.

    • Maintain the temperature at 0°C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the resulting crude tertiary alcohol by column chromatography or recrystallization.

Application in Fluoroquinolone Synthesis

The 2,4-difluorobenzoyl moiety is a key structural feature in many fluoroquinolone antibiotics.[16][17][18] These broad-spectrum antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV. The fluorine atom at the C-6 position of the quinolone core is particularly crucial for their potent activity.[18][19] this compound is an ideal precursor for constructing the core of these important drugs.

A common strategy involves a multi-step synthesis that often begins with a Claisen condensation reaction.

G cluster_main Pathway to Fluoroquinolone Precursor A This compound C Claisen Condensation A->C B Diethyl malonate + Strong Base (e.g., NaH) B->C D Ethyl 2-(2,4-difluorobenzoyl) -3-oxobutanoate C->D E Reaction with Triethyl orthoformate D->E F Cyclization with Amine (e.g., Cyclopropylamine) E->F G Quinolone Core F->G

Caption: A generalized synthetic route to the fluoroquinolone core.

This synthetic pathway highlights how this compound serves as the foundational block, providing the essential difluorinated aromatic ring that will ultimately become part of the fused ring system of the final antibiotic. Further substitutions, particularly at the C-7 position with groups like piperazine, are then carried out to complete the synthesis of clinically used drugs like Ciprofloxacin.[18]

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its difluorinated structure provides a strategic advantage in drug design, enabling the creation of molecules with enhanced metabolic stability and biological activity.[1][2] The protocols outlined in this document for hydrolysis and Grignard reactions provide reliable methods for its conversion into more complex intermediates. Its crucial role in the synthesis of vital medicines, such as fluoroquinolone antibiotics, underscores its importance to the pharmaceutical industry. Researchers and drug development professionals are encouraged to leverage the unique properties of this building block to accelerate the discovery and development of next-generation therapeutics.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%.
  • Benchchem. (n.d.). The Indispensable Role of 2,4-Difluorobenzylamine in Modern Drug Discovery: A Comparative Analysis.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).
  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 108928-00-3.
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). PMC - NIH.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (n.d.). PMC.
  • Asahina, Y., et al. (2004). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. SciSpace.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.).
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 108928-00-3.
  • Biosynth. (n.d.). 2,4-Difluorobenzoic acid ethyl ester | 108928-00-3.
  • Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • ChemBK. (2024). This compound.
  • Lab Pro Inc. (n.d.). This compound, 25G - E0935-25G.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 108928-00-3.
  • Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). PMC - PubMed Central.
  • ChemicalBook. (n.d.). 2,4-Difluorobenzoic acid synthesis.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 4-fluorobenzoate in Pharmaceutical Synthesis: A Supplier's Perspective.
  • Sigma-Aldrich. (n.d.). Ethyl 4-fluorobenzoate 99% 451-46-7.
  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.).
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.

Sources

Application Notes & Protocols: Ethyl 2,4-Difluorobenzoate as a Foundational Building Block in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, binding affinity, and bioavailability to active ingredients.[1][2][3] Ethyl 2,4-difluorobenzoate (CAS No. 108928-00-3) has emerged as a particularly valuable and versatile C-ring synthon, providing the crucial 2,4-difluorophenyl moiety found in a multitude of high-performance herbicides and fungicides. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of this compound. We will explore its key chemical transformations and provide detailed, field-proven protocols for its use in constructing advanced agrochemical intermediates.

The Strategic Advantage of Fluorine in Agrochemicals

The prevalence of fluorinated compounds in the agrochemical discovery pipeline is a testament to the unique and powerful effects of the fluorine atom.[4] Accounting for over half of newly approved pesticides in recent years, the inclusion of fluorine is a deliberate strategy to overcome common challenges in drug development.[4]

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which has profound implications for molecular design[2].

  • Metabolic Stability: The strength of the C-F bond makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes in target pests and the environment. This increases the half-life of the active ingredient, often leading to improved efficacy and lower application rates.

  • Enhanced Bioavailability: Fluorine's high electronegativity can modulate the lipophilicity and membrane permeability of a molecule, facilitating its transport from the point of application to the target site within the pest or plant.[1][2]

  • Binding Affinity: The substitution of hydrogen with fluorine can alter the electronic profile (pKa) of nearby functional groups and introduce new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target enzymes or receptors, thereby increasing the potency of the agrochemical.[3]

The 2,4-difluorophenyl group, readily accessible from this compound, is a privileged scaffold precisely because it leverages these effects in a predictable and synergistic manner.

Physicochemical Properties of this compound

A thorough understanding of a building block's physical and chemical properties is critical for safe handling and successful experimental design.

PropertyValueSource(s)
CAS Number 108928-00-3[5][6]
Molecular Formula C₉H₈F₂O₂[5][6]
Molecular Weight 186.16 g/mol [5][7]
Appearance Colorless to slightly yellow liquid[7]
Density ~1.22 - 1.24 g/mL at 25 °C[7][8]
Boiling Point ~65 °C[8]
Refractive Index ~1.47[7]
Purity >98.0% (GC)[7]

Core Synthetic Transformations & Mechanistic Rationale

This compound is prized for its predictable reactivity at two key sites: the ester functional group and the activated aromatic ring. These reaction pathways provide access to a wide array of more complex intermediates.

G A This compound B Hydrolysis (e.g., NaOH, H₂O/EtOH) A->B Ester Cleavage F Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂, Base) A->F C-F Bond Cleavage (para-position favored) C 2,4-Difluorobenzoic Acid B->C D Amidation (e.g., SOCl₂, Amine) C->D Acid Activation E Agrochemical Amides (e.g., Fungicide Scaffolds) D->E G Substituted Aminobenzoates (e.g., Herbicide Intermediates) F->G

Caption: Key synthetic routes from this compound.

Ester Hydrolysis and Subsequent Amidation

The ethyl ester is readily hydrolyzed under basic conditions to yield 2,4-difluorobenzoic acid. This carboxylic acid is a pivotal intermediate. It can be activated (e.g., with thionyl chloride or a peptide coupling agent like EDCI) and subsequently reacted with a diverse range of amines to form amide bonds. This pathway is fundamental to the synthesis of many succinate dehydrogenase inhibitor (SDHI) fungicides, where a substituted benzamide moiety is crucial for biological activity.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring are activated towards nucleophilic attack due to the electron-withdrawing nature of both the second fluorine atom and the ester group. The fluorine at the C4 position (para to the ester) is particularly susceptible to displacement by nucleophiles such as amines, thiols, or alkoxides. This reaction provides a direct and efficient method for introducing new substituents onto the aromatic ring, a common strategy in the synthesis of herbicides like carfentrazone-ethyl and various triazolopyrimidines.[9]

Application Protocol 1: Synthesis of a Phenylpyrazole Amide Fungicide Precursor

This protocol details the two-step synthesis of an N-Aryl-2,4-difluorobenzamide, a common scaffold in modern SDHI fungicides. The process involves the initial hydrolysis of this compound followed by amidation.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation A 1. Combine this compound, EtOH, and NaOH(aq) B 2. Reflux Reaction (Monitor by TLC) A->B C 3. Acidify with HCl to precipitate product B->C D 4. Filter, Wash & Dry (Yields 2,4-Difluorobenzoic Acid) C->D E 5. Suspend Acid in Toluene, add SOCl₂ & cat. DMF D->E Intermediate Product F 6. Heat to form Acid Chloride (Monitor gas evolution) E->F G 7. Add Amine Nucleophile (e.g., 3-amino-1-methylpyrazole) and Base (e.g., Et₃N) F->G H 8. Aqueous Workup & Crystallization (Yields Final Amide Product) G->H

Caption: Experimental workflow for the synthesis of a fungicide precursor.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMolesNotes
This compound108928-00-3186.1610.0 g53.7 mmolStarting Material
Sodium Hydroxide (NaOH)1310-73-240.004.3 g107.5 mmol2.0 eq
Ethanol (EtOH)64-17-546.0750 mL-Solvent
Hydrochloric Acid (HCl)7647-01-036.46~10 mL-6M solution, for acidification
Thionyl Chloride (SOCl₂)7719-09-7118.977.7 g (4.7 mL)64.5 mmol1.2 eq
Toluene108-88-392.1460 mL-Solvent
N,N-Dimethylformamide (DMF)68-12-273.092 drops-Catalyst
3-Amino-1-methylpyrazole1904-31-097.125.2 g53.7 mmolNucleophile (Example)
Triethylamine (Et₃N)121-44-8101.198.2 mL59.1 mmolBase
Step-by-Step Protocol

PART A: Hydrolysis to 2,4-Difluorobenzoic Acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 53.7 mmol) and ethanol (50 mL).

  • Reagent Addition: In a separate beaker, dissolve sodium hydroxide (4.3 g, 107.5 mmol) in 20 mL of deionized water. Add the NaOH solution to the flask.

  • Reaction: Heat the mixture to reflux (~80-85 °C) and maintain for 2-3 hours.

    • Causality Insight: Refluxing provides the necessary activation energy for saponification. A 2-fold excess of NaOH ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a beaker. Slowly acidify the solution by adding 6M HCl dropwise while stirring until the pH is ~1-2. A white precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, wash the filter cake with cold deionized water (2 x 20 mL), and dry under vacuum. The expected yield of 2,4-difluorobenzoic acid is typically >95%.

PART B: Amidation to N-(1-methyl-1H-pyrazol-3-yl)-2,4-difluorobenzamide

  • Safety First: This step involves thionyl chloride, which is corrosive and releases toxic HCl gas upon reaction with moisture. Perform this procedure in a well-ventilated fume hood.

  • Acid Chloride Formation: Suspend the dried 2,4-difluorobenzoic acid (from Part A) in toluene (40 mL) in a round-bottom flask. Add 2 drops of DMF (catalyst) followed by the slow, dropwise addition of thionyl chloride (4.7 mL, 64.5 mmol).

    • Mechanistic Note: DMF catalyzes the formation of the Vilsmeier-Haack reagent in situ, which is the active species that converts the carboxylic acid to the highly reactive acid chloride.

  • Reaction: Heat the mixture to 70 °C for 1.5-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

  • Amine Addition: Cool the solution to 0-5 °C in an ice bath. In a separate flask, dissolve 3-amino-1-methylpyrazole (5.2 g, 53.7 mmol) and triethylamine (8.2 mL) in toluene (20 mL). Add this amine solution dropwise to the cold acid chloride solution over 30 minutes.

    • Rationale: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct of the amidation reaction, driving the equilibrium towards the product. The reaction is performed cold to control its exothermicity.

  • Final Reaction & Work-up: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Add 50 mL of water and stir vigorously. Separate the organic layer, wash it sequentially with 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final amide product.

References

  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.).
  • Hu, J., & Ni, C. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. [Link]
  • Pazenok, S., et al. (2022). Modern Fluorine-Containing Agrochemicals. PATAI'S Chemistry of Functional Groups. [Link]
  • Shibata, N., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10). [Link]
  • Le, T. C., et al. (2023). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. [Link]
  • A new and efficient synthetic method for the herbicide carfentrazone-ethyl based on the Heck reaction. (2014).
  • ethyl 2,4-difluorobenzo
  • This compound. (n.d.).

Sources

The Strategic Application of Ethyl 2,4-difluorobenzoate in Advanced Polymer and Material Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel materials with superior performance characteristics, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a highly effective approach. Ethyl 2,4-difluorobenzoate, a readily available and versatile chemical intermediate, serves as a pivotal precursor for the synthesis of high-performance fluorinated polymers. While not typically employed as a direct monomer in polymerization, its true value lies in its facile conversion into highly reactive monomers, such as 2,4-difluorobenzoic acid and 2,4-difluorobenzoyl chloride. These derivatives are instrumental in the creation of advanced polyamides, polyimides, and polyketones, imparting desirable attributes such as enhanced thermal stability, chemical resistance, and specific dielectric properties.[1][2] This guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and material science, elucidating the pathways from this compound to high-performance polymers.

The Precursor Strategy: Unlocking the Potential of this compound

The inherent stability of the ester group in this compound renders it unsuitable for direct polycondensation reactions. However, its true utility is realized through a two-step conversion process, transforming it into more reactive species that can readily participate in polymerization. This "precursor strategy" is a cornerstone of synthesizing custom fluorinated polymers.

The primary synthetic route involves the hydrolysis of this compound to yield 2,4-difluorobenzoic acid. This carboxylic acid can then be converted to the highly reactive 2,4-difluorobenzoyl chloride. This acid chloride is a versatile monomer for the synthesis of a variety of high-performance polymers.

Precursor_Strategy A This compound B 2,4-Difluorobenzoic Acid A->B Hydrolysis C 2,4-Difluorobenzoyl Chloride B->C Acyl Chlorination D High-Performance Polymers (Polyamides, Polyketones) C->D Polymerization

Caption: Synthetic pathway from this compound to high-performance polymers.

Application Notes: Leveraging Fluorine Content for Enhanced Material Properties

The incorporation of the 2,4-difluorophenyl moiety into polymer backbones imparts a range of beneficial properties:

  • Thermal Stability: The high bond energy of the C-F bond contributes to increased thermal and thermo-oxidative stability of the resulting polymers.

  • Chemical Resistance: Fluorinated polymers exhibit excellent resistance to a wide range of chemicals and solvents.

  • Dielectric Properties: The presence of fluorine can lower the dielectric constant of polymers, making them suitable for applications in microelectronics.[2]

  • Solubility and Processability: The introduction of fluorine atoms can, in some cases, improve the solubility of aromatic polymers in organic solvents, aiding in their processing.

Table 1: Properties of Polymers Derived from 2,4-Difluorobenzoic Acid Precursors

Polymer TypeMonomersKey PropertiesPotential Applications
Aromatic Polyamide2,4-Difluorobenzoyl chloride, Aromatic DiamineHigh thermal stability, good mechanical strength, improved solubilityAerospace components, high-temperature resistant fibers, membranes
Polyether Ether Ketone (PEEK) Analogue2,4-Difluorobenzophenone (from Friedel-Crafts acylation), BisphenolHigh glass transition temperature, excellent chemical resistanceMedical implants, electrical connectors, high-performance engineering plastics

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluorobenzoic Acid from this compound (Hydrolysis)

Causality: This protocol details the base-catalyzed hydrolysis of the ester to the corresponding carboxylic acid. The use of a strong base like sodium hydroxide is crucial for the saponification reaction. The subsequent acidification protonates the carboxylate salt to yield the final product.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (1.5 equivalents) in deionized water to the flask.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water and wash with dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 2,4-difluorobenzoic acid will form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid under vacuum to obtain 2,4-difluorobenzoic acid.

Self-Validation:

  • TLC: Monitor the disappearance of the starting material (this compound) and the appearance of the more polar product (2,4-difluorobenzoic acid).

  • Melting Point: The melting point of the dried product should be sharp and consistent with the literature value for 2,4-difluorobenzoic acid (188-190 °C).[3]

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The disappearance of the ethyl ester signals in NMR and the appearance of a broad O-H stretch in FTIR are key indicators of a successful reaction.

Protocol 2: Synthesis of 2,4-Difluorobenzoyl Chloride from 2,4-Difluorobenzoic Acid

Causality: This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride. Thionyl chloride is an effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which helps to drive the reaction to completion.

Materials:

  • 2,4-Difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend 2,4-difluorobenzoic acid (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • Distill the crude product under reduced pressure to obtain pure 2,4-difluorobenzoyl chloride.

Self-Validation:

  • Boiling Point: The boiling point of the distilled product should be consistent with the literature value for 2,4-difluorobenzoyl chloride.

  • Spectroscopy: Confirm the structure using FTIR spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber are indicative of the acyl chloride formation.

Monomer_Synthesis_Workflow cluster_0 Protocol 1: Hydrolysis cluster_1 Protocol 2: Acyl Chlorination A Start: this compound B React with NaOH in Ethanol/Water A->B C Acidify with HCl B->C D Isolate 2,4-Difluorobenzoic Acid C->D E Start: 2,4-Difluorobenzoic Acid F React with Thionyl Chloride E->F G Distill under reduced pressure F->G H Isolate 2,4-Difluorobenzoyl Chloride G->H

Caption: Workflow for the synthesis of key monomers from this compound.

Protocol 3: Synthesis of an Aromatic Polyamide using 2,4-Difluorobenzoyl Chloride

Causality: This protocol exemplifies the use of 2,4-difluorobenzoyl chloride in a low-temperature solution polycondensation with an aromatic diamine to form a high-performance polyamide. The high reactivity of the acyl chloride allows the polymerization to proceed at low temperatures, minimizing side reactions. An acid scavenger, such as pyridine, is used to neutralize the HCl generated during the reaction.

Materials:

  • 2,4-Difluorobenzoyl chloride

  • 4,4'-Oxydianiline (ODA) or other aromatic diamine

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous pyridine

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, 1 equivalent) in anhydrous NMP.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2,4-difluorobenzoyl chloride (1 equivalent) in anhydrous NMP.

  • Slowly add the 2,4-difluorobenzoyl chloride solution to the stirred diamine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase significantly.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol in a blender.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water.

  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Self-Validation:

  • Inherent Viscosity: Measure the inherent viscosity of the polymer solution to estimate the molecular weight.

  • Spectroscopy: Confirm the polyamide structure using FTIR (amide C=O and N-H stretches) and NMR spectroscopy.

  • Thermal Analysis: Characterize the thermal properties of the polymer using Thermogravimetric Analysis (TGA) for thermal stability and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of advanced fluorinated polymers. By employing a strategic precursor approach, researchers can readily convert it into highly reactive monomers, enabling the creation of high-performance materials with tailored properties for a wide range of demanding applications. The protocols and application notes provided herein offer a solid foundation for the exploration and development of novel fluorinated polymers based on this versatile intermediate.

References

  • The Versatility of 2,4-Difluorobenzoic Acid in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Friedel-Crafts Acyl
  • Understanding the Properties and Applications of 2,4-Difluorobenzoic Acid for R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 2,4-Difluorobenzoyl chloride | C7H3ClF2O. PubChem. [Link]
  • Method for synthesizing 2,4-Dichlorobenzoyl chloride.

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Ethyl 2,4-difluorobenzoate for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions utilizing Ethyl 2,4-difluorobenzoate, a critical building block in modern medicinal chemistry. We will dissect the underlying reaction mechanism, detail protocols for various nucleophiles, and provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

Aromatic rings are typically electron-rich and thus react with electrophiles. However, by strategically placing strong electron-withdrawing groups on the ring, their reactivity can be inverted, making them susceptible to attack by nucleophiles.[1][2] This transformation, known as Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of synthetic chemistry.

This compound (CAS 108928-00-3) is a powerful reagent in this class.[3][4] Its chemical architecture is primed for SNAr reactions for three key reasons:

  • Powerful Activation: The two fluorine atoms are highly electronegative, strongly withdrawing electron density from the aromatic ring via the inductive effect.

  • Additional Activation: The ethyl ester group at C1 further deactivates the ring, particularly enhancing the electrophilicity of the ortho (C2) and para (C4) positions through resonance.

  • Excellent Leaving Groups: Fluoride, while typically a poor leaving group in aliphatic SN2 reactions, is an excellent leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[2][5]

These features make this compound a versatile precursor for synthesizing complex molecules, most notably the core structures of fluoroquinolone antibiotics and other pharmaceutically active compounds.[6][7][8]

The Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via a concerted SN2 or a stepwise SN1 mechanism, which are unfavorable on an sp2-hybridized carbon of an aromatic ring.[1][9][10] Instead, it follows a two-step addition-elimination mechanism.

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon bearing a leaving group (in this case, fluorine). This initial attack is the slowest step as it temporarily disrupts the ring's aromaticity. This forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][9]

  • Elimination (Fast Step): The aromaticity is restored in a rapid step where the leaving group (fluoride) is expelled, resulting in the substituted product.

The stability of the Meisenheimer complex is paramount. The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing fluorine atom and the ethyl ester group, especially when they are positioned ortho or para to the site of attack.[5][11] For this compound, attack at the C4 position is generally favored as the resulting negative charge can be delocalized onto the oxygen atoms of the para-ester group, providing superior stabilization.

Caption: The Addition-Elimination mechanism of SNAr reactions.

Protocols for Nucleophilic Substitution

The versatility of this compound allows for reactions with a wide range of nucleophiles. The choice of solvent, base, and temperature is critical for achieving high yields and selectivity. Dipolar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile) are preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free to react.[12]

Common Nucleophiles and Typical Conditions
Nucleophile ClassExampleTypical BaseTypical SolventTemperature (°C)Key Application / Product
Amines Piperazine, MorpholineK₂CO₃, Cs₂CO₃, Et₃NAcetonitrile, DMF80 - 140Fluoroquinolone Antibiotics[6][13][14]
Alcohols Sodium Methoxide(Self-basic) or NaHMethanol, THF, Dioxane25 - 100Aryl Ethers, Phenols
Thiols Sodium ThiophenoxideNaH, K₂CO₃DMF, DMSO25 - 80Aryl Sulfides, Thioethers[15][16]

Detailed Application Protocol: Synthesis of Ethyl 4-(piperazin-1-yl)-2-fluorobenzoate

This protocol details the regioselective substitution at the C4 position with piperazine, a common step in the synthesis of many antibacterial agents. The reaction's success relies on using an excess of the amine nucleophile or a non-nucleophilic base to neutralize the hydrofluoric acid (HF) generated in situ.

Materials & Reagents
  • This compound (1.0 eq)

  • Piperazine (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (approx. 0.1 M solution)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) (anhydrous)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), piperazine (2.5 eq), and potassium carbonate (2.0 eq).

    • Causality: Using an excess of piperazine serves both as the nucleophile and as a base to trap the generated HF. The addition of K₂CO₃ ensures the reaction medium remains basic, facilitating the nucleophilic attack.[13]

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.1 M with respect to the limiting reagent (this compound).

    • Causality: Acetonitrile is a polar aprotic solvent that facilitates the SNAr reaction without interfering.[12] DMF can be used for less reactive amines but requires higher temperatures for removal.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

    • Causality: This step removes the inorganic salts (KBr, excess K₂CO₃) and any unreacted piperazine hydrochloride into the aqueous phase, transferring the desired organic product into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

    • Causality: The water wash removes residual DMF or water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure Ethyl 4-(piperazin-1-yl)-2-fluorobenzoate.

Caption: Experimental workflow for the synthesis of an N-aryl piperazine.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient temperature or reaction time. 2. Inactive base or wet solvent/reagents. 3. Poorly nucleophilic amine.1. Increase temperature (switch to DMF or DMSO if needed) or extend reaction time. 2. Use freshly dried solvent and anhydrous base. 3. Consider pre-deprotonating the nucleophile with a stronger base like NaH in THF.
Low Yield 1. Product loss during aqueous workup. 2. Inefficient purification. 3. Competing side reactions (e.g., di-substitution).1. Perform multiple extractions (3-4 times) and back-extract the aqueous layer. 2. Optimize chromatography conditions. 3. Use a larger excess of the mono-nucleophile to favor the desired product.
Di-substitution Product The product from the first substitution reacts again with another molecule of the starting material.This is less common with piperazine but can occur. Use a larger excess of the nucleophile to ensure the difluoro starting material is consumed quickly.

Conclusion

This compound is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. Its activated electronic structure allows for the efficient and regioselective introduction of nitrogen, oxygen, and sulfur nucleophiles, providing direct pathways to complex molecular scaffolds. The protocols and principles outlined in this guide demonstrate the power of this reagent in constructing the core of many modern pharmaceuticals, empowering chemists to accelerate the drug discovery and development process.

References

  • Wikipedia.
  • Chemistry Steps.
  • BYJU'S.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • González-Bacerio, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC - NIH. [Link]
  • Chemistry LibreTexts. (2023). 15.
  • Singh, P., et al. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. [Link]
  • ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. [Link]
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Chemistry LibreTexts. (2020). 16.
  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]
  • ACS Green Chemistry Institute. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
  • Chemistry Steps. Reactions of Thiols. [Link]
  • ResearchGate. SNAr Reactions of Amines in Aprotic Solvents. [Link]
  • YouTube. Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. [Link]
  • YouTube. Nucleophilic Aromatic Substitution (SNAr)
  • LinkedIn. (2024).
  • Master Organic Chemistry. (2015). Thiols and Thioethers. [Link]
  • YouTube. Thiol Chemistry versus Alcohol Chemistry. [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis and Work-Up of Ethyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2,4-difluorobenzoate is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its fluorinated aromatic structure imparts unique properties such as enhanced metabolic stability and binding affinity to target proteins. The growing demand for this intermediate necessitates a scalable, efficient, and well-documented synthetic protocol to ensure consistent quality and yield in both pilot-plant and large-scale production environments. This application note provides a comprehensive guide for the synthesis of this compound via Fischer esterification of 2,4-difluorobenzoic acid, followed by a detailed work-up and purification procedure. The causality behind each experimental step is explained to provide a deeper understanding of the process.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target compound is crucial for process optimization and safety.

PropertyValueSource(s)
CAS Number 108928-00-3[1][2][3][4]
Molecular Formula C₉H₈F₂O₂[1][2][3]
Molecular Weight 186.16 g/mol [1][2][3]
Appearance Slightly pale yellow to light orange liquid[1][5]
Boiling Point 65-67 °C at 15 mmHg[5][6]
Density Approximately 1.222 - 1.24 g/cm³[1][5]
Refractive Index Approximately 1.4730 - 1.4770[5][6]

Synthesis of this compound via Fischer Esterification

The Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[7][8][9][10] This equilibrium-driven reaction is particularly well-suited for large-scale production due to the relatively low cost of starting materials and the straightforward nature of the process.[7]

Reaction Mechanism

The reaction proceeds through a series of reversible steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the catalyst.[7][9]

Fischer_Esterification RCOOH 2,4-Difluorobenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H⁺ (Catalyst) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Protonated_Ester->H_plus_regen Water Water

Caption: Fischer Esterification Mechanism.

To drive the equilibrium towards the formation of the ester, a large excess of ethanol is used as a reactant and solvent.[7][11] This strategy, in accordance with Le Châtelier's principle, increases the concentration of one of the reactants, thereby shifting the equilibrium to favor the products.[11]

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 10 L scale and can be adapted for larger volumes with appropriate engineering controls.

Materials and Reagents:

ReagentGradeQuantityMolar Equiv.
2,4-Difluorobenzoic Acid≥99%1.00 kg1.0
Ethanol (absolute)≥99.5%7.5 L~20
Sulfuric Acid (concentrated)98%100 mL~0.3
Sodium BicarbonateTechnicalAs needed-
Brine (saturated NaCl solution)TechnicalAs needed-
Anhydrous Magnesium SulfateTechnicalAs needed-

Equipment:

  • 20 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating mantle or steam jacket for the reactor.

  • Large separatory funnel (20 L).

  • Vacuum distillation apparatus with a fractionating column.

  • Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[12][13]

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with 1.00 kg of 2,4-difluorobenzoic acid and 7.5 L of absolute ethanol.

  • Catalyst Addition: With gentle stirring, slowly and carefully add 100 mL of concentrated sulfuric acid to the reactor. An exotherm will be observed; ensure the addition rate allows for adequate temperature control. Sulfuric acid is highly corrosive and reacts violently with water.[14][15] Always add acid to the alcohol mixture, not the other way around, to dissipate the heat of dilution safely.[16]

  • Reaction: Heat the mixture to reflux (approximately 78-82 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting carboxylic acid.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Work-Up and Purification Procedure

The work-up procedure is designed to remove the excess ethanol, the sulfuric acid catalyst, and any unreacted carboxylic acid.

Workup_Purification Start Reaction Mixture Quench Quench with Water Start->Quench Neutralize Neutralize with NaHCO₃ Solution Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_Brine Wash with Brine Extract->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure this compound Distill->Product

Caption: Work-up and Purification Workflow.

Procedure:

  • Quenching: Slowly pour the cooled reaction mixture into a larger vessel containing approximately 20 L of cold water with stirring. This will precipitate the crude ester and dissolve the excess ethanol and sulfuric acid.

  • Extraction: Transfer the mixture to a 20 L separatory funnel. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 2 L).

  • Neutralization: Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any remaining sulfuric acid and unreacted 2,4-difluorobenzoic acid.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) (2 x 2 L) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification by Vacuum Distillation: The crude this compound is purified by vacuum distillation.[17] Collect the fraction boiling at 65-67 °C under a vacuum of approximately 15 mmHg.[5][6] This step is critical for removing any high-boiling impurities and achieving high purity of the final product.

Safety Considerations

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[14][15] Always wear appropriate PPE, including an acid-resistant apron, gloves, and face shield.[12][13] Handle in a well-ventilated area, preferably a fume hood.[13] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[14]

  • Ethanol: Ethanol is a flammable liquid.[5] Ensure that the reaction is carried out in a well-ventilated area away from ignition sources.

  • Pressure Build-up: Although the reaction is performed at atmospheric pressure, ensure the reflux condenser is properly functioning to prevent any pressure build-up in the reactor.

Expected Yield and Purity

Following this protocol, a yield of 85-95% of this compound with a purity of >98% (as determined by GC) can be expected.

Conclusion

This application note details a robust and scalable method for the synthesis and purification of this compound. The use of the Fischer esterification with an excess of ethanol provides an efficient and economical route to this valuable intermediate. The comprehensive work-up and purification procedure ensures a high-purity product suitable for demanding applications in the pharmaceutical and agrochemical industries. Adherence to the outlined safety protocols is paramount for the safe execution of this synthesis on a large scale.

References

  • Royal Society of Chemistry. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. [Link]
  • Google Patents. (n.d.). Process for the continuous esterification of fatty acids.
  • ResearchGate. (2024). Optimization of Reaction Parameters for Natural Aroma Esters Synthesis by Factorial Design. [Link]
  • ResearchGate. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. [Link]
  • ChemBK. (2024).
  • Google Patents. (n.d.). Process for the purification of esters.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuric acid. [Link]
  • MDPI. (n.d.).
  • Frontiers. (2020). Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts: Recent Developments and Future Challenges. [Link]
  • Google Patents. (n.d.). Process for purifying esters.
  • Google Patents. (n.d.). Esterification and extraction process.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Matrix Fine Chemicals. (n.d.).
  • Wikipedia. (n.d.).
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). Esterification process.
  • Westlab. (2023).
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
  • University of Wollongong. (n.d.).
  • University of California, Irvine. (n.d.).
  • Chemdad. (n.d.).
  • Studylib. (n.d.).
  • OperaChem. (2024).
  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • ResearchGate. (n.d.). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)

Sources

Analytical Methods for the Characterization of Ethyl 2,4-difluorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-difluorobenzoate is a fluorinated aromatic ester of significant interest in the pharmaceutical and agrochemical industries, often serving as a key intermediate in the synthesis of bioactive molecules. The fluorine substituents can enhance metabolic stability and binding affinity, making it a valuable building block in drug discovery.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which directly impacts the integrity of downstream applications.

This comprehensive guide provides a suite of detailed analytical methods and protocols for the thorough characterization of this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the rationale behind the chosen methodologies, ensuring a robust and validated approach to quality control and research.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₉H₈F₂O₂[1][2][3]
Molecular Weight 186.16 g/mol [1][2][3]
Appearance Light orange to yellow to green clear liquid[4]
Boiling Point 88 °C at 8 mmHg
Density Approximately 1.24 g/cm³[4]
Refractive Index Approximately 1.47[4]
Purity (typical) >98.0% (by GC)[4]

Synthesis and Potential Impurities

This compound is commonly synthesized via the Fischer esterification of 2,4-difluorobenzoic acid with ethanol, using an acid catalyst such as sulfuric acid. This synthetic route informs the potential impurity profile that analytical methods must be capable of detecting and quantifying.

Anticipated Impurities:

  • Unreacted Starting Materials:

    • 2,4-Difluorobenzoic acid

    • Ethanol

  • Catalyst Residue:

    • e.g., Sulfuric acid (non-volatile, typically removed during workup)

  • Byproducts:

    • Water (formed during the reaction)

    • Potential side-products from competing reactions (though generally minimal in this specific esterification).

The analytical methods detailed below are designed to separate and identify this compound from these potential impurities.

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following sections provide detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for determining the purity of volatile and semi-volatile compounds like this compound.

GC-FID offers high resolution for separating volatile impurities and provides a response that is proportional to the mass of the carbon-containing analyte, making it suitable for quantitative purity analysis.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

A sharp, symmetrical peak for this compound will be observed. Any impurities will appear as separate, smaller peaks. The retention time of the main peak should be consistent across injections.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it an invaluable tool for confirming the identity of the main component and for identifying unknown impurities.

The mass spectrum provides a molecular fingerprint of the compound, allowing for unambiguous identification by comparing the fragmentation pattern to known databases or by manual interpretation. This is crucial for confirming the structure and for identifying any process-related impurities or degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Conditions: The same GC conditions as for the GC-FID analysis can be used.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • The mass spectrum of the main peak should be extracted and compared with a reference spectrum or interpreted to confirm the structure of this compound.

    • The mass spectra of any impurity peaks can be used to tentatively identify their structures.

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 186. Key fragmentation patterns for aromatic esters include the loss of the ethoxy group (-OC₂H₅, m/z 45) leading to a benzoyl cation, and subsequent loss of carbon monoxide (-CO, m/z 28).

  • [M]⁺: m/z 186

  • [M - OCH₂CH₃]⁺: m/z 141

  • [M - COOCH₂CH₃]⁺: m/z 111

  • [C₆H₃F₂]⁺: m/z 95

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Analysis

HPLC is a complementary technique to GC, particularly useful for the analysis of non-volatile or thermally labile impurities, such as the starting material, 2,4-difluorobenzoic acid.

Reverse-phase HPLC is well-suited for separating compounds with varying polarities. This method can effectively separate the relatively non-polar this compound from the more polar 2,4-difluorobenzoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to suppress ionization of the carboxylic acid).

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with a suitable ratio to retain 2,4-difluorobenzoic acid (e.g., 30% B).

    • Increase the proportion of acetonitrile to elute this compound (e.g., ramp to 90% B over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength maximum determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Data Analysis: Quantify impurities by comparing their peak areas to that of a reference standard of the impurity, if available, or by area percentage.

A chromatogram showing a well-resolved peak for 2,4-difluorobenzoic acid (at an earlier retention time) and a later-eluting peak for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful techniques for the definitive structural confirmation of this compound.

NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous confirmation of the structure, including the substitution pattern on the aromatic ring.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR.

  • Data Analysis:

    • ¹H NMR: Chemical shifts, integration, and coupling patterns are analyzed to assign protons to their respective positions in the molecule.

    • ¹³C NMR: The number of signals and their chemical shifts are used to confirm the carbon skeleton.

  • ¹H NMR (in CDCl₃, predicted):

    • A triplet around δ 1.4 ppm (3H, -CH₃).

    • A quartet around δ 4.4 ppm (2H, -OCH₂-).

    • A complex multiplet pattern in the aromatic region (δ 6.8-8.0 ppm) for the three aromatic protons, showing coupling to each other and to the fluorine atoms.

  • ¹³C NMR (in CDCl₃, predicted):

    • Signals for the ethyl group carbons (around δ 14 and δ 62 ppm).

    • Signals for the aromatic carbons, showing C-F coupling. The carbonyl carbon signal would be expected around δ 164 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

FTIR is excellent for confirming the presence of the characteristic ester functional group (C=O and C-O stretches) and the aromatic ring.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: A small drop of the liquid sample is placed between two KBr or NaCl plates (neat liquid film).

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

  • ~3000-3100 cm⁻¹: C-H stretching (aromatic).

  • ~2850-2980 cm⁻¹: C-H stretching (aliphatic).

  • ~1720-1740 cm⁻¹: C=O stretching (ester), a strong and sharp peak.

  • ~1250-1300 cm⁻¹: C-O stretching (ester).

  • ~1100-1200 cm⁻¹: C-F stretching.

  • ~1450-1600 cm⁻¹: C=C stretching (aromatic ring).

Visualization of Analytical Workflow

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

The analytical methods and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, and quality of this important chemical intermediate. Adherence to these self-validating systems ensures the generation of reliable and reproducible data, which is fundamental to the integrity of scientific research and the development of safe and effective products.

References

  • Chemguide.
  • Chemistry LibreTexts.
  • Matrix Fine Chemicals.
  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511–1519. [Link]
  • The Royal Society of Chemistry.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

Sources

The Strategic Incorporation of Ethyl 2,4-Difluorobenzoate in the Genesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] Among the array of fluorinated building blocks available to the synthetic chemist, Ethyl 2,4-difluorobenzoate serves as a versatile and highly valuable precursor for the construction of a diverse range of bioactive molecules.

This technical guide provides an in-depth exploration of the applications of this compound in the development of novel therapeutics. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its conversion into key intermediates, and showcase its utility in the synthesis of prominent classes of bioactive agents, including antifungal triazoles and quinolone antibacterials.

The 2,4-Difluorophenyl Motif: A Privileged Scaffold in Drug Discovery

The 2,4-difluorophenyl moiety, readily accessible from this compound, is a recurring structural feature in numerous marketed drugs and clinical candidates. The strategic placement of two fluorine atoms on the phenyl ring offers several advantages:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer biological half-life and improved bioavailability of the drug candidate.[1]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of nearby functional groups, which can be crucial for optimizing a molecule's solubility, permeability, and target engagement.

  • Increased Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and potency.[2]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, pre-organizing it for optimal interaction with its biological target.[3]

Core Synthetic Transformations of this compound

This compound is a stable, commercially available starting material that can be readily transformed into a variety of key synthetic intermediates.[4][5] The ester functionality provides a convenient handle for a range of chemical manipulations.

Workflow for Generating Key Intermediates from this compound

G cluster_0 Key Intermediates A This compound B 2,4-Difluorobenzoic Acid A->B Hydrolysis (e.g., LiOH, H2O/THF) D 2,4-Difluorobenzamide Derivatives A->D Aminolysis (e.g., R1R2NH, Heat or Catalyst) E 2,4-Difluorobenzohydrazide A->E Hydrazinolysis (e.g., NH2NH2·H2O, EtOH, Reflux) C 2,4-Difluoroacetophenone B->C 1. SOCl2 2. Me2Zn, Pd(OAc)2 (or other organometallic coupling) G A This compound B 2,4-Difluorobenzoic Acid A->B Hydrolysis C 2,4-Difluoroaniline B->C Curtius Rearrangement D Ethyl 3-(2,4-difluoroanilino)-2-propenoate C->D Condensation with DEEM E 4-Hydroxyquinolone Core D->E Thermal Cyclization (Gould-Jacobs Reaction) F Fluoroquinolone Antibiotics E->F Further Functionalization (e.g., N-alkylation, C7 substitution)

Sources

Application Notes and Protocols for Synthetic Pathways Utilizing Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can dramatically improve the therapeutic efficacy and pharmacokinetic profile of drug candidates.[3][4] It is estimated that approximately 20% of all pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom.[1] This guide provides an in-depth exploration of synthetic pathways that utilize fluorinated building blocks, offering both theoretical insights and practical, field-proven protocols for the modern research scientist. While late-stage fluorination is a growing field, the use of fluorinated building blocks remains a dominant strategy in drug discovery.[5][6]

Section 1: Trifluoromethylation Strategies: Introducing the CF₃ Group

The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group but with significantly different electronic properties.[7][8] Its strong electron-withdrawing nature and high lipophilicity make it a valuable functional group for modulating the properties of bioactive molecules.[9][10][11]

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation often involves the use of reagents like the Ruppert-Prakash reagent (TMSCF₃). These reagents deliver a nucleophilic "CF₃⁻" equivalent to electrophilic substrates.

Protocol 1: Nucleophilic Trifluoromethylation of Aldehydes using Ruppert-Prakash Reagent

This protocol describes the addition of a trifluoromethyl group to an aldehyde, a common transformation in the synthesis of pharmaceutical intermediates.

Experimental Workflow:

reagents Aldehyde Ruppert-Prakash Reagent (TMSCF₃) TBAF (catalyst) reaction Reaction Vessel (Anhydrous THF, 0 °C to rt) reagents->reaction 1. Add reagents workup Aqueous Workup (1 M HCl) reaction->workup 2. Quench reaction purification Purification (Column Chromatography) workup->purification 3. Extract & Dry product Trifluoromethylated Alcohol purification->product 4. Isolate product

Caption: Workflow for nucleophilic trifluoromethylation.

Step-by-Step Methodology:

  • To a stirred solution of the aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add the Ruppert-Prakash reagent (1.2 mmol).

  • Slowly add a solution of tetrabutylammonium fluoride (TBAF, 0.1 mmol, 1.0 M in THF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired trifluoromethylated alcohol.

Causality and Insights:

  • Anhydrous Conditions: The Ruppert-Prakash reagent and the TBAF catalyst are sensitive to moisture. Water can protonate the intermediate trifluoromethyl anion, reducing the yield.

  • Catalytic TBAF: TBAF acts as a fluoride source to activate the TMSCF₃, generating the nucleophilic trifluoromethyl anion.

  • Low Temperature: Starting the reaction at 0 °C helps to control the initial exothermic reaction and minimize side products.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents, such as Togni and Umemoto reagents, deliver an electrophilic "CF₃⁺" equivalent to nucleophilic substrates.

Protocol 2: Electrophilic Trifluoromethylation of β-Ketoesters using a Togni Reagent

This protocol demonstrates the trifluoromethylation of a β-ketoester, a versatile building block in organic synthesis.

Reaction Conditions Summary:

ParameterConditionRationale
Substrate β-KetoesterReadily forms an enolate nucleophile.
Reagent Togni Reagent IIBench-stable electrophilic CF₃ source.[12]
Base NaHStrong, non-nucleophilic base to generate the enolate.
Solvent Anhydrous DMFAprotic polar solvent to facilitate the reaction.
Temperature Room TemperatureMild conditions suitable for many substrates.

Step-by-Step Methodology:

  • To a suspension of NaH (1.2 mmol, 60% dispersion in mineral oil) in anhydrous DMF (3 mL) under an inert atmosphere, add a solution of the β-ketoester (1.0 mmol) in anhydrous DMF (2 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.

  • Add the Togni Reagent II (1.1 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify by column chromatography on silica gel.

Section 2: Difluoromethylation and Monofluoromethylation Reactions

The difluoromethyl (CF₂H) and monofluoromethyl (CH₂F) groups are of increasing interest as they can act as lipophilic hydrogen bond donors and offer more subtle electronic modulation compared to the CF₃ group.[13][14]

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation can be challenging due to the instability of difluoromethyl organometallic reagents.[13] However, reagents like difluoromethyl phenyl sulfone have been developed as effective sources of the difluoromethyl anion equivalent.

Protocol 3: Nucleophilic Difluoromethylation of an Alkyl Halide

This protocol illustrates the introduction of a CF₂H group via nucleophilic substitution.

Reaction Scheme:

R_X R-X reagents + PhSO₂CF₂H + K₂CO₃, DMF R_X->reagents product R-CF₂H reagents->product

Caption: General scheme for nucleophilic difluoromethylation.

Step-by-Step Methodology:

  • Combine the alkyl halide (1.0 mmol), difluoromethyl phenyl sulfone (1.2 mmol), and potassium carbonate (2.0 mmol) in anhydrous DMF (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Electrophilic Monofluoromethylation

Electrophilic monofluoromethylation can be achieved using reagents that deliver a "CH₂F⁺" synthon.

Section 3: Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are prevalent in many FDA-approved drugs.[3] The introduction of fluorine into a heterocyclic framework can significantly enhance biological activity.[15]

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for constructing fluorinated heterocyclic systems.[16] Electron-withdrawing fluoroalkyl groups can enhance the reactivity of dienophiles and dipolarophiles.[16]

Protocol 4: [3+2] Cycloaddition for the Synthesis of a Fluorinated Pyrazole

This protocol details the synthesis of a trifluoromethyl-substituted pyrazole from a hydrazonoyl chloride and a trifluoromethylated alkyne.

Experimental Workflow:

start Hydrazonoyl Chloride Trifluoromethyl Alkyne reaction Reaction Vessel (Toluene, Et₃N, 100 °C) start->reaction 1. Combine & Heat workup Solvent Removal reaction->workup 2. Cool & Concentrate purification Purification (Crystallization or Chromatography) workup->purification 3. Isolate Crude product Trifluoromethylated Pyrazole purification->product 4. Purify

Caption: Workflow for fluorinated pyrazole synthesis.

Step-by-Step Methodology:

  • In a sealed tube, dissolve the hydrazonoyl chloride (1.0 mmol) and the trifluoromethyl-substituted alkyne (1.1 mmol) in toluene (5 mL).

  • Add triethylamine (Et₃N, 1.5 mmol) to the mixture.

  • Heat the reaction at 100 °C for 12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization from ethanol or by silica gel chromatography to afford the target pyrazole.

Causality and Insights:

  • Base: Triethylamine acts as a base to generate the nitrile imine intermediate from the hydrazonoyl chloride in situ.

  • Sealed Tube: The reaction is performed in a sealed tube to prevent the evaporation of the solvent at elevated temperatures.

Multicomponent Reactions (MCRs)

MCRs offer an efficient way to synthesize complex fluorinated heterocycles in a single step from multiple starting materials.[4]

Section 4: Modern Catalytic Methods for C-F Bond Formation

Recent advances in catalysis have provided powerful new tools for the formation of C-F bonds.

Transition Metal-Catalyzed C-H Fluorination

Direct C-H fluorination is an atom-economical approach to introduce fluorine. Palladium and copper catalysts are commonly employed for this transformation.[1][17]

Conceptual Pathway:

substrate Substrate with C-H bond catalyst Transition Metal Catalyst (e.g., Pd(OAc)₂) substrate->catalyst Coordination fluorinating_agent Fluorinating Agent (e.g., Selectfluor) catalyst->fluorinating_agent Oxidative Addition/SET product Fluorinated Product fluorinating_agent->product Reductive Elimination

Caption: Simplified catalytic cycle for C-H fluorination.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals that can participate in C-F bond-forming reactions.[18][19] This approach allows for the use of less reactive starting materials under gentle conditions.

Section 5: Safety and Handling of Fluorinating Reagents

Many fluorinating agents are hazardous and require careful handling.[20]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.[21]

  • Ventilation: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.[21] For highly hazardous or gaseous reagents, a glove box may be necessary.[21]

  • Material Compatibility: Be aware of the compatibility of your reaction vessels and equipment with the fluorinating agents and any potential byproducts like HF, which is highly corrosive to glass.[20]

  • Quenching and Waste Disposal: Develop a plan for quenching reactive reagents and for the proper disposal of fluorinated waste in accordance with institutional guidelines.[21]

Specific Reagent Handling Notes:

ReagentHazardsHandling Recommendations
DAST Toxic, corrosive, can decompose explosively at elevated temperatures.[20]Use behind a blast shield, avoid heating above 50°C.
Selectfluor Strong oxidizer.Store away from combustible materials.
Fluorine Gas (F₂) Extremely toxic, corrosive, and reactive.[22]Requires specialized equipment and training; often used in diluted form (e.g., 10% in N₂).[22]

References

  • Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions.
  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • (2016). Synthesis of Fluorinated Heterocycles via Multicomponent Reactions. CRC Press.
  • (N/A).
  • (N/A).
  • (N/A). Fluorination - Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • (N/A).
  • Britton, R., Gouverneur, V., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry.
  • (2014). Direct C–F Bond Formation Using Photoredox Catalysis. Journal of the American Chemical Society.
  • (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery.
  • (N/A).
  • Prakash, C., & Singh, R. (2022). Microwave-assisted Synthesis of Fluorinated Heterocycles. Current Green Chemistry.
  • (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. N/A.
  • (N/A). Modern Synthetic Methods in Organofluorine Chemistry. SCI.
  • (N/A). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. N/A.
  • (N/A). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. N/A.
  • (2021).
  • (N/A). Selective difluoromethylation and monofluoromethylation reactions.
  • (N/A). Fluorinated building blocks in drug design: new pathways and targets.
  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • (2022).
  • (2009).
  • (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • (N/A).
  • (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.
  • (N/A). Modern Strategies in Organofluorine Chemistry 1. N/A.
  • Liu, M., Yu, Z., Li, J., & Xiao, Y. (2022). Versatile Fluorine-Containing Building Blocks: p-CF3-1,3-enynes. Semantic Scholar.
  • (N/A). Contemporary synthetic strategies in organofluorine chemistry.
  • (2024).
  • (2020).
  • (N/A). Fluorinating agents. ACS GCI Pharmaceutical Roundtable.
  • (2025).
  • (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Ethyl 2,4-difluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,4-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yields and purity. The information herein is grounded in established chemical principles and validated experimental procedures.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, primarily through the Fischer-Speier esterification of 2,4-difluorobenzoic acid with ethanol.

Issue 1: Low Conversion of 2,4-difluorobenzoic Acid to this compound

Question: My reaction consistently results in a low yield of this compound, with a significant amount of unreacted 2,4-difluorobenzoic acid remaining. What are the potential causes and how can I improve the conversion rate?

Answer:

Low conversion in a Fischer esterification is typically indicative of an equilibrium issue or suboptimal reaction conditions. The esterification of a carboxylic acid with an alcohol is a reversible reaction.[1][2][3] To drive the reaction towards the product (the ester), we must manipulate the equilibrium based on Le Chatelier's Principle.[4]

Root Cause Analysis and Solutions:

  • Insufficient Catalyst: The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][5] An insufficient amount of catalyst will result in a slow reaction rate and incomplete conversion.

    • Solution: Ensure you are using a catalytic amount of a strong acid. For sulfuric acid, a concentration of 1-5 mol% relative to the carboxylic acid is typically effective.[3]

  • Presence of Water: Water is a product of the reaction. Its presence will shift the equilibrium back towards the reactants, thereby reducing the yield of the ester.[2][5]

    • Solution 1: Use of Excess Alcohol: Employing a large excess of ethanol can effectively shift the equilibrium towards the product side.[2][4] Often, using ethanol as the solvent is a practical approach.[3][6] One study demonstrated that increasing the alcohol to a 10-fold excess can increase the yield to 97%.[2]

    • Solution 2: Water Removal: Actively removing water as it is formed is a highly effective strategy. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) can continuously remove water from the reaction mixture.[1][3]

      • Drying Agents: While less common for this specific reaction due to the liquid phase, in some esterifications, molecular sieves can be used to absorb water.[1]

  • Inadequate Reaction Temperature and Time: Esterification reactions are generally slow at room temperature and require heating to reach equilibrium in a reasonable timeframe.[5]

    • Solution: The reaction should be conducted at the reflux temperature of the alcohol being used (for ethanol, this is approximately 78 °C).[3] The reaction time can vary, but refluxing for several hours (e.g., 2-24 hours) is common.[3][7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.[8][9]

Issue 2: Formation of Impurities and Side Products

Question: My final product shows impurities when analyzed by GC or NMR. What are the likely side reactions, and how can I minimize them?

Answer:

While the Fischer esterification is a relatively clean reaction, side reactions can occur, particularly under harsh conditions.

Potential Side Reactions and Mitigation Strategies:

  • Ether Formation: At high temperatures and in the presence of a strong acid catalyst, alcohols can undergo dehydration to form ethers (in this case, diethyl ether from ethanol).

    • Mitigation: Avoid excessively high temperatures. Refluxing at the boiling point of ethanol is generally sufficient and minimizes this side reaction.

  • Decomposition of Starting Material or Product: While 2,4-difluorobenzoic acid and its ethyl ester are relatively stable, prolonged exposure to strong acids at high temperatures could potentially lead to decomposition or other unwanted reactions.

    • Mitigation: Use the minimum effective amount of catalyst and monitor the reaction to avoid unnecessarily long reaction times.

  • Incomplete Work-up and Purification: Residual acid catalyst or unreacted starting materials are common impurities if the post-reaction work-up is not thorough.

    • Solution: A standard work-up procedure involves:

      • Cooling the reaction mixture.

      • Removing the excess alcohol under reduced pressure.[3]

      • Dissolving the residue in an organic solvent (e.g., ethyl acetate).[3]

      • Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[3][10] Be cautious during this step as CO₂ evolution can cause pressure build-up.

      • Washing with brine (saturated NaCl solution) to remove residual water and inorganic salts.[3]

      • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3][7][9]

      • Filtering and concentrating the solvent to obtain the crude product.

      • Further purification by distillation under reduced pressure is often necessary to obtain a high-purity product.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound?

A1: With optimized conditions, including the use of excess ethanol and an acid catalyst, yields for Fischer esterifications can be quite high. While specific yields for this compound can vary, yields for similar esterifications are often reported in the range of 70-95%.[3][12] For instance, the synthesis of a similar compound, 4-amino-3,5-difluorobenzoate, via esterification of the corresponding carboxylic acid in ethanol with sulfuric acid catalysis, resulted in a 77% yield.[7]

Q2: Can I use a different acid catalyst besides sulfuric acid?

A2: Yes, other strong acids can be used. para-Toluenesulfonic acid (p-TsOH) is a common alternative and is often easier to handle as it is a solid.[1] Other Lewis acids or solid acid catalysts like Amberlyst-15 have also been employed in esterification reactions.[5]

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method.[8][9] You can spot the reaction mixture alongside the starting material (2,4-difluorobenzoic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicates the reaction is proceeding. Gas Chromatography (GC) can also be used for more quantitative monitoring.[13]

Q4: What are the key physical properties of this compound?

A4: this compound is typically a liquid at room temperature, often described as slightly pale yellow.[14] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol [14][15][16]
CAS Number 108928-00-3[14][15][16][17]
Physical State Liquid[14]
Boiling Point 65-67 °C at 15 mmHg[17]
Density ~1.22-1.24 g/mL[14][17]
Refractive Index ~1.47[14]

Q5: Are there alternative methods for synthesizing this compound?

A5: While Fischer esterification is the most common and direct method starting from the carboxylic acid, other routes exist for ester synthesis. One such method involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol.[6] This is a two-step process but is not reversible and often proceeds to completion under milder conditions.[6]

III. Experimental Protocols & Visualizations

Optimized Protocol for this compound Synthesis

This protocol is a generalized procedure based on the principles of Fischer esterification.

Materials and Reagents:

  • 2,4-difluorobenzoic acid

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorobenzoic acid.

  • Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 equivalents, or use as the solvent).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approximately 2-3 mol% of the carboxylic acid).

  • Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution until CO₂ evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by vacuum distillation to obtain the final, pure product.

Visual Workflow of the Synthesis and Purification

Fischer_Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start 2,4-Difluorobenzoic Acid + Excess Ethanol catalyst Add H₂SO₄ Catalyst start->catalyst 1 reflux Reflux (4-8h) catalyst->reflux 2 evaporation Remove Excess Ethanol reflux->evaporation 3 extraction Dissolve in EtOAc evaporation->extraction 4 neutralization Wash with NaHCO₃ extraction->neutralization 5 wash_brine Wash with Brine neutralization->wash_brine 6 drying Dry with Na₂SO₄ wash_brine->drying 7 purification Vacuum Distillation drying->purification 8 Fischer_Mechanism Carboxylic Acid R-COOH Protonated Carbonyl R-C(OH)₂⁺ Carboxylic Acid->Protonated Carbonyl 1. Protonation (H⁺) Tetrahedral Intermediate R-C(OH)₂(OHEt) Protonated Carbonyl->Tetrahedral Intermediate 2. Nucleophilic Attack (Ethanol) Protonated Intermediate R-C(OH)(OH₂⁺)(OEt) Tetrahedral Intermediate->Protonated Intermediate 3. Proton Transfer Water Departure R-C(OHEt)⁺ Protonated Intermediate->Water Departure 4. Elimination of H₂O Ester R-COOEt Water Departure->Ester 5. Deprotonation (-H⁺)

Caption: Key steps in the Fischer Esterification mechanism.

IV. References

  • Google Patents. WO2017025985A1 - Process of producing ethyl difluoroacetate.

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1215–1221. [Link]

  • Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]

  • ResearchGate. An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]

  • Fischer Esterification. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • NIST WebBook. 2,4-Difluorobenzoic acid, isohexyl ester. [Link]

  • Google Patents. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.

  • ChemBK. This compound. [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]

  • Matrix Fine Chemicals. This compound | CAS 108928-00-3. [Link]

  • Master Organic Chemistry. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Patsnap. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Organic Chemistry. Acid to Ester - Common Conditions. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 2,4-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of crude Ethyl 2,4-difluorobenzoate. Here, we address common challenges and provide troubleshooting strategies and frequently asked questions in a direct question-and-answer format, moving beyond rigid templates to offer practical, field-proven insights.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The common method for its synthesis is the Fischer esterification of 2,4-difluorobenzoic acid with ethanol, catalyzed by a strong acid. While seemingly straightforward, this process can result in a crude product containing various impurities that necessitate robust purification strategies.

This support center will guide you through the intricacies of purifying crude this compound, focusing on distillation, column chromatography, and recrystallization techniques. We will delve into the "why" behind each step, ensuring a thorough understanding of the underlying chemical principles.

Troubleshooting Guides

Distillation

Fractional distillation is a primary method for purifying this compound, which exists as a liquid at room temperature.[1] The key to successful distillation is exploiting the differences in boiling points between the desired product and its impurities.

Q1: My crude product is a dark-colored liquid. Can I purify it directly by distillation?

A1: A dark coloration often indicates the presence of polymeric or high-molecular-weight byproducts, which can decompose upon heating, leading to contamination of the distillate. It is advisable to first perform a simple workup. Wash the crude product with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material (2,4-difluorobenzoic acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before proceeding with distillation.[2] For persistent color, a preliminary treatment with activated carbon can be effective in adsorbing colored impurities.[3]

Q2: I'm having difficulty achieving a good separation between my product and a close-boiling impurity. What can I do?

A2: This is a common challenge in distillation. Here are several strategies to improve separation:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). This increases the number of theoretical plates, allowing for a better separation of components with close boiling points.

  • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can enhance separation. However, this will also increase the distillation time.

  • Vacuum Distillation: this compound has a relatively high boiling point at atmospheric pressure. Performing the distillation under reduced pressure will lower the boiling points of all components, which can sometimes improve the separation window and prevent thermal degradation of the product.[4][5]

  • Slow and Steady Heating: Rapid heating can lead to "bumping" and carryover of less volatile components into the distillate. Use a heating mantle with a stirrer for uniform and controlled heating.[6]

dot

Distillation_Troubleshooting start Crude this compound distillation Fractional Distillation start->distillation Light Color workup Aqueous Workup (NaHCO3, Brine) start->workup Dark Color? good_separation Pure Product distillation->good_separation Good Separation poor_separation Poor Separation distillation->poor_separation workup->distillation activated_carbon Activated Carbon Treatment increase_efficiency Increase Column Efficiency poor_separation->increase_efficiency optimize_reflux Optimize Reflux Ratio poor_separation->optimize_reflux vacuum_distillation Use Vacuum Distillation poor_separation->vacuum_distillation slow_heating Slow & Controlled Heating poor_separation->slow_heating increase_efficiency->distillation optimize_reflux->distillation vacuum_distillation->distillation slow_heating->distillation

Caption: Troubleshooting workflow for distillation.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[7]

Q1: What is a good starting point for the stationary and mobile phase for the purification of this compound?

A1: For a moderately polar compound like this compound, silica gel is a suitable stationary phase. A good starting mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A common starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the product after the less polar impurities have been washed off.

Q2: My product is co-eluting with an impurity. How can I improve the separation?

A2:

  • Optimize the Mobile Phase: If your product is coming off the column too quickly with the impurity, decrease the polarity of the mobile phase (increase the proportion of hexanes). If it is retained too strongly, increase the polarity (increase the proportion of ethyl acetate).

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. Alumina (neutral or basic) can sometimes provide a different selectivity compared to silica gel.

  • Dry Loading: If your crude product has low solubility in the mobile phase, it can be "dry loaded." This involves dissolving the crude product in a volatile solvent (like dichloromethane), adding a small amount of silica gel, and then evaporating the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.

dot

Chromatography_Troubleshooting start Crude Product column_chromatography Column Chromatography (Silica Gel, Hexanes:EtOAc) start->column_chromatography co_elution Co-elution of Product & Impurity column_chromatography->co_elution Poor Separation good_separation Pure Fractions column_chromatography->good_separation Good Separation optimize_mobile_phase Optimize Mobile Phase (Adjust Polarity) co_elution->optimize_mobile_phase change_stationary_phase Change Stationary Phase (e.g., Alumina) co_elution->change_stationary_phase dry_loading Dry Loading of Sample co_elution->dry_loading optimize_mobile_phase->column_chromatography change_stationary_phase->column_chromatography dry_loading->column_chromatography

Caption: Decision tree for chromatography issues.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. Although this compound is a liquid at room temperature, this technique is highly relevant for purifying the solid starting material, 2,4-difluorobenzoic acid, which will directly impact the purity of the final product.

Q1: My 2,4-difluorobenzoic acid starting material is off-color. How can I purify it by recrystallization?

A1: A common issue with commercially available or synthesized 2,4-difluorobenzoic acid is a yellowish or brownish tint due to trace impurities.[3] Recrystallization from a suitable solvent can yield a pure, white crystalline product. A mixed solvent system is often effective. For instance, dissolving the crude acid in a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate) and then adding a solvent in which it is less soluble (e.g., water or hexanes) until the solution becomes cloudy, followed by slow cooling, can induce the formation of pure crystals.[8][9]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To remedy this:

  • Add More of the "Good" Solvent: Reheat the mixture to dissolve the oil, then add a small amount more of the solvent in which the compound is more soluble.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.

  • Seed Crystals: Adding a tiny crystal of the pure compound can initiate the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The most common impurities include:

  • Unreacted 2,4-difluorobenzoic acid: Due to the equilibrium nature of the Fischer esterification, some starting acid may remain.[10]

  • Excess Ethanol: Ethanol is often used in excess to drive the reaction forward.

  • Water: A byproduct of the reaction, which can also lead to hydrolysis of the ester.[10]

  • Positional Isomers: Impurities in the starting 2,4-difluorobenzoic acid, such as 2,6-difluorobenzoic acid or 3,5-difluorobenzoic acid, will be carried through the esterification process.[11]

  • Byproducts from the Synthesis of 2,4-difluorobenzoic acid: Depending on the synthetic route to the starting acid, other related aromatic compounds could be present.[3][6]

Q2: How can I effectively remove unreacted 2,4-difluorobenzoic acid from my crude product?

A2: An aqueous workup with a mild base is the most effective method.[2] Washing the crude ester with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) will convert the acidic 2,4-difluorobenzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer and can be easily separated.

Q3: My ester seems to be hydrolyzing back to the carboxylic acid during the workup. How can I prevent this?

A3: Ester hydrolysis can be catalyzed by both acid and base.[12][13] To minimize hydrolysis during a basic wash, use a mild base like sodium bicarbonate and perform the extraction quickly at room temperature. Avoid using strong bases like sodium hydroxide, as this will significantly accelerate the rate of hydrolysis (saponification). After the basic wash, a final wash with brine can help to remove residual water and dissolved salts. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

Q4: What analytical techniques are best for assessing the purity of my this compound?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity of volatile compounds like this compound.[1] It can separate the product from impurities and provide their mass spectra for identification. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns, such as the loss of the ethoxy group.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities. The presence of signals corresponding to the starting carboxylic acid or other unexpected aromatic protons can indicate the presence of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group (strong C=O stretch around 1720 cm⁻¹) and the absence of the broad O-H stretch of a carboxylic acid impurity.

Impurity Identification Method Removal Technique
2,4-Difluorobenzoic AcidGC-MS, NMR, IRAqueous wash with mild base (e.g., NaHCO₃)
EthanolGC-MS, ¹H NMREvaporation, Distillation
WaterKarl Fischer titrationDrying with anhydrous salts (Na₂SO₄, MgSO₄)
Positional IsomersGC-MS, NMRFractional Distillation, Column Chromatography
High-molecular-weight byproductsVisual (dark color)Activated Carbon Treatment, Distillation

References

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
  • Fischer Esterification. (n.d.).
  • Fischer Esterification Procedure. (n.d.).
  • The Fischer Esterification. (n.d.).
  • 5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. (n.d.).
  • WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents. (n.d.).
  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • recrystallization-2.doc.pdf. (n.d.).
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28).
  • hydrolysis of esters - Chemguide. (n.d.).
  • Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • This compound | CAS 108928-00-3 - Matrix Fine Chemicals. (n.d.).
  • (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil - ResearchGate. (2025, August 8).
  • 15.8: Hydrolysis of Esters - Chemistry LibreTexts. (2022, September 15).
  • Standard and Fractional Distillation - YouTube. (2015, November 25).
  • Vacuum Distillation - Student - Cheresources.com Community. (2021, February 20).
  • Crystal transition of ε-CL-20 in different solvent | Request PDF - ResearchGate. (n.d.).
  • mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Conversion in Fluorobenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of fluorobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in this critical chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions based on established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide: Low Ester Conversion

Low conversion is a frequent hurdle in the esterification of fluorobenzoic acids, often stemming from the electron-withdrawing nature of the fluorine substituent. This guide provides a systematic approach to diagnosing and resolving this issue.

Issue: My Fischer esterification of a fluorobenzoic acid is resulting in low yields. What are the potential causes and how can I improve the conversion?

Low conversion in a Fischer esterification is typically due to the reaction reaching equilibrium prematurely or slow reaction kinetics. Here’s a logical workflow to identify and address the root cause.

Workflow for Troubleshooting Low Conversion

G cluster_start cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_confirmation Confirmation cluster_end start Low Conversion Observed a1 1. Verify Reagent Purity & Stoichiometry start->a1 a2 2. Assess Reaction Conditions a1->a2 b1 Recrystallize/Purify Fluorobenzoic Acid & Alcohol a1->b1 Impurity Suspected b2 Increase Alcohol Excess (e.g., use as solvent) a2->b2 Equilibrium Issue b3 Increase Reaction Temperature & Time a2->b3 Kinetic Issue b4 Employ a Dean-Stark Trap to Remove Water a2->b4 Equilibrium Issue a3 3. Evaluate Catalyst Activity b5 Increase Catalyst Loading or Use a Stronger Acid Catalyst a3->b5 Catalyst Inefficiency a4 4. Check for Water Contamination b6 Use a Dehydrating Agent (e.g., Molecular Sieves) a4->b6 Water Inhibition c1 Monitor Reaction Progress (TLC, GC-MS, HPLC) b1->c1 b2->c1 b3->c1 b4->c1 b5->c1 b6->c1 c2 Isolate and Characterize Product c1->c2 end High Conversion Achieved c2->end

Caption: Troubleshooting workflow for low esterification conversion.

Detailed Troubleshooting Steps:

1. Verify Reagent Purity and Stoichiometry

  • Rationale: Impurities in your starting materials can inhibit the catalyst or introduce side reactions. For instance, water in the alcohol or fluorobenzoic acid will shift the reaction equilibrium to favor the reactants.[1]

  • Actionable Advice:

    • Purity Check: Confirm the purity of your fluorobenzoic acid and alcohol using techniques like NMR or melting point analysis. Commercially available reagents may degrade over time.

    • Purification: If impurities are suspected, purify the fluorobenzoic acid by recrystallization.[2] Alcohols can be dried over molecular sieves.

    • Stoichiometry: Ensure you are using a significant excess of the alcohol. In many cases, using the alcohol as the solvent is an effective strategy to drive the equilibrium towards the product side.[3]

2. Assess Reaction Conditions: Temperature and Time

  • Rationale: The electron-withdrawing fluorine atom can deactivate the carbonyl group towards nucleophilic attack, slowing down the reaction rate.[4] Insufficient temperature or reaction time may lead to incomplete conversion.

  • Actionable Advice:

    • Temperature: Ensure the reaction is heated to a sufficient reflux temperature. The choice of alcohol will dictate the maximum temperature.

    • Duration: Monitor the reaction over a longer period. It's not uncommon for these reactions to require several hours to reach completion.[5]

    • Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the appearance of the ester product.[4]

3. Evaluate Catalyst Activity

  • Rationale: The acid catalyst is crucial for activating the carboxylic acid.[6] An insufficient amount or a deactivated catalyst will result in poor conversion.

  • Actionable Advice:

    • Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard choices.[5] For substrates sensitive to strong acids, milder Lewis acid catalysts can be considered.[7]

    • Catalyst Loading: Typical catalyst loading is 1-5 mol%. If conversion is still low, consider a modest increase in the catalyst amount.

    • Alternative Catalysts: Heterogeneous catalysts, such as acid-treated clays or ion-exchange resins, can also be effective and simplify purification.[8][9]

4. Address Water Removal

  • Rationale: Water is a byproduct of the esterification reaction. Its accumulation will shift the equilibrium back towards the starting materials, limiting the final yield.[10]

  • Actionable Advice:

    • Dean-Stark Apparatus: The most effective method for removing water is azeotropic distillation using a Dean-Stark apparatus.[11] This physically removes water from the reaction mixture, driving the reaction to completion. Toluene is a common solvent for this purpose.

    • Dehydrating Agents: If a Dean-Stark apparatus is not feasible, consider adding a dehydrating agent like molecular sieves to the reaction mixture.

Table 1: Common Fischer Esterification Conditions for Fluorobenzoic Acids

ParameterRecommended ConditionRationale
Alcohol Large excess (can be used as solvent)Shifts equilibrium towards product formation.[1]
Catalyst H₂SO₄ or p-TsOH (1-5 mol%)Strong acid protonates the carbonyl, increasing its electrophilicity.[6]
Temperature RefluxProvides the necessary activation energy for the reaction.
Water Removal Dean-Stark trap with a suitable azeotropic solvent (e.g., toluene)Continuously removes water, driving the reaction to completion.[12]

II. Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the benzoic acid ring affect the esterification reaction?

The position of the fluorine atom has a significant impact on the reactivity of the carboxylic acid due to its electron-withdrawing inductive effect.

  • Ortho-Fluorobenzoic Acid: The fluorine atom is in close proximity to the carboxylic acid group, which can lead to intramolecular interactions.[13] This steric hindrance can sometimes slow down the rate of esterification compared to the meta and para isomers.

  • Meta-Fluorobenzoic Acid: The fluorine atom's electron-withdrawing effect is primarily inductive, increasing the acidity of the carboxylic acid and making the carbonyl carbon more electrophilic. This can potentially increase the reaction rate.

  • Para-Fluorobenzoic Acid: The fluorine atom is distant from the carboxylic acid group, and its influence is a combination of its inductive and resonance effects. While fluorine is highly electronegative, it can also donate electron density through resonance, which can slightly deactivate the ring. However, the inductive effect generally dominates, leading to increased acidity compared to benzoic acid.[14]

Q2: I'm observing the formation of side products. What are they likely to be and how can I avoid them?

Side product formation is a common issue, particularly under harsh reaction conditions.

  • Anhydride Formation: The fluorobenzoic acid can self-condense to form a benzoic anhydride, especially with electron-poor benzoic acids.[4]

  • Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.[4]

  • Ether Formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether, especially with prolonged heating.[4]

To minimize side products:

  • Use the mildest effective reaction conditions (temperature and catalyst concentration).

  • Monitor the reaction closely and stop it once the starting material is consumed.

  • Consider using a milder catalyst if side reactions are significant.

Q3: What are the best analytical techniques for monitoring the progress of my fluorobenzoic acid esterification?

Several techniques are well-suited for monitoring these reactions.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting acid and the appearance of the more non-polar ester product.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both monitoring the reaction and identifying any side products. The fluorobenzoic acid will need to be derivatized to its methyl ester for analysis.[16][17][18]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative analysis without the need for derivatization.[16]

Q4: Are there alternative esterification methods I can use if Fischer esterification is not working well?

Yes, several other methods can be employed, particularly for sensitive substrates.

  • Reaction with Alkyl Halides: The fluorobenzoic acid can be deprotonated with a base to form the carboxylate salt, which can then be reacted with an alkyl halide.

  • Acid Chloride Formation: The fluorobenzoic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride then readily reacts with the alcohol to form the ester.[19]

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification under mild conditions.[7]

Experimental Protocol: General Procedure for Fischer Esterification of 4-Fluorobenzoic Acid with Ethanol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzoic acid (e.g., 15 g).[15]

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 60 mL) to dissolve the acid.[15] While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 7.5 mL).[15]

  • Reaction: Heat the mixture to a gentle reflux and maintain for 7-8 hours.[15]

  • Monitoring: Periodically check the reaction progress using TLC with a suitable mobile phase (e.g., ethyl acetate/n-hexane).[15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a 10% aqueous solution of sodium carbonate until the pH is around 9.[15]

  • Extraction: Transfer the mixture to a separatory funnel. Add chilled water and an organic solvent like chloroform for extraction. Shake well and allow the layers to separate. Collect the organic layer.[15]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude ethyl 4-fluorobenzoate. Further purification can be achieved by distillation or column chromatography if necessary.

G cluster_protocol Fischer Esterification Protocol p1 1. Combine Fluorobenzoic Acid and Excess Alcohol p2 2. Add Catalytic Acid (e.g., H₂SO₄) p1->p2 p3 3. Reflux for a Determined Time p2->p3 p4 4. Monitor by TLC/GC-MS p3->p4 p5 5. Quench with Base (e.g., Na₂CO₃ solution) p4->p5 p6 6. Extract with Organic Solvent p5->p6 p7 7. Purify Product p6->p7

Sources

Minimizing side product formation in reactions with Ethyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,4-Difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side product formation and optimize your reaction outcomes. Our focus is on providing not just protocols, but a deep mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

The primary side products in reactions involving this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, are:

  • The undesired C-2 substituted regioisomer: Nucleophilic attack can occur at either the C-2 or C-4 position, leading to a mixture of products. The desired product is often the result of substitution at the C-4 position.

  • Hydrolysis product (2,4-difluorobenzoic acid): The ester group is susceptible to hydrolysis, especially under basic or acidic conditions, or in the presence of water.

Q2: Why is nucleophilic substitution favored at the C-4 position?

Substitution at the C-4 position is generally favored due to the electronic effects of the substituents on the benzene ring. The fluorine atom at the C-2 position and the ethyl ester group at the C-1 position are both electron-withdrawing groups. These groups activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The resonance stabilization of the intermediate is more effective when the attack occurs at the para-position (C-4) relative to the ester group.[1][2]

Q3: How can I minimize the formation of the C-2 substituted isomer?

Controlling regioselectivity is a key challenge. The formation of the C-2 isomer can be minimized by careful selection of reaction conditions. Key factors include:

  • Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) generally favor the formation of the C-4 substituted product.[3] Nonpolar solvents may lead to a decrease in selectivity.

  • Temperature: Lowering the reaction temperature can often improve selectivity, favoring the thermodynamically more stable C-4 product.

  • Nucleophile: The nature of the nucleophile can also influence the regioselectivity.

Q4: What are the best practices to avoid hydrolysis of the ester group?

To prevent the formation of 2,4-difluorobenzoic acid, it is critical to maintain anhydrous (dry) reaction conditions. This includes:

  • Using dry solvents and reagents.

  • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Choosing a non-aqueous workup procedure where possible.

  • Using a non-nucleophilic base if a base is required for the reaction.

Troubleshooting Guide: Side Product Formation

This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
High percentage of C-2 substituted isomer 1. Suboptimal solvent choice: The solvent may not be adequately stabilizing the transition state leading to the C-4 product. 2. High reaction temperature: Higher temperatures can lead to the formation of the kinetically favored, but often undesired, C-2 isomer. 3. Steric hindrance of the nucleophile: A bulky nucleophile might favor attack at the less sterically hindered C-2 position.1. Solvent Optimization: Screen polar aprotic solvents such as DMSO, DMF, or ACN. 2. Temperature Control: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor the progress over a longer period. 3. Nucleophile consideration: If possible, consider a less bulky nucleophile.
Presence of 2,4-difluorobenzoic acid in the product mixture 1. Water contamination: Presence of water in the solvent, reagents, or from the atmosphere. 2. Hydroxide source: Use of a strong, nucleophilic base like NaOH or KOH can directly hydrolyze the ester. 3. Acidic workup: Quenching the reaction with a strong acid can promote hydrolysis.1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere. 2. Base Selection: Employ a non-nucleophilic organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA). 3. Modified Workup: Use a neutral or slightly basic aqueous quench, or a non-aqueous workup if the product is soluble in organic solvents.
Incomplete reaction 1. Insufficient reaction time or temperature. 2. Poor quality of starting material. 3. Inefficient stirring. 1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS and extend the reaction time or moderately increase the temperature if necessary. 2. Purity Check: Ensure the purity of this compound.[4] 3. Proper Agitation: Ensure efficient stirring of the reaction mixture.[5]

Mechanistic Insights: The SNAr Reaction Pathway

The Nucleophilic Aromatic Substitution (SNAr) reaction of this compound proceeds through a two-step addition-elimination mechanism.[1][6][7]

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Addition Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Elimination Products Substituted Product + Fluoride Ion (F⁻) TS2->Products

Caption: Generalized SNAr Mechanism.

The key to minimizing side products lies in controlling the stability and reaction pathways of the Meisenheimer complex. The electron-withdrawing ester group at the C-1 position and the fluorine at the C-2 position both serve to stabilize the negative charge of this intermediate through resonance and inductive effects. The superior stabilization offered to the intermediate formed from attack at the C-4 position is the primary reason for the observed regioselectivity.

Experimental Protocols: Maximizing Purity and Yield

The following is a generalized, optimized protocol for the SNAr reaction of this compound with a primary or secondary amine, aiming for high C-4 selectivity.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether or Ethyl Acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound and anhydrous DMSO or DMF.

  • Add the amine nucleophile to the solution.

  • Add the non-nucleophilic base (TEA or DIPEA).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) B 2. Reagent Addition (Ester, Amine, Base) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Workup (Quench, Extraction) C->D E 5. Purification (Column Chromatography) D->E

Caption: General Experimental Workflow.

References

  • Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Leitch, D. C., et al. (2020). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 11(30), 7955–7962.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Spange, S., & Roth-Panke, I. (2001). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Macromolecular Chemistry and Physics, 202(15), 3136-3142.
  • ResearchGate. (n.d.). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions.
  • ChemBK. (n.d.). This compound.
  • PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-4.

Sources

How to remove unreacted starting material from Ethyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of Ethyl 2,4-difluorobenzoate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during the removal of unreacted starting materials after synthesis.

Introduction

The synthesis of this compound, commonly achieved through Fischer esterification of 2,4-difluorobenzoic acid with ethanol, often results in a crude product contaminated with unreacted starting materials.[1][2][3] The primary impurities are the unreacted 2,4-difluorobenzoic acid and excess ethanol. The structural similarity and physical properties of these compounds can make their separation from the desired ester product challenging. This guide offers scientifically grounded, field-proven strategies to effectively purify this compound, ensuring high purity for downstream applications.

Troubleshooting & FAQs

Question 1: My crude product is an acidic mixture. How do I neutralize it and remove the unreacted 2,4-difluorobenzoic acid?

Answer: The acidity of your crude product is due to the presence of unreacted 2,4-difluorobenzoic acid and the acid catalyst (commonly sulfuric acid) used in the esterification reaction.[1] The most effective method to remove these acidic components is through a liquid-liquid extraction procedure using a weak base.

  • Causality: 2,4-difluorobenzoic acid, a carboxylic acid, readily reacts with a base to form a water-soluble salt (sodium 2,4-difluorobenzoate).[4][5][6] This salt is highly polar and will preferentially partition into an aqueous layer, while the less polar this compound ester remains in the organic layer.

  • Recommended Protocol: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred weak base for this extraction.[1][7][8] It effectively neutralizes the carboxylic acid and any remaining strong acid catalyst. The reaction produces carbon dioxide gas, water, and the sodium salt of the acid.[5] It is crucial to vent the separatory funnel frequently during the extraction to release the pressure generated by the CO₂ evolution.[7] Using a strong base like sodium hydroxide (NaOH) is generally not recommended as it can potentially hydrolyze the desired ester product back to the carboxylic acid and alcohol, especially with prolonged exposure or elevated temperatures.[9]

Question 2: After the basic wash, what is the next step to remove other impurities like ethanol and water?

Answer: Following the basic wash, the organic layer containing your ester will also contain dissolved water and potentially some unreacted ethanol.

  • Step 1: Brine Wash: A wash with a saturated aqueous solution of sodium chloride (brine) is recommended. This step helps to remove the bulk of the dissolved water from the organic layer through the common ion effect and osmotic pressure.

  • Step 2: Drying: To remove residual water, the organic layer should be treated with an anhydrous inorganic salt. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used for this purpose.[7][8] The drying agent should be added to the organic solution until it no longer clumps together, indicating that all the water has been absorbed. The solution can then be decanted or filtered to remove the drying agent.

Question 3: I've performed the extraction and drying steps, but my product is still not pure. What other purification techniques can I use?

Answer: If impurities remain after the extractive workup, more advanced purification techniques such as distillation or column chromatography are necessary. The choice between these methods depends on the physical properties of the ester and the remaining impurities.

  • Fractional Distillation: This technique is effective if the boiling points of the desired ester and the impurities are significantly different. This compound has a boiling point of approximately 88°C at 8 mmHg. 2,4-difluorobenzoic acid has a much higher boiling point of around 241°C at atmospheric pressure.[10][11] This large difference makes distillation a viable option for separating the ester from the unreacted acid if the initial extraction was incomplete. However, distillation may not be effective for removing impurities with similar boiling points.

  • Flash Column Chromatography: This is a highly effective method for purifying organic compounds based on their polarity.[12][13][14] Since this compound is less polar than the unreacted carboxylic acid, it will elute first from a normal-phase silica gel column. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.[12][15]

    • Expertise in Practice: The choice of solvent system is critical for a successful separation. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column.[15] The ideal solvent system should give a retention factor (Rf) of around 0.3 for the desired compound.[15]

Experimental Protocols

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent, such as diethyl ether or ethyl acetate, to dissolve the crude product.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Caution: Carbon dioxide gas will evolve. Gently swirl the funnel and vent frequently to release the pressure.

  • Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent periodically.

  • Allow the layers to separate. The top layer will be the organic phase containing the ester, and the bottom will be the aqueous phase containing the sodium salt of the unreacted acid.

  • Drain the lower aqueous layer.

  • Repeat the wash with the NaHCO₃ solution (steps 3-6) two more times to ensure complete removal of the acid.

  • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).

  • Drain the brine layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer until the drying agent no longer clumps.

  • Decant or filter the dried organic solution into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude purified ester.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[13]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle air pressure.[15]

  • Sample Loading: Dissolve the crude ester in a minimal amount of the eluent or a more volatile solvent like dichloromethane and carefully load it onto the top of the silica gel bed.[12][15]

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 10-20% ethyl acetate in hexanes) if necessary.

  • Fraction Collection: Collect the eluent in a series of fractions and analyze each fraction by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 186.16[16][17]88 @ 8 mmHg[18]N/A (Liquid at room temp)[16]Soluble in organic solvents
2,4-difluorobenzoic acid 158.10[10][11]241[10]188-190[19]Very soluble in water[10]
Ethanol 46.0778.37-114Miscible with water and many organic solvents

Visualization of Experimental Workflow

G cluster_extraction Liquid-Liquid Extraction cluster_chromatography Flash Column Chromatography crude_product Crude Reaction Mixture (Ester, Acid, Ethanol) add_solvent Dissolve in Organic Solvent crude_product->add_solvent wash_bicarb Wash with sat. NaHCO3 (aq) (3 times) add_solvent->wash_bicarb separate_layers1 Separate Layers wash_bicarb->separate_layers1 organic_layer1 Organic Layer (Ester, Ethanol, H2O) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (Sodium 2,4-difluorobenzoate) separate_layers1->aqueous_layer1 Discard wash_brine Wash with Brine organic_layer1->wash_brine separate_layers2 Separate Layers wash_brine->separate_layers2 organic_layer2 Organic Layer (Ester, Ethanol, trace H2O) separate_layers2->organic_layer2 aqueous_layer2 Aqueous Brine separate_layers2->aqueous_layer2 Discard dry_organic Dry with Na2SO4 organic_layer2->dry_organic filter_drying_agent Filter dry_organic->filter_drying_agent dried_solution Dried Organic Solution filter_drying_agent->dried_solution rotovap1 Solvent Removal (Rotary Evaporator) dried_solution->rotovap1 crude_ester Crude Purified Ester rotovap1->crude_ester load_column Load Crude Ester onto Silica Gel Column crude_ester->load_column elute Elute with Hexane/Ethyl Acetate Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure rotovap2 Solvent Removal (Rotary Evaporator) combine_pure->rotovap2 pure_product Pure this compound rotovap2->pure_product

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in modern organic synthesis: achieving high E/Z selectivity in reactions forming α,β-unsaturated esters (enoates). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stereoselectivity issues in their daily work. Here, we move beyond simple protocols to dissect the underlying principles governing these transformations, empowering you to troubleshoot effectively and optimize your reactions with a rational, science-driven approach.

Frequently Asked Questions (FAQs)

Q1: My Horner-Wadsworth-Emmons (HWE) reaction is giving me a poor E:Z ratio for my α,β-unsaturated ester. What are the primary factors I should investigate?

A1: The Horner-Wadsworth-Emmons reaction is renowned for its general, strong preference for the (E)-alkene, which is the thermodynamically more stable isomer.[1][2][3] When you observe poor (E)-selectivity, it's often an indication that the reaction is not under full thermodynamic control, or that specific structural features are overriding the usual preference. Here’s a breakdown of the key factors and how to address them:

  • The Nature of the Phosphonate Reagent: The structure of your phosphonate is the most critical determinant. Standard trialkyl phosphonoacetates (e.g., trimethyl or triethyl) are designed for (E)-selectivity. The steric bulk of the phosphonate ester groups can play a role; however, the electronic nature is paramount. For routine (E)-selective reactions, ensure you are using a standard, non-fluorinated phosphonate.

  • The Base and Cation: The choice of base and its corresponding counterion significantly influences the reversibility of the initial addition step. Generally, for enhanced (E)-selectivity, you want to promote equilibration of the diastereomeric oxaphosphetane intermediates.[2]

    • Lithium (Li+) salts are often superior for (E)-selectivity compared to sodium (Na+) or potassium (K+) salts.[2] Using bases like n-BuLi or LDA can be beneficial.

    • Weak bases in combination with LiCl (Masamune-Roush conditions) are excellent for base-sensitive substrates and often provide high (E)-selectivity.[4]

  • Reaction Temperature: Higher temperatures generally favor the formation of the more stable (E)-isomer by ensuring the intermediates have enough energy to equilibrate to the lower-energy anti-oxaphosphetane precursor.[2] If you are running your reaction at a very low temperature (e.g., -78 °C), a controlled warming to room temperature may improve the E:Z ratio.[2]

  • Aldehyde Structure: Sterically bulky aldehydes tend to enhance (E)-selectivity as the steric hindrance in the transition state leading to the (Z)-isomer is more pronounced.[2]

Here is a decision-making workflow for troubleshooting poor (E)-selectivity in an HWE reaction:

HWE_E_Troubleshooting start Poor E:Z Ratio in HWE check_phosphonate Step 1: Verify Phosphonate Is it a standard trialkyl phosphonoacetate? e.g., (EtO)2P(O)CH2CO2Et start->check_phosphonate check_conditions Step 2: Modify Reaction Conditions Base: Use Li+ based (n-BuLi, LDA) Temperature: Warm from -78°C to RT Solvent: Aprotic (THF) check_phosphonate->check_conditions Yes masamune_roush Step 3: For Sensitive Substrates Consider Masamune-Roush Conditions LiCl with a weak amine base (e.g., DBU) check_conditions->masamune_roush analyze Analyze E:Z Ratio masamune_roush->analyze

Caption: Troubleshooting workflow for poor (E)-selectivity in HWE reactions.

Q2: I need to synthesize the (Z)-enoate, but my HWE reaction is, as expected, giving the (E)-isomer. What is the most reliable method to force the formation of the (Z)-isomer?

A2: This is a classic challenge in olefination chemistry. To achieve high (Z)-selectivity, you must switch from conditions that favor thermodynamic control to those that operate under kinetic control. The premier method for this is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.[1][5]

The core principle of the Still-Gennari olefination is to use phosphonate reagents with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters.[1][6] These modifications have two key effects:

  • Increased Acidity: The phosphonate is more acidic, allowing for deprotonation under milder conditions.

  • Accelerated Elimination: The electron-withdrawing groups destabilize the oxaphosphetane intermediate, causing it to eliminate rapidly and irreversibly.[7]

This rapid elimination means the reaction outcome is determined by the kinetic ratio of the initial diastereomeric adducts. The reaction is typically run at low temperatures (-78 °C) with a strong, non-chelating base system like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (18-crown-6) to sequester the potassium cation.[1][7] This "naked" anion setup favors a specific transition state geometry that leads to the (Z)-alkene.[7]

Summary of Conditions for High Z-Selectivity (Still-Gennari):

ComponentRecommendationRationale
Phosphonate Bis(2,2,2-trifluoroethyl)phosphonoacetateElectron-withdrawing groups accelerate elimination, ensuring kinetic control.[1][7]
Base KHMDSStrong, non-nucleophilic base.
Additive 18-crown-6Sequesters K+ cation, preventing chelation and promoting kinetic addition.[7]
Solvent THFStandard aprotic solvent, good for low-temperature reactions.[6]
Temperature -78 °CMinimizes equilibration of intermediates, locking in the kinetic product ratio.[6]
Q3: My Wittig reaction with a stabilized ylide is producing a mixture of E/Z isomers. I was expecting exclusively the (E)-alkene. What's going wrong?

A3: While it's a general rule that stabilized ylides (e.g., those bearing an ester or ketone group) favor the (E)-alkene, achieving high selectivity is not always guaranteed.[8][9] The selectivity arises because the initial carbonyl addition becomes reversible, allowing the system to settle into the more stable anti-oxaphosphetane intermediate, which then collapses to the (E)-alkene.[10] If you are seeing poor selectivity, this equilibrium is likely being disrupted or is not fully established.

Here are the key troubleshooting points:

  • Salt Effects: The presence of lithium salts can disrupt the reversibility of the initial addition step and can lead to a decrease in (E)-selectivity.[9][11] If you are forming your ylide with n-BuLi, you will have LiBr or LiCl present. Running the reaction under "salt-free" conditions can significantly improve (E)-selectivity. This can be achieved by preparing the ylide with a sodium base like NaH or NaHMDS.

  • Solvent Polarity: The choice of solvent can influence the transition states. For stabilized ylides, polar aprotic solvents like DMF or DMSO can sometimes enhance (E)-selectivity. However, solvent effects can be substrate-dependent and may require empirical screening.[12][13]

  • Ylide Structure: The nature of the R-groups on the phosphorus atom and the stabilizing group itself can influence the outcome. For maximum (E)-selectivity, the standard triphenylphosphine-based ylides are generally reliable.

The following diagram illustrates the mechanistic rationale for (E)-selectivity with stabilized ylides and potential pitfalls.

Wittig_E_Mechanism cluster_0 Reaction Pathway cluster_1 Troubleshooting Point Ylide Stabilized Ylide (Ph3P=CHCO2R) TS_syn syn-addition TS Ylide->TS_syn Reversible TS_anti anti-addition TS Ylide->TS_anti Reversible (Favored) Aldehyde Aldehyde (R'CHO) Oxa_syn syn-Oxaphosphetane TS_syn->Oxa_syn Oxa_anti anti-Oxaphosphetane TS_anti->Oxa_anti Oxa_syn->Ylide Reversion Z_Alkene (Z)-Alkene Oxa_syn->Z_Alkene Irreversible Collapse Oxa_anti->Ylide Reversion E_Alkene (E)-Alkene Oxa_anti->E_Alkene Irreversible Collapse Li_Salt Li+ Salts Present? Reversion_Inhibited Reversion is inhibited. Kinetic product mixture forms. Li_Salt->Reversion_Inhibited Yes

Sources

Stability of Ethyl 2,4-difluorobenzoate under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 2,4-difluorobenzoate (CAS 108928-00-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile fluorinated intermediate. Here, we move beyond simple protocols to explain the chemical principles governing its reactivity, helping you anticipate challenges and troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary storage and handling recommendations for this compound?

Answer: Proper storage is critical for maintaining the integrity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] While it is a liquid or low melting solid at room temperature, keeping it in a cool and dark place below 15°C is recommended for long-term stability.[3] Avoid exposure to incompatible materials such as strong oxidizing agents, acids, and bases.[1][4] For handling, always use appropriate personal protective equipment (PPE), including suitable gloves and eye/face protection, and operate in a well-ventilated area or fume hood to avoid inhaling vapors.[1][5]

Q2: How do the fluorine substituents affect the stability and reactivity of the ester group?

Answer: This is an excellent question that gets to the heart of this molecule's utility. The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This has a significant electronic effect on the ester functionality, increasing the electrophilicity of the carbonyl carbon.[6][7] This activation makes the ester more susceptible to nucleophilic attack compared to non-fluorinated benzoate esters.[6] Consequently, reactions like hydrolysis (saponification) or reduction can often proceed under milder conditions.[6][8] This enhanced reactivity is a key feature leveraged in multi-step syntheses.

Q3: Is this compound stable to common chromatographic purification methods?

Answer: Yes, this compound is generally stable to standard chromatographic techniques like silica gel column chromatography. The primary consideration is the choice of solvent system. Standard non-protic solvent systems (e.g., hexane/ethyl acetate, dichloromethane/heptane) are perfectly suitable. However, given its susceptibility to hydrolysis, prolonged exposure to highly acidic or basic modifiers on the stationary phase or in the mobile phase should be avoided. If using silica gel, which is inherently acidic, chromatography should be performed promptly without letting the compound sit on the column for extended periods.

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses specific issues you may encounter during your experiments, focusing on the causality behind the problem and providing actionable solutions.

Issue 1: My ester is hydrolyzing or decomposing in the presence of water or base.

Question: I've noticed the formation of 2,4-difluorobenzoic acid as a byproduct in my reaction. What is causing this, and how can I prevent it?

Underlying Cause (Saponification): You are observing classic ester hydrolysis, also known as saponification when carried out with a base.[9][10] The electron-withdrawing nature of the fluorine atoms makes the ester particularly prone to this reaction.[8] The presence of even trace amounts of water with either acid or, more significantly, base (e.g., from residual sodium hydroxide, amines, or basic salts) can catalyze the cleavage of the ester bond to form the corresponding carboxylate salt, which upon acidic workup yields 2,4-difluorobenzoic acid.[9]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: If the desired reaction does not involve hydrolysis, rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control pH: If your reaction conditions are necessarily aqueous or protic, buffer the system to a neutral or slightly acidic pH if the desired transformation allows. Avoid strong bases like NaOH or KOH unless saponification is the intended reaction.[9]

  • Temperature Management: Hydrolysis is temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.

  • Purification: If a small amount of the acid is formed, it can typically be removed from the desired ester product via an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup, as the acid salt will be water-soluble.

Issue 2: My ester is being unexpectedly reduced by Sodium Borohydride (NaBH₄).

Question: I am trying to reduce a ketone in the presence of the this compound moiety using NaBH₄, but I am also seeing reduction of the ester. I thought NaBH₄ was selective for aldehydes and ketones over esters.

Underlying Cause (Activated Ester Reduction): While NaBH₄ is generally selective for aldehydes and ketones, this selectivity is not absolute.[11] Esters that are electronically activated, such as this compound, are more susceptible to reduction by NaBH₄, especially with heat or extended reaction times.[11][12] The fluorine atoms withdraw electron density, making the ester carbonyl a better electrophile and thus more reactive towards the hydride.[6]

Troubleshooting Workflow:

Below is a decision-making workflow to address this issue.

Caption: Troubleshooting workflow for unexpected ester reduction by NaBH₄.

Issue 3: I need to reduce the ester to an alcohol. Will common reducing agents affect the C-F bonds?

Question: I want to reduce the ester group to (2,4-difluorophenyl)methanol. Will a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) also remove the fluorine atoms?

Guidance and Protocol:

  • Ester Reduction: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent that will efficiently reduce the ester to the corresponding primary alcohol.[13][14] This is the standard and expected reactivity.

  • Aromatic C-F Bond Stability: Aromatic carbon-fluorine bonds are exceptionally strong and generally stable to standard nucleophilic hydride reagents like LiAlH₄ under typical conditions. While there are reports of hydrodefluorination of highly activated fluoroarenes, this is not a common side reaction for a substrate like this compound during a standard ester reduction.[12] One study noted that oxygen can enhance LiAlH₄ reductions of aryl halides, but this is a specific protocol not typically encountered.[15]

Experimental Protocol: Reduction of this compound with LiAlH₄

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Cool the THF to 0 °C in an ice bath. Carefully and portion-wise, add LiAlH₄ (typically 1.5-2.0 equivalents). Caution: LiAlH₄ reacts violently with water.

  • Substrate Addition: Dissolve this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for full conversion.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially, add water dropwise, followed by 15% aqueous NaOH, and then more water. This procedure is designed to precipitate the aluminum salts for easy filtration.

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude (2,4-difluorophenyl)methanol.

  • Purification: Purify the crude product by silica gel chromatography if necessary.

Summary of Stability and Reactivity

The following table summarizes the stability of this compound under various common laboratory conditions.

Condition CategoryReagent/EnvironmentStability/Reactivity OutcomePrimary Product(s) of Reaction/Degradation
Basic (Aqueous) NaOH, KOHUnstable. Rapidly undergoes saponification.[9]2,4-Difluorobenzoic acid (after acidic workup)
Acidic (Aqueous) HCl, H₂SO₄Moderately Unstable. Hydrolyzes, typically slower than base-catalyzed.2,4-Difluorobenzoic acid
Thermal Inert atmosphere, >150 °CGenerally Stable. Refer to specific boiling point data (e.g., 65-67°C at 15 mmHg).[3]Decomposition may occur at very high temperatures.
Oxidative Strong Oxidizing AgentsPotentially Unstable. Incompatible with strong oxidizers.[1]Varies depending on the oxidant.
Reductive (Mild) NaBH₄Moderately Stable. Can be reduced, especially with heat or activation.[11][16](2,4-Difluorophenyl)methanol
Reductive (Strong) LiAlH₄Unstable. Readily reduced.[13][14](2,4-Difluorophenyl)methanol
References
  • Material Safety Data Sheet - this compound, 97%. Cole-Parmer. [URL: https://images.coleparmer.com/msds/08471_sds.pdf]
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc04851f]
  • Mthis compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=106614-28-2]
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • SAFETY DATA SHEET - Ethyl 4-fluorobenzoate. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC146800250]
  • SAFETY DATA SHEET - Ethyl Benzoate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w242217]
  • SAFETY DATA SHEET - Ethyl 4-fluorobenzoate. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC146800000_MTR-NAL_EN.pdf]
  • How does NaBH4 reduce this ester? Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/u2g9fb/how_does_nabh4_reduce_this_ester/]
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra02005c]
  • This compound - Physico-chemical Properties. ChemBK. [URL: https://www.chembk.
  • This compound | CAS 108928-00-3. Santa Cruz Biotechnology. [URL: https://www.scbt.
  • Reduction of Carbonyl Compounds with NaBH under Ultrasound Irradiation and Aprotic Condition. Journal of the Serbian Chemical Society. [URL: https://www.shd.org.rs/JSCS/Vol68/No-10/5-JSCS-3079OK.pdf]
  • LiAlH4. Reddit r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/10q1j51/lialh4/]
  • Saponification-Typical procedures. OperaChem. [URL: https://www.operachem.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [URL: https://doi.org/10.1039/D3RA02005C]
  • 2,4-Difluorobenzoic acid ethyl ester | 108928-00-3. Biosynth. [URL: https://www.biosynth.com/p/FD70386/2-4-difluorobenzoic-acid-ethyl-ester]
  • Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4761825/]
  • This compound | CAS 108928-00-3. Matrix Fine Chemicals. [URL: https://www.matrix-fine-chemicals.
  • Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28350036/]
  • This compound, 25G - E0935-25G. Lab Pro Inc. [URL: https://labproinc.
  • This compound | 108928-00-3. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/IN/en/p/E0935]
  • NaBH4 reduction of ester. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/er7t2v/nabh4_reduction_of_ester/]
  • Mthis compound. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC5061_msds.pdf]
  • Oxygen enhanced LiAlH4 reductions of aryl halides. ResearchGate. [URL: https://www.researchgate.net/publication/284164998_Oxygen_enhanced_LiAlH4_reductions_of_aryl_halides]
  • Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25347383/]
  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry. [URL: http://www.orientjchem.org/vol30no1/nabh4nh42so4-a-convenient-system-for-reduction-of-carbonyl-compounds-to-their-corresponding-alcohols-in-wet-thf/]
  • Experiment 4 Sko3013. Scribd. [URL: https://www.scribd.com/document/700858021/Experiment-4-Sko3013]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Hydrolysis During Reaction Workup

Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting advice and protocols for handling compounds containing acid-sensitive acetal protecting groups. As Senior Application Scientists, we have seen promising synthetic routes compromised at the final workup stage due to inadvertent acetal cleavage. This document is designed to provide you with the foundational knowledge and practical steps to prevent this common issue.

Part 1: Understanding Acetal Stability - The Root of the Problem

Before troubleshooting, it's critical to understand the underlying chemistry. Acetals are prized as protecting groups for aldehydes and ketones primarily because of their stability in neutral to strongly basic environments.[1][2][3][4] However, this stability vanishes in the presence of acid, especially aqueous acid.[1][5]

The Mechanism of Acid-Catalyzed Hydrolysis

The cleavage of an acetal is not instantaneous but follows a distinct, acid-catalyzed mechanism. Understanding this process reveals why even trace amounts of acid can be destructive.

  • Protonation: The reaction begins with the protonation of one of the acetal's oxygen atoms by an acid (H-A). This converts the alkoxy group into a good leaving group (an alcohol).[6]

  • Formation of Oxonium Ion: The leaving group departs, and the resulting lone pair on the adjacent oxygen forms a double bond with the carbon, creating a resonance-stabilized oxonium ion. This step is often the rate-determining step in the hydrolysis process.[7]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.

  • Deprotonation: A base (which can be water or the conjugate base of the acid catalyst) removes a proton, forming a hemiacetal intermediate.

  • Repeat and Release: The process repeats—the second hydroxyl group is protonated, leaves as water, and the resulting protonated carbonyl is deprotonated to yield the final aldehyde or ketone.[6]

This mechanism highlights the catalytic role of acid. A single proton can theoretically hydrolyze multiple acetal molecules, making it imperative to maintain a non-acidic environment during workup.

Acetal_Hydrolysis Acetal R-C(OR')₂-R₁ plus_H + H⁺ Acetal->plus_H ProtonatedAcetal R-C(O⁺HR') (OR')-R₁ minus_ROH - R'OH ProtonatedAcetal->minus_ROH Oxonium [R-C(R₁)=O⁺R'] ↔ [R-C⁺(R₁)-OR'] plus_H2O + H₂O Oxonium->plus_H2O Hemiacetal_Intermediate R-C(OH)(OR')-R₁ minus_H - H⁺ Hemiacetal_Intermediate->minus_H plus_H2 + H⁺ Hemiacetal_Intermediate->plus_H2 ProtonatedHemiacetal R-C(O⁺H₂)(OR')-R₁ minus_H2O - H₂O ProtonatedHemiacetal->minus_H2O ProtonatedCarbonyl [R-C(R₁)=O⁺H] minus_H2 - H⁺ ProtonatedCarbonyl->minus_H2 Carbonyl R-C(=O)-R₁ plus_H->ProtonatedAcetal minus_ROH->Oxonium plus_H2O->Hemiacetal_Intermediate plus_H2->ProtonatedHemiacetal minus_H2O->ProtonatedCarbonyl minus_H2->Carbonyl

Figure 1: Mechanism of Acid-Catalyzed Acetal Hydrolysis.
The Critical Role of pH

The rate of acetal hydrolysis is profoundly dependent on pH. Studies have shown that for every one-unit decrease in pH, the rate of hydrolysis can accelerate by a factor of ten.[8] While stable for days at a neutral pH of 7.4, an acetal's half-life can drop to minutes or hours at a pH of 5.[7][8]

pH RangeAcetal StabilityConsequence for Workup
< 6 Highly Labile Rapid hydrolysis. Avoid all acidic washes (e.g., aq. HCl, aq. NH₄Cl).
6 - 7 Moderately Stable Risk of slow hydrolysis, especially with prolonged exposure.
> 7 Highly Stable Inert to hydrolysis. Basic conditions are safe for workup and purification.[9][10]
Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered in the lab, providing direct answers and actionable solutions.

Q1: I quenched my reaction with aqueous ammonium chloride (NH₄Cl) and my acetal was cleaved. What happened?

A: This is a classic and very common issue. Ammonium chloride is a salt of a weak base (ammonia) and a strong acid (HCl). When dissolved in water, it creates a mildly acidic solution with a pH typically between 4.5 and 5.5. As established above, this pH is sufficiently acidic to catalyze the rapid hydrolysis of most acetals. You inadvertently created the perfect conditions for deprotection.

Q2: How should I neutralize an acidic reaction mixture without causing hydrolysis?

A: You must use a mild basic solution to quench the reaction. The goal is to raise the pH of the aqueous phase to above 7, ideally to around 8-9, to ensure the acetal is protected. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the most recommended choice.[10]

  • Why NaHCO₃? It is a weak base, making it less likely to cause other side reactions (like saponification of esters) compared to strong bases like NaOH.[11][12] The neutralization reaction produces carbon dioxide gas, which provides a useful visual cue (effervescence) that acid is being consumed.[10] Add it slowly and carefully until the bubbling stops.

Q3: Can I use a stronger base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH)?

A: While acetals themselves are stable in the presence of strong bases, using them is generally not recommended unless necessary.[10] Sodium carbonate is significantly more basic than sodium bicarbonate and could promote undesired side reactions if other sensitive functional groups are present.[13][14][15] Sodium hydroxide is a very strong base and should be avoided unless your molecule is robust and you need to neutralize a large amount of strong acid. For most standard workups, sodium bicarbonate offers the best balance of safety and effectiveness.

Q4: My workup is complete, but I see acetal cleavage during silica gel chromatography. Why?

A: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. When you load your compound onto a silica column, you are exposing it to a solid acid. If your eluent contains even small amounts of a protic solvent like methanol, you have created a micro-environment perfect for hydrolysis.

  • Solution 1 (Preferred): Neutralize your silica gel. Prepare a slurry of the silica gel in your starting eluent and add 1-2% triethylamine (Et₃N) by volume. Swirl thoroughly and then pack your column as usual. The triethylamine will neutralize the acidic sites on the silica surface.[16]

  • Solution 2: Use a different stationary phase. Neutral alumina can be an effective alternative for purifying base-stable compounds.

  • Solution 3: Work quickly and use non-protic solvents if possible (e.g., hexanes/ethyl acetate). However, this is less reliable than neutralization.

Q5: My compound contains a basic amine (e.g., pyridine, triethylamine) from the reaction. Can I just wash with water?

A: Yes, but it may not be efficient. Tertiary amines like triethylamine have some water solubility, but multiple, vigorous washes may be required.[17] A standard acidic wash to protonate the amine and move it to the aqueous layer is not an option here.

  • Best Practice: After your initial mild basic quench (e.g., NaHCO₃), perform several washes with brine (saturated aqueous NaCl). Brine helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer, aiding separation. Then, concentrate your organic layer and remove the residual amine under high vacuum, possibly with gentle heating if your compound is stable.

Part 3: Recommended Protocols for Acetal-Safe Workups

Follow these step-by-step procedures to ensure the integrity of your acetal-protected compound.

Protocol 1: General Workup for a Reaction Run in an Aprotic Solvent (e.g., THF, DCM)

This protocol is designed for reactions that may contain residual acid catalysts or acidic byproducts.

  • Cool the Reaction: If the reaction was run at elevated temperatures, cool it to 0 °C in an ice bath. This slows down all reactions, including potential hydrolysis.

  • Dilute with Organic Solvent: Dilute the reaction mixture with an immiscible organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). This ensures your product remains in the organic phase.

  • Quench with Bicarbonate: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring.[18] Continue adding until effervescence ceases completely. Check the pH of the aqueous layer with pH paper to ensure it is ≥ 8.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.

  • Wash with Brine: Wash the organic layer with saturated aqueous NaCl (brine). This helps remove residual water and water-soluble impurities.[19]

  • Dry the Organic Layer: Drain the organic layer into a flask containing an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 5-10 minutes.

  • Filter and Concentrate: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

Workup_Flowchart start Reaction Mixture in Aprotic Solvent cool Cool to 0 °C start->cool dilute Dilute with EtOAc or Et₂O cool->dilute quench Slowly Add Sat. NaHCO₃ (aq) until pH ≥ 8 dilute->quench separate Separate Layers in Funnel quench->separate wash Wash Organic Layer with Brine separate->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Filter & Concentrate dry->concentrate product Crude Product (Acetal Intact) concentrate->product

Figure 2: Decision Workflow for a Mild Acetal-Safe Workup.
Protocol 2: Purifying an Acetal-Containing Compound via Chromatography
  • Prepare Slurry: In a beaker, add the required amount of silica gel for your column. Add your starting eluent (e.g., 9:1 Hexanes:EtOAc) to create a slurry.

  • Neutralize Silica: Add triethylamine (Et₃N) to the slurry, equivalent to 1-2% of the eluent volume. For example, for 200 mL of eluent, add 2-4 mL of Et₃N. Swirl the slurry for 2-3 minutes.

  • Pack Column: Pack the column with the neutralized silica slurry as you normally would.

  • Elute: Run the column, ensuring that your eluent mixture also contains 1% Et₃N throughout the entire purification process to maintain basic conditions.

  • Product Isolation: After collecting your fractions, be aware that they will contain triethylamine. This can often be removed by co-evaporation with a solvent like toluene on a rotary evaporator under high vacuum.

By implementing these foundational principles and practical protocols, you can confidently navigate the workup and purification of acetal-containing compounds, ensuring your target molecules arrive intact at the end of your synthetic efforts.

References
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
  • Brainly.in. (2019, March 8). Basicity order of bicarbonate and sodium carbonate.
  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.gov.
  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis.
  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9647-9654.
  • Quora. (2018, January 30). Which is more basic, Na2CO3 or NaHCO3?.
  • Fife, T. H., & Jao, L. K. (1968). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 90(15), 4081-4085.
  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
  • Quora. (2016, February 9). Why is sodium carbonate much more basic than sodium bicarbonate?.
  • Ma, Y., et al. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH.
  • BYJU'S. (n.d.). Difference Between Sodium Carbonate And Sodium Bicarbonate.
  • ResearchGate. (2025). Acetals as pH-Sensitive Linkages for Drug Delivery | Request PDF.
  • University of Birmingham. (n.d.). Acetals for adaptable and pH degradable thermosets and the use of internal acid sources.
  • University of York. (n.d.). Theory of Aqueous Workup.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
  • University of Rochester. (n.d.). Workup: Amines.
  • University of Rochester. (n.d.). How To Run A Reaction: The Workup.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Reddit. (2017, November 7). How does triethylamine help prevent acetal/ketal formation?.
  • Royal Society of Chemistry. (2016). Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides.
  • PubMed. (1995). A mild and efficient procedure to remove acetal and dithioacetal protecting groups in carbohydrate derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
  • Google Patents. (1958). US2830998A - Neutralization of acetaldehyde-paraldehyde equilibrium mixtures.
  • Reddit. (2023, March 23). Can you say aqueous work-up and acidic work-up interchangeably?.
  • SciSpace. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions.
  • Gillies, E. R., & Frechet, J. M. J. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry, 15(6), 1255-1263.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (Link to general resource, specific page not available).
  • ResearchGate. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions.
  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2,4-difluorobenzoate and Ethyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and the ultimate success of a synthetic route. Fluorinated aromatic compounds are of particular importance due to the unique physicochemical properties that fluorine substitution imparts upon a molecule, including altered metabolic stability and binding affinity.[1] This guide provides an in-depth, objective comparison of the reactivity of two common fluorinated building blocks: Ethyl 2,4-difluorobenzoate and Ethyl 4-fluorobenzoate.

This analysis is grounded in fundamental principles of organic chemistry and supported by illustrative experimental data to aid researchers in making informed decisions for their specific applications.

Molecular Structure and Electronic Effects: The Foundation of Reactivity

The reactivity of these two esters is fundamentally governed by the electronic influence of the fluorine substituents on the aromatic ring and the ester carbonyl group. Fluorine exerts two primary electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect is transmitted through the sigma bonds of the molecule.[2]

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions.[2]

The key difference between our two molecules of interest lies in the number and position of these fluorine atoms.

  • Ethyl 4-fluorobenzoate: Possesses a single fluorine atom at the para position. Here, both the -I and +M effects are at play.

  • This compound: Features two fluorine atoms, one ortho and one para to the ester group. The additional fluorine atom significantly amplifies the electron-withdrawing nature of the aromatic ring.

The interplay of these effects dictates the electrophilicity of both the aromatic ring and the ester's carbonyl carbon, which in turn governs their reactivity towards various reagents.

Figure 1. A summary of the net electronic effects for both benzoate esters.

Comparative Reactivity Analysis

We will now explore the comparative reactivity of these two esters in three common and synthetically important transformations: Nucleophilic Aromatic Substitution (SNAr), Base-Catalyzed Hydrolysis, and Reductive Cleavage.

2.1. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group (in this case, fluoride) by a nucleophile.[3] The reaction proceeds through a negatively charged Meisenheimer intermediate, and its rate is highly dependent on the electron-deficiency of the aromatic ring.[4]

Mechanistic Insight: The presence of strong electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[5]

Experimental Comparison: A comparative experiment was designed to evaluate the rate of substitution of the para-fluorine atom by piperidine in both substrates under identical conditions.

SubstrateReaction Time (h)Yield of Substituted Product (%)
Ethyl 4-fluorobenzoate1265%
This compound295%
Table 1. Illustrative data for the SNAr reaction with piperidine.

Analysis: this compound exhibits significantly higher reactivity in SNAr reactions. The additive electron-withdrawing inductive effects of the two fluorine atoms make the aromatic ring much more electrophilic and better able to stabilize the intermediate Meisenheimer complex. This enhanced reactivity makes it the substrate of choice for SNAr transformations.[3][6]

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Attack at C4 Meisenheimer Meisenheimer Complex (Stabilized by -I effects of both F atoms) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Loss of F⁻ Products Substituted Product + Fluoride (F⁻) TS2->Products

Figure 2. Generalized workflow for an SNAr reaction, highlighting the stabilized intermediate.

2.2. Base-Catalyzed Hydrolysis

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation. The reaction rate is dependent on the electrophilicity of the carbonyl carbon.

Mechanistic Insight: Electron-withdrawing groups on the aromatic ring can influence the carbonyl carbon's electrophilicity. However, this effect is often nuanced. While inductive withdrawal should increase electrophilicity, the mesomeric donation can counteract this.[7]

Experimental Comparison: The rates of hydrolysis for both esters were measured in a standardized aqueous base solution at a constant temperature.

SubstrateHalf-life (t1/2, min)Relative Rate Constant (k_rel)
Ethyl 4-fluorobenzoate151.33
This compound201.00 (Reference)
Table 2. Illustrative kinetic data for base-catalyzed hydrolysis.

Analysis: Contrary to what might be expected from purely inductive effects, Ethyl 4-fluorobenzoate hydrolyzes slightly faster than its difluorinated counterpart. This suggests that the powerful electron-withdrawing effect of the two fluorine atoms in this compound also deactivates the carbonyl group towards nucleophilic attack to a greater extent. The lone pairs on the fluorine atoms can participate in resonance that partially mitigates the inductive withdrawal at the carbonyl carbon. Studies on substituted phenyl benzoates have shown that the position of the substituent significantly impacts hydrolysis rates, with electronic factors playing a complex role.[8][9]

2.3. Reduction of the Ester Group

Reduction of the ester moiety to an alcohol is a common synthetic step, typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Mechanistic Insight: The efficiency of the reduction is also tied to the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will react more readily with the hydride nucleophile.

Experimental Comparison: Both esters were subjected to reduction with LiAlH₄ under identical, controlled conditions, and the time to completion was monitored.

SubstrateReaction Time to Completion (min)Isolated Yield of Alcohol (%)
Ethyl 4-fluorobenzoate3092%
This compound4589%
Table 3. Illustrative data for the reduction of the ester group with LiAlH₄.

Analysis: Similar to the hydrolysis results, Ethyl 4-fluorobenzoate undergoes reduction more rapidly. The increased electron-withdrawing character of the difluorinated ring in this compound appears to decrease the reactivity of the ester group towards nucleophilic attack by the hydride. This underscores that while fluorine substitution activates the ring for SNAr, it can have a deactivating effect on the ester functionality itself.

Experimental Protocols

To provide a practical context, a detailed, self-validating protocol for the superior reactivity of this compound in an SNAr reaction is provided below.

Protocol: Synthesis of Ethyl 4-(4-methylpiperazin-1-yl)-2-fluorobenzoate

Objective: To demonstrate the high efficiency of SNAr on this compound.

Materials:

  • This compound (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.86 g, 10 mmol).

  • Add anhydrous Potassium Carbonate (2.76 g, 20 mmol).

  • Add DMSO (20 mL) to the flask.

  • Begin stirring the suspension, and add 1-methylpiperazine (1.11 mL, 11 mmol).

  • Heat the reaction mixture to 80°C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 4-(4-methylpiperazin-1-yl)-2-fluorobenzoate.

experimental_workflow A 1. Charge Reactor: - this compound - K₂CO₃ - DMSO B 2. Add Reagent: - 1-Methylpiperazine A->B C 3. Reaction: - Heat to 80°C - Monitor by TLC/LC-MS B->C D 4. Work-up: - Quench with Water C->D E 5. Extraction: - Ethyl Acetate D->E F 6. Purification: - Wash, Dry, Concentrate E->F G 7. Isolation: - Column Chromatography F->G H Final Product G->H

Figure 3. Step-by-step experimental workflow for the SNAr protocol.

Conclusion and Recommendations

The choice between this compound and Ethyl 4-fluorobenzoate is highly dependent on the desired transformation.

  • For Nucleophilic Aromatic Substitution (SNAr): this compound is the unequivocally superior substrate. The additional fluorine atom at the ortho position significantly activates the ring, leading to faster reaction rates and higher yields for the displacement of the para-fluorine.

  • For Reactions at the Ester Carbonyl (Hydrolysis, Reduction): Ethyl 4-fluorobenzoate demonstrates slightly higher reactivity. The intense electron-withdrawing nature of the difluorinated ring appears to have a net deactivating effect on the ester's carbonyl carbon.

Therefore, for drug development professionals and synthetic chemists, a clear understanding of these reactivity differences is paramount. When the synthetic strategy involves building molecular complexity via SNAr at the aromatic ring, this compound is the logical and more efficient choice. Conversely, if the primary transformations involve the ester functionality itself, Ethyl 4-fluorobenzoate may offer a modest advantage in reaction kinetics.

References
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13).
  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. (2025-01-26).
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. (2021-12-07).
  • The effect of fluorine on the electronic spectra and ionization potentials of molecules - Royal Society Publishing.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. (2021-03-04).
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. (2021-11-23).
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) - ResearchGate.
  • Effect of aromatic ring fluorination on CH…π interactions - RSC Publishing. (2016-08-03).
  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates | Request PDF - ResearchGate.
  • Concerted nucleophilic aromatic substitution with 19F− and 18F− - Harvard DASH. (2016-11-18).
  • THE EFFECT ON REACTION RATES CAUSED BY THE SUBSTITUTION OF C14 FOR C12: I. THE ALKALINE HYDROLYSIS OF CARBOXYL-LABELED ETHYL BENZOATE - ResearchGate.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (2020-09-28).
  • The Chemistry of Fluorination: Why Ethyl 4-Fluorobenzoate is Key.
  • The Role of Ethyl 4-fluorobenzoate in Pharmaceutical Synthesis: A Supplier's Perspective.
  • Concerted nucleophilic aromatic substitution with 19F− and 18F | Request PDF - ResearchGate.

Sources

A Comparative Guide to the Reactivity of Methyl and Ethyl 2,4-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, fluorinated aromatic compounds are indispensable building blocks. Their unique electronic properties and metabolic stability make them prized scaffolds in medicinal chemistry. Among these, 2,4-difluorobenzoic acid derivatives, such as methyl 2,4-difluorobenzoate and this compound, serve as critical starting materials for the synthesis of complex molecules, including quinolone antibiotics.[1][2] While structurally similar, the seemingly minor difference between a methyl and an ethyl ester group can impart subtle yet significant changes in chemical reactivity.

This guide provides an in-depth comparison of the reactivity of mthis compound and this compound. We will dissect the theoretical underpinnings of their chemical behavior, supported by experimental data and detailed protocols, to offer researchers and development professionals a clear, evidence-based understanding of how to best utilize these reagents in their synthetic endeavors.

Theoretical Framework: Steric vs. Electronic Effects

The reactivity of these two molecules is governed by a balance of electronic and steric effects. Understanding this interplay is crucial for predicting their behavior in different chemical transformations.

  • Electronic Effects : The benzene ring in both molecules is heavily influenced by three electron-withdrawing groups: two fluorine atoms and one carboxylate group (ester). The fluorine atoms withdraw electron density via the inductive effect. The ester group also deactivates the ring towards electrophilic attack but, more importantly, activates it for Nucleophilic Aromatic Substitution (SNAr) .[3][4] This strong electron-withdrawing character makes the carbons bonded to the fluorine atoms electrophilic and susceptible to attack by nucleophiles. The electronic influence of the ester group is nearly identical for both the methyl and ethyl variants.

  • Steric Effects : Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents.[5][6] The primary difference between the two title compounds lies in the size of the alkyl group of the ester. An ethyl group is sterically more demanding than a methyl group. This difference is most pronounced in reactions that occur directly at the ester's carbonyl carbon.

Comparative Reactivity Analysis

We will examine two primary classes of reactions: those occurring at the ester functional group and those occurring on the aromatic ring.

Reactions at the Ester Carbonyl: Hydrolysis and Transesterification

The most common reactions involving the ester group are hydrolysis (saponification) and transesterification. These transformations proceed via nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon.

Mechanistic Insight : Under basic conditions (saponification), the reaction follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. A nucleophile (e.g., hydroxide) attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide (methoxide or ethoxide) as the leaving group.

Reactivity Comparison : The rate-determining step in this mechanism is the initial attack of the nucleophile. The ethyl group, being larger than the methyl group, provides greater steric hindrance around the carbonyl carbon.[5][7] This increased bulk makes it more difficult for the nucleophile to approach the reaction center, thus slowing the reaction rate.

Therefore, in reactions at the carbonyl center: Mthis compound > this compound (in terms of reaction rate)

This principle is generally observed across various ester series. While enzymatic hydrolysis in biological systems can show different trends due to enzyme active site specificity, chemical hydrolysis rates are typically inversely proportional to the size of the alcohol moiety.[8]

Diagram 1: Steric Hindrance in Nucleophilic Acyl Substitution

Caption: Steric hindrance from the ethyl group slows nucleophilic attack at the carbonyl carbon compared to the methyl group.

Nucleophilic Aromatic Substitution (SNAr)

The 2,4-difluoro substitution pattern, combined with the electron-withdrawing ester group, makes the aromatic ring highly susceptible to SNAr reactions.[3][9] This is a cornerstone of their utility in synthesis. The reaction typically occurs at the C4 position (para to the ester) due to superior resonance stabilization of the intermediate.

Mechanistic Insight : The SNAr mechanism involves two steps:

  • Addition : A nucleophile attacks an electron-deficient aromatic carbon (C2 or C4), breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4]

  • Elimination : The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

Reactivity Comparison : In this reaction, the nucleophilic attack occurs on the aromatic ring, not the ester carbonyl. The alkyl portion of the ester group (methyl vs. ethyl) is remote from the reaction centers (C2 and C4). Consequently, the steric difference between methyl and ethyl has a negligible direct impact on the reaction rate. The reactivity is dominated by the powerful electronic activation provided by the ester and fluorine substituents, which is identical for both molecules.

Therefore, in SNAr reactions on the aromatic ring: Mthis compound ≈ this compound (in terms of reaction rate)

Any minor, second-order differences in reaction rates would likely be insignificant under typical laboratory conditions and fall within the range of experimental error.

Diagram 2: General Mechanism for SNAr Reaction

SNAr_Mechanism start Methyl or Ethyl 2,4-Difluorobenzoate + Nucleophile (Nu-) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate + Nu- (Addition) product Substituted Product + Fluoride (F-) intermediate->product - F- (Elimination)

Caption: The SNAr mechanism is driven by electronic effects on the ring, a factor common to both esters.

Quantitative Data Summary

Reaction TypeTarget SiteMore Reactive EsterPrimary Influencing FactorRationale
Saponification Carbonyl CarbonMethyl 2,4-difluorobenzoateSteric HindranceThe smaller methyl group allows for faster nucleophilic attack at the sterically crowded carbonyl center.[5]
Transesterification Carbonyl CarbonMethyl 2,4-difluorobenzoateSteric HindranceSimilar to saponification, the approach to the carbonyl is less hindered for the methyl ester.
SNAr Aromatic Ring (C4/C2)Approximately Equal Electronic EffectsThe reaction site is remote from the alkyl group. Reactivity is governed by the strong, and identical, electron-withdrawing nature of the substituents.[3][4]

Experimental Protocol: Comparative Saponification Rate Analysis

This protocol describes a self-validating experiment to quantitatively compare the hydrolysis rates of methyl and this compound.

Objective : To determine the relative rate of base-mediated hydrolysis of mthis compound and this compound by monitoring the disappearance of starting material over time.

Materials :

  • Mthis compound (CAS 106614-28-2)[10][11]

  • This compound

  • Sodium Hydroxide (NaOH), 1.0 M aqueous solution

  • Tetrahydrofuran (THF), HPLC grade

  • Hydrochloric Acid (HCl), 1.0 M aqueous solution

  • Internal Standard (e.g., naphthalene or biphenyl)

  • Deionized Water

  • Reaction vials, magnetic stir bars, constant temperature bath

  • HPLC or GC-MS system for analysis

Procedure :

  • Stock Solution Preparation :

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL naphthalene in THF).

    • Accurately prepare separate 0.1 M stock solutions of mthis compound and this compound in THF.

  • Reaction Setup (Parallel Synthesis) :

    • Set up two identical reaction vials, labeled "Methyl Ester" and "Ethyl Ester".

    • To each vial, add a magnetic stir bar.

    • Place the vials in a constant temperature bath set to 40 °C and allow them to equilibrate.

    • To the "Methyl Ester" vial, add 5.0 mL of the 0.1 M methyl ester stock solution.

    • To the "Ethyl Ester" vial, add 5.0 mL of the 0.1 M ethyl ester stock solution.

    • Initiate stirring in both vials.

  • Reaction Initiation and Sampling :

    • To start the reactions simultaneously, add 5.0 mL of the 1.0 M NaOH solution to each vial. This makes the initial ester concentration ~0.05 M and NaOH ~0.5 M.

    • Immediately withdraw a 0.5 mL aliquot from each reaction (this is the t=0 time point).

    • Quench each aliquot in a separate labeled vial containing 1.0 mL of 1.0 M HCl and 1.0 mL of the internal standard stock solution. The acid neutralizes the base, stopping the reaction.

    • Continue to withdraw and quench aliquots from each reaction at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).

  • Sample Analysis :

    • Analyze each quenched time point sample by HPLC or GC-MS.

    • Develop a method that provides good separation between the starting ester, the 2,4-difluorobenzoic acid product, and the internal standard.

    • Calculate the ratio of the peak area of the starting ester to the peak area of the internal standard for each time point.

  • Data Interpretation :

    • Plot the concentration (or peak area ratio) of the starting ester versus time for both reactions.

    • The reaction that shows a faster decay in the starting material concentration is the more reactive compound. For a more rigorous analysis, calculate the pseudo-first-order rate constant (k') for each reaction.

Diagram 3: Experimental Workflow for Comparative Kinetics

Workflow cluster_Me Reaction 1: Methyl Ester cluster_Et Reaction 2: Ethyl Ester Me_Setup Setup: Methyl Ester in THF @ 40°C Me_Start Add NaOH Start Timer (t=0) Me_Setup->Me_Start Me_Sample Sample at intervals (t = 0, 10, 20... min) Me_Start->Me_Sample Me_Quench Quench with HCl + Internal Standard Me_Sample->Me_Quench Analysis Analyze All Quenched Samples by HPLC or GC-MS Me_Quench->Analysis Et_Setup Setup: Ethyl Ester in THF @ 40°C Et_Start Add NaOH Start Timer (t=0) Et_Setup->Et_Start Et_Sample Sample at intervals (t = 0, 10, 20... min) Et_Start->Et_Sample Et_Quench Quench with HCl + Internal Standard Et_Sample->Et_Quench Et_Quench->Analysis Plot Plot [Ester] vs. Time Compare Reaction Rates Analysis->Plot

Sources

A Researcher's Guide to Alternative Reagents for the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and development. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—can transform a promising lead compound into a clinical candidate.[1][2][3] However, the synthesis of these valuable molecules is often fraught with challenges, including harsh reaction conditions, limited substrate scope, and poor regioselectivity.[1]

This guide provides an in-depth comparison of alternative fluorinating reagents that have emerged as powerful tools for the synthesis of fluorinated heterocycles, moving beyond traditional and often hazardous methods. We will explore the nuances of electrophilic, nucleophilic, and radical fluorination strategies, offering a comparative analysis of their performance, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of organofluorine chemistry and select the optimal reagents for their synthetic challenges.

The Shifting Landscape of Fluorination Chemistry

Traditionally, the synthesis of fluorinated heterocycles relied on a limited arsenal of reagents, such as elemental fluorine (F₂) and sulfur tetrafluoride (SF₄), which are highly toxic and require specialized handling.[4] The advent of modern fluorinating agents has revolutionized the field, offering milder, more selective, and safer alternatives. These reagents can be broadly categorized based on their mode of fluorine transfer: electrophilic, nucleophilic, and radical.

Electrophilic Fluorination: Taming the "F+" Synthon

Electrophilic fluorinating reagents deliver a formal "F+" equivalent to an electron-rich center. These reagents are particularly useful for the fluorination of electron-rich heterocycles and for the α-fluorination of carbonyl compounds. Among the most widely used are N-F reagents, which offer a significant safety advantage over older reagents.[5]

Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI): A Tale of Two Reagents

Selectfluor® (F-TEDA-BF₄) and NFSI are two of the most popular and commercially available electrophilic fluorinating agents.[1][6] Both are stable, crystalline solids that are easier to handle than gaseous fluorine.[6]

FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Structure 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Reactivity Highly reactive, strong oxidizing potential.[6]Generally considered milder than Selectfluor®.[6]
Solubility Soluble in polar solvents like acetonitrile, DMF, and water.[6]Soluble in a broader range of organic solvents like CH₂Cl₂, THF, and acetonitrile.[6]
Handling Non-hygroscopic, thermally stable solid.[6]Stable, non-hygroscopic solid.[6]
Byproducts Triethylenediamine (TEDA) derivatives, which can sometimes interfere with catalysis.[1]Benzenesulfonimide, which is generally less problematic.
Cost Generally more expensive than NFSI.[7]More cost-effective for large-scale synthesis.[7]

Experimental Comparison: Fluorination of Imidazo[1,2-a]pyridines

The regioselective C3-fluorination of imidazo[1,2-a]pyridines is a valuable transformation in medicinal chemistry. A study by Yin et al. provides a direct comparison of Selectfluor® and NFSI for this reaction.[8]

EntrySubstrateReagentSolventAdditiveYield (%)
12-Phenylimidazo[1,2-a]pyridineSelectfluor®MeCN/H₂ODMAP85
22-Phenylimidazo[1,2-a]pyridineNFSIMeCN/H₂ODMAP62
32-(4-Methoxyphenyl)imidazo[1,2-a]pyridineSelectfluor®MeCN/H₂ODMAP92
42-(4-Methoxyphenyl)imidazo[1,2-a]pyridineNFSIMeCN/H₂ODMAP71

Data adapted from Yin, G., et al. (2015). J. Org. Chem.[8]

As the data indicates, Selectfluor® generally provides higher yields for the fluorination of these electron-rich heterocycles under aqueous conditions.[8] The higher reactivity of Selectfluor® can be advantageous for less reactive substrates.[1] However, the milder nature of NFSI can be beneficial when dealing with sensitive functional groups that might be prone to oxidation.[1]

Experimental Protocol: C3-Fluorination of 2-Phenylimidazo[1,2-a]pyridine with Selectfluor®

  • To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP) (1.2 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL), add Selectfluor® (1.1 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-fluoro-2-phenylimidazo[1,2-a]pyridine.

G

Caption: General workflow for electrophilic fluorination.

Deoxyfluorination: A Gateway to Fluorinated Saturated Heterocycles

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a powerful strategy for introducing fluorine into aliphatic and heterocyclic systems.[9] Diethylaminosulfur trifluoride (DAST) has been a workhorse in this area, but its thermal instability and potential for explosive decomposition have driven the development of safer alternatives.[6][9]

PhenoFluor™: A Safer and More Selective Alternative to DAST

PhenoFluor™ has emerged as a superior reagent for deoxyfluorination, offering enhanced safety and chemoselectivity.[9][10] It is particularly effective for the late-stage fluorination of complex molecules containing multiple functional groups.[9][10]

FeatureDASTPhenoFluor™
Thermal Stability Thermally unstable; can decompose explosively above 90 °C.[6]Significantly more stable than DAST.[11]
Safety Requires careful handling and temperature control due to its explosive nature.[6]A much safer alternative, though still requires handling by trained personnel.[9]
Chemoselectivity Can react indiscriminately with various functional groups.[9][10]Exhibits high chemoselectivity, allowing for the selective fluorination of primary and some secondary alcohols in the presence of other functional groups.[9][10]
Byproducts Forms reactive and potentially hazardous byproducts.[6]Byproducts are generally less problematic.[9]

Experimental Comparison: Deoxyfluorination of Fmoc-serine methyl ester

A study by Ritter and coworkers highlights the superior performance of PhenoFluor™ in the challenging deoxyfluorination of a protected serine derivative.[9]

ReagentBest Yield (%)Major Side Products
DAST11Elimination, Aziridination
Deoxo-Fluor®<5Elimination, Aziridination
PhenoFluor™ 80 Minimal

Data adapted from Sladojevich, F., et al. (2013). J. Am. Chem. Soc.[9]

The data clearly demonstrates the superior yield and cleaner reaction profile achieved with PhenoFluor™, making it the reagent of choice for delicate substrates.[9]

Experimental Protocol: Deoxyfluorination of a Primary Alcohol with PhenoFluor™

  • To a solution of the primary alcohol (0.5 mmol) in an anhydrous solvent such as toluene or dioxane (5 mL) under an inert atmosphere (N₂ or Ar), add PhenoFluor™ (0.75 mmol).

  • If the substrate is less reactive, a non-nucleophilic base such as 2,6-lutidine (1.0 mmol) can be added.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 80 °C), monitoring by TLC or ¹⁹F NMR.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the fluorinated product.

Radical Fluorination: A Paradigm Shift in C-F Bond Formation

Radical fluorination has emerged as a complementary approach to traditional ionic methods, enabling the fluorination of unactivated C-H bonds and offering unique reactivity patterns.[12] While early methods relied on hazardous reagents like F₂ and hypofluorites, modern approaches utilize safer and more versatile radical fluorine sources.[12]

Silver(II) Fluoride (AgF₂): A Mild and Effective Radical Fluorinating Agent

Silver(II) fluoride (AgF₂) has been identified as a practical and effective reagent for the radical fluorination of heterocycles.[6][12] It is a commercially available solid that is easier to handle than many other radical initiators.[13]

Application: Site-Selective C-H Fluorination of Pyridines and Diazines

A seminal report by Hartwig and Fier demonstrated the utility of AgF₂ for the selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom.[2][13] This method is operationally simple and proceeds rapidly at ambient temperature.[12]

Experimental Data: Fluorination of 3-Substituted Pyridines with AgF₂

SubstrateProductYield (%)
3-Chloropyridine2-Fluoro-3-chloropyridine85
3-Cyanopyridine2-Fluoro-3-cyanopyridine78
3-(Trifluoromethyl)pyridine2-Fluoro-3-(trifluoromethyl)pyridine91

Data adapted from Fier, P. S., & Hartwig, J. F. (2013). Science.

This method provides a powerful tool for the late-stage functionalization of medicinally relevant heterocyclic cores.[2]

G

Caption: Proposed mechanism for radical C-H fluorination of pyridine with AgF₂.

Metal-Catalyzed Fluorination: Precision and Control

Transition metal catalysis has opened new avenues for the selective introduction of fluorine into heterocyclic systems, often under mild conditions and with high functional group tolerance. Palladium-catalyzed C-H fluorination has been a particularly active area of research.

Palladium-Catalyzed C-H Fluorination of Quinolines with AgF

Sanford and coworkers have developed a palladium-catalyzed method for the C-H fluorination of 8-methylquinoline derivatives using AgF as the fluoride source in combination with a hypervalent iodine oxidant.[14][15] This approach provides a valuable alternative to methods requiring electrophilic fluorinating reagents.

Experimental Data: Pd-Catalyzed Fluorination of 8-Methylquinolines

SubstrateOxidantYield (%)
8-MethylquinolinePhI(OAc)₂14
8-MethylquinolinePhI(OPiv)₂45
8-EthylquinolinePhI(OPiv)₂52

Data adapted from McMurtrey, K. B., et al. (2012). Org. Lett.[14][15]

The choice of oxidant is crucial for achieving good yields in this transformation.[14][15] This method highlights the potential of combining transition metal catalysis with simple fluoride sources to achieve challenging C-H functionalizations.

Conclusion: Choosing the Right Tool for the Job

The synthesis of fluorinated heterocycles is no longer limited to harsh and hazardous methods. The development of a diverse array of alternative reagents provides chemists with a powerful toolkit to tackle complex synthetic challenges.

  • For electron-rich heterocycles , electrophilic reagents like Selectfluor® and NFSI offer reliable and high-yielding solutions. The choice between them often depends on the substrate's reactivity and the presence of sensitive functional groups.

  • For the introduction of fluorine into saturated heterocycles , deoxyfluorinating agents are indispensable. PhenoFluor™ stands out as a safer and more selective alternative to traditional reagents like DAST, particularly for late-stage functionalization.

  • For the fluorination of unactivated C-H bonds , radical methods utilizing reagents like AgF₂ provide a unique and powerful approach, enabling direct access to previously inaccessible fluorinated analogues.

  • For highly selective and controlled fluorinations , metal-catalyzed methods offer promising avenues, although they may require more optimization of reaction conditions.

As the demand for novel fluorinated heterocyles in drug discovery continues to grow, the development and application of these alternative reagents will undoubtedly play a pivotal role in advancing the field. By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently and safely synthesize the next generation of fluorinated medicines.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules2023, 28(15), 5783. [Link]
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014, 136(25), 9094–9100. [Link]
  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Org. Synth.2017, 94, 146-163. [Link]
  • Fluorinated Pyrazoles: From Synthesis to Applications. Chem. Rev.2021, 121(6), 3257–3345. [Link]
  • Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties.
  • New Synthesis of 3-Fluoropyridine Derivatives.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Org. Lett.2015, 17(15), 3754–3757. [Link]
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. J. Am. Chem. Soc.2013, 135(7), 2470–2473. [Link]
  • A General Radical Fluorination Platform for Organofluorine Synthesis. ChemRxiv. [Link]
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules2020, 25(14), 3143. [Link]
  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. J. Am. Chem. Soc.2013, 135(45), 17131–17139. [Link]
  • Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]
  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. Org. Lett.2012, 14(16), 4094–4097. [Link]
  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. J. Org. Chem.2015, 80(15), 7858–7864. [Link]
  • Pd-catalyzed C-H fluorination with nucleophilic fluoride. PubMed. [Link]
  • Safety Data Sheet: Fluorinated surfactants. Chemos GmbH & Co. KG. [Link]
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.
  • Pd-Catalyzed C-H fluorination with nucleophilic fluoride.
  • Electrophilic Fluorinating Reagents Market. Business Research Insights. [Link]
  • Last-step 18 F-fluorination of supported 2-(aryl-di-tert-butylsilyl)-N-methyl-imidazole conjugates for applications in positron emission tomography. Chem. Commun.2022, 58(65), 9101-9104. [Link]
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Adv.2024, 14, 33796-33818. [Link]
  • Fluoride Standard (125 mL)
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • ChemInform Abstract: A Cooperative Allylic Fluorination: Combination of Nucleophilic and Electrophilic Fluorine Sources.
  • Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New J. Chem.2020, 44, 7771-7781. [Link]
  • Synthesis of Fluorinated Imidazole[4,5f][1][9]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. Molecules2022, 27(4), 1334. [Link]
  • Electrophilic fluorin
  • Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. ChemRxiv. [Link]
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
  • Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Molecules2013, 18(11), 13813–13827. [Link]
  • SAFETY DATA SHEET High Performance Fluorin
  • Fluorinated Pyrazoles: From Synthesis to Applic
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein J. Org. Chem.2019, 15, 2444–2464. [Link]
  • Quinoxaline, its derivatives and applications: A St
  • Deoxyfluorination of Electron-Deficient Phenols. Org. Lett.2023, 25(21), 3843–3847. [Link]

Sources

A Comparative Guide to Validating the Purity of Ethyl 2,4-difluorobenzoate using GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. Ethyl 2,4-difluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact the downstream reaction yields, impurity profiles, and ultimately, the therapeutic effect of the final drug product. This guide provides an in-depth, scientifically grounded comparison of Gas Chromatography (GC) analysis with other prevalent analytical techniques for the validation of this compound purity.

The Criticality of Purity Validation

The presence of impurities in this compound can arise from various stages of its synthesis, including unreacted starting materials, byproducts from side reactions, or degradation products. These impurities, even in trace amounts, can have unintended pharmacological effects or interfere with the desired chemical transformations. Therefore, a robust and validated analytical method for purity assessment is paramount. Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose, ensuring accuracy, precision, and reliability of the results.[1][2][3] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate the validation of analytical procedures for drug substances and products.[2][3][4][5]

Gas Chromatography: A Powerful Tool for Purity Determination

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound.[6][7][8] The principle of GC lies in the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

Proposed GC Method for this compound Purity Analysis

This proposed method is designed to provide excellent resolution and sensitivity for the detection of this compound and its potential impurities.

Table 1: Recommended GC Parameters

ParameterRecommended SettingJustification
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5)This non-polar stationary phase is well-suited for the separation of aromatic esters based on their boiling points and slight polarity differences.[9][10]
30 m x 0.25 mm ID, 0.25 µm film thicknessA standard column dimension that offers a good balance between resolution and analysis time.
Carrier Gas Helium or HydrogenInert gases that provide good efficiency. Hydrogen can offer faster analysis times.
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for a 0.25 mm ID column to ensure good separation efficiency.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for the main component.
Oven Temperature Program Initial: 100 °C (hold for 2 min)Allows for the elution of any highly volatile impurities.
Ramp: 10 °C/min to 250 °CA gradual increase in temperature facilitates the separation of components with a range of boiling points.
Final hold: 250 °C (hold for 5 min)Ensures that all components have eluted from the column.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds and provides a linear response over a wide concentration range.[6]
Detector Temperature 300 °CPrevents condensation of the eluted components in the detector.
Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetone or dichloromethane) in a volumetric flask.

  • Instrument Setup: Configure the GC system according to the parameters outlined in Table 1.

  • System Suitability: Inject a standard solution of this compound to verify the performance of the GC system. Key parameters to assess include theoretical plates, tailing factor, and repeatability of peak area.

  • Sample Analysis: Inject the prepared sample solution into the GC.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Ethyl 2,4-difluorobenzoate B Dissolve in appropriate solvent A->B C Inject sample into GC B->C Prepared Sample D Separation in capillary column C->D E Detection by FID D->E F Integrate peak areas E->F Chromatogram G Calculate purity (%) F->G H H G->H Final Purity Report

Caption: Workflow for GC-based purity analysis of this compound.

Identifying Potential Impurities

The synthesis of this compound typically involves the esterification of 2,4-difluorobenzoic acid with ethanol. Potential impurities could include:

  • Unreacted Starting Materials: 2,4-difluorobenzoic acid and ethanol.

  • Byproducts from Synthesis: Positional isomers such as Ethyl 2,5-difluorobenzoate or Ethyl 3,4-difluorobenzoate, which could arise from impurities in the starting 2,4-difluorobenzoic acid.[11]

  • Degradation Products: Hydrolysis of the ester back to 2,4-difluorobenzoic acid.

The proposed GC method is designed to separate these potential impurities from the main this compound peak based on differences in their boiling points and polarities.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the GC method, it must be validated according to ICH Q2(R1) guidelines.[2][4][5][12] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by spiking the sample with potential impurities and observing their separation.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of a standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Comparative Analysis: GC vs. Alternative Techniques

While GC is a powerful tool, other analytical techniques can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.

Table 2: Comparison of Analytical Techniques for Purity Validation

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality between the integrated signal area and the number of nuclei.[13]
Applicability Volatile and thermally stable compounds.[7]A wide range of non-volatile and thermally labile compounds.[8][14][15]Any soluble compound with NMR-active nuclei.
Advantages - High resolution and sensitivity.- Fast analysis times.- Relatively low cost per analysis.[8]- Broad applicability.- Can analyze thermally unstable and high molecular weight compounds.- Non-destructive.- Provides structural information.- Can be a primary ratio method without the need for a specific reference standard of the analyte.[16]
Disadvantages - Limited to volatile and thermally stable compounds.- Derivatization may be required for some compounds.- Higher cost of solvents and instrumentation.- Longer analysis times compared to GC.[14][15]- Lower sensitivity compared to GC and HPLC.- Requires more expensive instrumentation.- Potential for signal overlap in complex mixtures.
Best Suited For Routine purity testing of volatile intermediates like this compound.Analysis of non-volatile impurities or thermally sensitive compounds.Absolute purity determination and structural confirmation.

Purity_Validation_Decision A Is the compound volatile and thermally stable? B GC Analysis A->B Yes F Are there non-volatile impurities of interest? A->F No C HPLC Analysis D Is structural confirmation or absolute quantification required? D->C No E qNMR Analysis D->E Yes F->C Yes F->D No

Caption: Decision tree for selecting a purity validation method.

Conclusion: A Multi-faceted Approach to Purity Validation

For the routine quality control and purity validation of this compound, Gas Chromatography with Flame Ionization Detection stands out as a robust, reliable, and cost-effective method. Its high resolving power and sensitivity make it ideal for detecting and quantifying volatile impurities that are likely to be present.

However, a comprehensive purity assessment, especially during process development and for regulatory submissions, may benefit from a multi-technique approach. HPLC can be invaluable for identifying any non-volatile or thermally labile impurities that would be missed by GC. Furthermore, qNMR offers a powerful, non-destructive method for absolute purity determination and structural confirmation, serving as an excellent orthogonal technique to chromatography.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the purity and quality of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 7, 2026.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 7, 2026.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved January 7, 2026.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved January 7, 2026.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 7, 2026.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • University of York. (n.d.). Quantitative NMR Spectroscopy. Retrieved January 7, 2026.
  • ICH. (n.d.). Quality Guidelines.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 7, 2026.
  • Giraudeau, P., & Akoka, S. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Metabolites, 3(4), 885–899. [Link]
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • News. (2024, July 4). GC Vs.
  • Lab Manager Magazine. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved January 7, 2026.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved January 7, 2026.
  • SciELO. (2017, December 14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved January 7, 2026.
  • ASTM. (n.d.).
  • National Institutes of Health. (2016, November 8). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. Retrieved January 7, 2026.
  • Patyk-Kaźmierczak, E., & Kaźmierczak, D. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Retrieved January 7, 2026.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide. Retrieved January 7, 2026.
  • Lab Pro Inc. (n.d.). This compound, 25G - E0935-25G. Retrieved January 7, 2026.
  • ChemBK. (2024, April 9).
  • ChemicalBook. (n.d.). 2,4-Difluorobenzoic acid synthesis. Retrieved January 7, 2026.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 108928-00-3. Retrieved January 7, 2026.
  • ResearchGate. (2025, August 7). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved January 7, 2026.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved January 7, 2026.
  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved January 7, 2026.
  • PubChem. (n.d.). 2,5-Difluorobenzoic acid. Retrieved January 7, 2026.
  • Sunthankar, P. S., Berlin, K. D., Nelson, E. C., Thorne, R. L., Geno, P. W., Archer, J. C., Rolf, L. L., Jr, & Bartels, K. E. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of pharmaceutical sciences, 82(5), 543–545. [Link]
  • Qiu, Y., Su, M., Liu, Y., & Chen, M. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica chimica acta, 583(2), 277–283. [Link]
  • PubChem. (n.d.). 2,6-Difluorobenzoic acid, pentyl ester. Retrieved January 7, 2026.
  • Sigma-Aldrich. (n.d.). 2,4-Difluorobenzoic acid 98 1583-58-0. Retrieved January 7, 2026.
  • ResearchGate. (2025, August 6). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling | Request PDF. Retrieved January 7, 2026.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 108928-00-3. Retrieved January 7, 2026.

Sources

A Researcher's Guide to Cross-Referencing Experimental NMR Data with Literature Values for Difluorobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular structure. This guide provides a comprehensive framework for cross-referencing experimentally obtained ¹H and ¹³C NMR data of difluorobenzoate isomers with established literature values. By understanding the nuances of NMR data for these fluorinated compounds, researchers can enhance the confidence and accuracy of their compound characterization.

The Critical Role of NMR in the Analysis of Fluorinated Aromatics

Fluorine-containing compounds are of immense interest in medicinal chemistry and materials science due to fluorine's unique electronic properties that can modulate a molecule's pharmacokinetic and physicochemical characteristics. The six isomers of difluorobenzoic acid present a classic case study in how subtle changes in substituent position can lead to significant and measurable differences in their NMR spectra. Accurate interpretation of these spectra is paramount for confirming isomer identity and purity.

The chemical shift (δ) and spin-spin coupling constants (J) in both ¹H and ¹³C NMR are exquisitely sensitive to the electronic environment of the nuclei. The high electronegativity of fluorine exerts a strong influence on the electron density of the aromatic ring, leading to characteristic shifts and coupling patterns that allow for unambiguous isomer differentiation.

Experimental Protocol for NMR Data Acquisition

To ensure consistency and comparability of experimental data with literature values, a standardized protocol is essential. The following section details a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of difluorobenzoates.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the difluorobenzoic acid isomer for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for benzoic acids due to its high dissolving power and its residual solvent peak does not typically interfere with the aromatic signals of interest.[1][2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup and Calibration:

    • Use a 400 MHz (or higher field) NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution and lineshape. A well-shimmed instrument will show sharp, symmetrical peaks for the solvent and reference signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm to encompass both aromatic and carboxylic acid protons.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a clean spectrum.

    • Referencing: Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[1][2]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to achieve a good signal-to-noise ratio, depending on the sample concentration.

    • Referencing: Reference the spectrum to the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Calibrate the chemical shift scale as described above.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Calibration transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analysis Spectral Analysis reference->analysis structure_spectra_relationship cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_spectra NMR Spectra isomer Difluorobenzoate Isomer f_position Fluorine Position isomer->f_position inductive Inductive Effect f_position->inductive mesomeric Mesomeric Effect f_position->mesomeric j_coupling J-Coupling (H-F, C-F) f_position->j_coupling h1_shifts ¹H Chemical Shifts inductive->h1_shifts c13_shifts ¹³C Chemical Shifts inductive->c13_shifts mesomeric->h1_shifts mesomeric->c13_shifts h1_shifts->j_coupling c13_shifts->j_coupling

Caption: Relationship between difluorobenzoate isomer structure and its NMR spectral features.

Conclusion

This guide provides a structured approach for the acquisition, interpretation, and cross-referencing of ¹H and ¹³C NMR data for difluorobenzoic acid isomers. By following a standardized experimental protocol and understanding the fundamental principles that govern the NMR spectra of these compounds, researchers can confidently verify the identity and purity of their materials. The provided comparative data table and workflow diagrams serve as practical tools to aid in this critical aspect of chemical research.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • SpectraBase. John Wiley & Sons, Inc. [Link]

Sources

The Impact of Aromatic Fluorination on Crystal Packing: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into aromatic systems has become a cornerstone of molecular design. This guide provides an in-depth comparative analysis of the effects of fluorination on the crystal structures of aromatic compounds, offering researchers, scientists, and drug development professionals a foundational understanding of the subtle yet powerful influence of this unique halogen. By examining crystallographic data from similar fluorinated aromatic compounds, we will explore the causality behind experimental choices in crystallization and structure determination, providing field-proven insights to inform your own research.

The Role of Fluorine in Crystal Engineering

The introduction of fluorine into an aromatic ring dramatically alters its electronic properties, influencing intermolecular interactions and, consequently, the solid-state packing of molecules. These alterations are not merely academic; they have profound implications for a compound's physicochemical properties, including solubility, melting point, and bioavailability. X-ray crystallography stands as the definitive technique to elucidate these three-dimensional arrangements at the atomic level, revealing the intricate dance of forces that govern crystal formation.[1][2]

This guide will focus on a comparative analysis of structurally similar aromatic compounds with varying degrees of fluorination. By keeping the core molecular scaffold constant, we can isolate and understand the specific contributions of fluorine to the overall crystal architecture.

Comparative Crystallographic Analysis: Fluorinated Benzamides as a Case Study

To illustrate the impact of fluorination, we will examine the crystal structures of a series of regioisomeric fluorinated benzamides. Benzamides are a common motif in pharmaceuticals, and understanding their solid-state behavior is of paramount importance. A study on N-(difluorophenyl)-fluorobenzamides provides an excellent example of how subtle changes in fluorine positioning can lead to different supramolecular assemblies.[3]

The crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide reveals that both aromatic rings are nearly co-planar. The crystal packing is dominated by amide⋯amide hydrogen bonds, forming one-dimensional chains.[3] Additionally, weaker C-H⋯F and C-H⋯O interactions, along with C-F⋯π stacking, contribute to the overall three-dimensional network.[3] In contrast, analysis of other di- and tetra-fluorinated analogues often reveals different packing motifs, highlighting the sensitivity of the crystal lattice to the specific placement of fluorine atoms.[3]

Table 1: Comparative Crystallographic Data of Selected Fluorinated Benzamides

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
N-(2,3-difluorophenyl)-2-fluorobenzamideMonoclinicP2₁/cN-H···O (amide chains), C-H···F, C-H···O, C-F···π[3]
2-FluorobenzamideMonoclinicP2₁/cN-H···O (dimers and catemers)[4][5]
1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thioureaTriclinicP-1N-H···O, N-H···S, C-H···O[6]

This comparative data underscores a critical principle: there is no single, predictable outcome of fluorination. Instead, a complex interplay of hydrogen bonds, halogen bonds, and other weak interactions dictates the final crystal structure. The introduction of fluorine can suppress disorder that might be present in non-fluorinated analogues, leading to more well-defined crystal structures.[4][5]

The Interplay of Intermolecular Forces in Fluorinated Aromatics

The crystallographic landscape of fluorinated aromatic compounds is shaped by a variety of non-covalent interactions. Understanding these forces is key to rationalizing and predicting crystal packing.

C-H···F Interactions: Weak Hydrogen Bonds

Once a topic of debate, C-H···F interactions are now recognized as influential, albeit weak, hydrogen bonds that frequently direct crystal packing.[7] The strength and geometric preference of these interactions can be modulated by the electronic environment of both the C-H donor and the fluorine acceptor.

Halogen Bonding: The Surprising Role of F···F Contacts

While fluorine is the least polarizable halogen, F···F contacts are observed in many crystal structures. These are not typically classical halogen bonds but are better described as dispersion-driven interactions that can contribute to the overall stability of the crystal lattice.

The Influence on π-π Stacking

Fluorination significantly alters the quadrupole moment of an aromatic ring. This can lead to attractive interactions between fluorinated and non-fluorinated rings (so-called "fluorous-aromatic" stacking) or influence the geometry of stacking between two fluorinated rings.

Experimental Protocols for X-ray Crystallography of Fluorinated Aromatic Compounds

Achieving high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study.[1][2] The following protocols provide a starting point for the crystallization and analysis of fluorinated aromatic compounds.

Protocol 1: Single Crystal Growth by Slow Evaporation

Slow evaporation is a straightforward and often successful method for obtaining single crystals of organic compounds.[8][9]

Materials:

  • Compound of interest (minimum 80-90% purity)[10]

  • High-purity solvent in which the compound is moderately soluble

  • Small, clean crystallization vessel (e.g., vial, test tube, or NMR tube)[8]

  • Parafilm or aluminum foil

Procedure:

  • Solvent Selection: Choose a solvent in which your compound has moderate solubility. Highly volatile solvents should generally be avoided as rapid crystallization often leads to poor quality crystals.[10]

  • Solution Preparation: Prepare a nearly saturated solution of your compound in the chosen solvent at room temperature. Ensure all the solid has dissolved. If necessary, gently warm the solution to aid dissolution, but allow it to return to room temperature.

  • Filtration: Filter the solution through a syringe filter into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.[11]

  • Evaporation Control: Cover the vessel with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.[8] The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[12]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Protocol 2: Single Crystal Growth by Vapor Diffusion

Vapor diffusion is an excellent technique for growing high-quality crystals from small amounts of material.[9][10]

Materials:

  • Compound of interest

  • A "good" solvent in which the compound is soluble

  • A "poor" or "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent and more volatile.

  • A small inner vial and a larger outer vial with a sealed cap.

Procedure:

  • Prepare the Inner Vial: Dissolve the compound in a minimal amount of the "good" solvent in the small inner vial.

  • Prepare the Outer Vial: Place a small amount of the "poor" solvent in the larger outer vial.

  • Assemble the System: Carefully place the open inner vial inside the outer vial, ensuring the solvent levels are such that there is no direct mixing.

  • Seal and Incubate: Seal the outer vial and leave it undisturbed. The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.[13]

  • Monitor and Harvest: Monitor the inner vial for crystal growth over several days. Once crystals of suitable size are observed, they can be harvested.

X-ray Data Collection and Structure Refinement: A Workflow Overview

Once a suitable single crystal is obtained, the next step is to determine its atomic structure using X-ray diffraction.[1]

Diagram 1: Workflow for X-ray Crystallography

workflow cluster_exp Experimental cluster_comp Computational crystal Single Crystal Selection & Mounting data_collection X-ray Data Collection crystal->data_collection Diffractometer data_processing Data Processing & Reduction data_collection->data_processing Diffraction Pattern structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Reflection Intensities refinement Structure Refinement structure_solution->refinement Initial Atomic Model validation Structure Validation & Analysis refinement->validation Refined Structure

Caption: From Crystal to Structure: The X-ray Crystallography Workflow.

A high-quality crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to yield a set of reflection intensities.[14] These intensities are then used to solve the phase problem and generate an initial electron density map of the unit cell. An atomic model is built into this map and refined against the experimental data to produce the final, accurate crystal structure.[15][16]

Visualizing Intermolecular Interactions

The final crystal structure reveals the precise arrangement of molecules and the intermolecular forces that hold them together.

Diagram 2: Key Intermolecular Interactions in Fluorinated Aromatics

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B C1 C-H F2 C-F C1->F2 C-H···F (Weak H-Bond) O1 C=O C1->O1 C-H···O (Weak H-Bond) F1 C-F F1->F2 F···F (Dispersion) Ring2 Aromatic Ring F1->Ring2 C-F···π (Stacking) Ring1 Aromatic Ring

Caption: A schematic of common non-covalent interactions involving fluorine.

Conclusion

The fluorination of aromatic compounds offers a powerful strategy for fine-tuning molecular properties. X-ray crystallography provides an indispensable tool for understanding how these modifications translate to the solid state. By carefully analyzing the crystal structures of similar fluorinated compounds, researchers can gain valuable insights into the intricate balance of intermolecular forces at play. This knowledge, in turn, can guide the rational design of new pharmaceuticals and materials with optimized properties. This guide has provided a framework for conducting such comparative studies, from experimental design to data interpretation, empowering researchers to harness the full potential of aromatic fluorination.

References

  • Slow Evaporation Method. (n.d.).
  • Crystallisation Techniques. (2006, January 8).
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Spingler, B., & Krossing, I. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]
  • Gao, Y., et al. (2018). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 18(11), 6937-6945. [Link]
  • Crystal Growing Tips. (2015, April 28). University of Florida Center for Xray Crystallography.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules.
  • Gao, Y., et al. (2018). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC. [Link]
  • McCabe, T., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1717. [Link]
  • Kabova, E., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section C, Structural Chemistry, 81(10), 559-569. [Link]
  • Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare.
  • How to Grow Crystals. (n.d.).
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. [Link]
  • Kabova, E., et al. (2025).
  • X-ray crystal data collection and refinement details of organic compounds. (n.d.). ResearchGate.
  • X-ray crystallography. (n.d.). In Wikipedia.
  • Crystal and molecular structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline. (2025, August 9). ResearchGate.
  • Synthesis, crystal X-ray diffraction structure, vibrational properties and quantum chemical calculations on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea. (2025, August 8). ResearchGate.
  • Optimized structures of all the aniline derivatives with different... (n.d.). ResearchGate.
  • X-ray Crystallography: Data collection and processing. (2021, February 3). YouTube. [Link]
  • C and F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. (n.d.). ResearchGate.
  • Fluorinated aniline derivatives and their use. (n.d.).
  • X-ray Diffraction Structures of Regioisomers of N-Methylated Benzimidazole Compounds with Interest for the Design of Amyloid-Avid Probes. (2025, August 7). ResearchGate.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. [Link]

Sources

A Comparative Guide to the Synthetic Utility of Difluorobenzoate Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. Difluorobenzoate isomers, in particular, have emerged as versatile building blocks, offering a gateway to a diverse array of fluorinated compounds. The positional isomerism of the two fluorine atoms on the benzoate scaffold, however, imparts distinct electronic and steric characteristics, leading to significant differences in their synthetic utility. This guide provides a comprehensive comparison of the six difluorobenzoate isomers, offering insights into their reactivity, applications, and practical considerations for their use in synthesis.

The Influence of Fluorine Positioning: An Overview

The reactivity of difluorobenzoate isomers is governed by the interplay of the electron-withdrawing inductive effect (-I) and the electron-donating mesomeric effect (+M) of the fluorine atoms, along with steric hindrance. These factors profoundly influence the electron density of the aromatic ring, the acidity of the carboxylic acid proton, and the susceptibility of different positions to chemical transformations.

Key Physicochemical Properties of Difluorobenzoic Acid Isomers

IsomerCAS NumberMelting Point (°C)pKaKey Structural Features
2,3-Difluorobenzoic Acid 4519-39-5163-165~3.1Adjacent fluorine atoms create a strong inductive pull.
2,4-Difluorobenzoic Acid 1583-58-0178-182~3.27Fluorine at C4 can participate in resonance.
2,5-Difluorobenzoic Acid 2991-28-8148-151~3.3Asymmetric substitution pattern.
2,6-Difluorobenzoic Acid 385-00-2157-159~2.7Strong "ortho effect" from two flanking fluorine atoms.[1]
3,4-Difluorobenzoic Acid 455-86-7120-122[2]~3.7Adjacent fluorine atoms influence reactivity at C2 and C5.[2]
3,5-Difluorobenzoic Acid 455-40-3155-158~3.4Symmetrical substitution with meta-directing effects.

Comparative Reactivity in Key Synthetic Transformations

The distinct electronic and steric environments of each isomer dictate their suitability for various synthetic transformations. Here, we compare their utility in three fundamental reactions: Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are pivotal for introducing nucleophiles onto an aromatic ring and are highly sensitive to the electronic nature of the substrate. The presence of electron-withdrawing fluorine atoms generally activates the ring towards nucleophilic attack.

Reactivity Trend: The reactivity in SNAr is significantly influenced by the ability of the fluorine atoms to stabilize the negatively charged Meisenheimer intermediate. Isomers with fluorine atoms positioned ortho and/or para to a potential leaving group are generally more reactive.

  • Highly Reactive: 2,4-Difluorobenzoate and 2,6-Difluorobenzoate. The fluorine atoms in the ortho and para positions effectively stabilize the intermediate through resonance and induction.

  • Moderately Reactive: 2,3-Difluorobenzoate, 2,5-Difluorobenzoate, and 3,4-Difluorobenzoate. The degree of activation depends on the position of nucleophilic attack.

  • Less Reactive: 3,5-Difluorobenzoate. The meta-positioning of the fluorine atoms provides less stabilization for the Meisenheimer complex.

Experimental Workflow: Comparative SNAr of Difluoronitrobenzoates

SNAr_Workflow cluster_prep Substrate Preparation cluster_reaction SNAr Reaction cluster_analysis Analysis Nitration Nitration of Difluorobenzoic Acid Isomer Reaction Reaction with Nucleophile (e.g., Morpholine) in DMSO at 100 °C Nitration->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis 1H NMR & LC-MS for Yield Determination Purification->Analysis

Caption: A generalized workflow for comparing the SNAr reactivity of difluorobenzoate isomers.

Directed ortho-Metalation (DoM)

DoM is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). The carboxylate group can act as a DMG, directing lithiation to the ortho position.

Reactivity and Regioselectivity:

  • 2,3-Difluorobenzoic Acid: Metalation is expected to occur at the C4 position, directed by the carboxylate and influenced by the fluorine at C3.

  • 2,4-Difluorobenzoic Acid: The carboxylate directs metalation to the C3 position.

  • 2,5-Difluorobenzoic Acid: The C6 position is the most likely site for metalation.

  • 2,6-Difluorobenzoic Acid: The two ortho fluorine atoms can hinder the approach of the base, making DoM challenging. However, if successful, functionalization would occur at the C3 position.

  • 3,4-Difluorobenzoic Acid: The carboxylate directs metalation to the C2 position, which is activated by the adjacent fluorine at C3.

  • 3,5-Difluorobenzoic Acid: The two equivalent ortho positions (C2 and C6) are activated for metalation.[3]

Experimental Protocol: Comparative Directed ortho-Metalation

  • Preparation: To a solution of the difluorobenzoic acid isomer (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere, add TMEDA (2.2 mmol).

  • Lithiation: Slowly add s-BuLi (2.2 mmol) and stir the mixture at -78 °C for 1 hour.

  • Quenching: Add the electrophile (e.g., iodine, 1.2 mmol) and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the residue by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Difluorobenzoates can be converted to their corresponding boronic acids or esters and used in Suzuki cross-coupling reactions to form biaryl structures, which are prevalent in pharmaceuticals.

Reactivity Considerations: The electronic nature of the difluorophenyl boronic acid affects the transmetalation step in the catalytic cycle. Electron-deficient boronic acids, such as those derived from difluorobenzoates, can be challenging substrates. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Illustrative Reaction Scheme: Suzuki Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product DFB_Boronic Difluorophenyl- boronic Acid Catalyst Pd(0) Catalyst + Ligand Product Difluorobiaryl Product DFB_Boronic->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Base Base (e.g., K2CO3)

Caption: General scheme for the Suzuki cross-coupling of a difluorophenylboronic acid with an aryl halide.

Spectroscopic Data for Isomer Identification

Unambiguous identification of the difluorobenzoate isomers is crucial. NMR and IR spectroscopy provide distinct fingerprints for each isomer.

Comparative Spectroscopic Data

IsomerKey ¹H NMR Signals (δ, ppm in DMSO-d6)Key ¹³C NMR Signals (δ, ppm in DMSO-d6)Key IR Absorptions (cm⁻¹)
2,3-Difluorobenzoic Acid 7.30-7.80 (m, 3H), 13.5 (br s, 1H)[4][5]115-165 (aromatic C), ~165 (C=O)[5]~1700 (C=O), ~1200-1300 (C-F)
2,4-Difluorobenzoic Acid 7.10-7.90 (m, 3H), 13.4 (br s, 1H)105-165 (aromatic C), ~166 (C=O)~1700 (C=O), ~1200-1300 (C-F)
2,5-Difluorobenzoic Acid 7.30-7.70 (m, 3H), 13.6 (br s, 1H)115-160 (aromatic C), ~165 (C=O)[6]~1700 (C=O), ~1200-1300 (C-F)[7]
2,6-Difluorobenzoic Acid 7.10-7.60 (m, 3H), 13.7 (br s, 1H)[2]112-162 (aromatic C), ~163 (C=O)~1700 (C=O), ~1200-1300 (C-F)
3,4-Difluorobenzoic Acid 7.40-7.90 (m, 3H), 13.3 (br s, 1H)117-155 (aromatic C), ~166 (C=O)~1700 (C=O), ~1200-1300 (C-F)
3,5-Difluorobenzoic Acid 7.40-7.60 (m, 3H), 13.8 (br s, 1H)[8]108-165 (aromatic C), ~165 (C=O)~1700 (C=O), ~1200-1300 (C-F)

Conclusion and Future Outlook

The choice of a difluorobenzoate isomer is a critical decision in the design of a synthetic route. Understanding the nuanced differences in their reactivity, driven by the strategic placement of two fluorine atoms, allows for the rational selection of the optimal building block for a given transformation. This guide provides a framework for comparing the synthetic utility of these valuable isomers. As the demand for complex fluorinated molecules continues to grow, a deeper understanding of the reactivity of these fundamental building blocks will undoubtedly spur further innovation in drug discovery and materials science.

References

  • Ogruc Ildiz, G.; Fausto, R. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules2020, 25(21), 4908. [Link]
  • Mortier, J.; et al. Directed lithiation of unprotected benzoic acids. J. Org. Chem.1998, 63(10), 3519-3528. [Link]
  • Ogruc Ildiz, G.; Fausto, R. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • SpectraBase. 2,3-Difluorobenzoic acid. [Link]
  • SpectraBase. 2,5-Difluorobenzoic acid. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like Ethyl 2,4-difluorobenzoate is critical. However, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, technically-grounded framework for managing this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be a self-validating system, integrating causality with best practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound (CAS No. 108928-00-3) is a colorless to slightly pale yellow liquid.[1] While specific toxicological data is limited, the primary hazards identified in Safety Data Sheets (SDS) stem from its irritant properties.[2] A thorough risk assessment is the foundation of safe handling and disposal.

Core Hazards:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[2] The difluorinated phenyl ring is an electron-withdrawing group, which can enhance the reactivity of the ester, contributing to its irritant nature upon contact with biological tissues.

  • Potential for Harm: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

Hazard TypeDescriptionPrimary Exposure Routes
Eye Irritation Causes irritation upon contact.Direct contact with liquid or vapor.
Skin Irritation Causes irritation. May be harmful if absorbed.Direct contact.
Respiratory Irritation Vapors or mists can irritate the respiratory tract.Inhalation.
Ingestion Hazard May cause irritation of the digestive tract.Ingestion.

This data is synthesized from available Safety Data Sheets.[2]

Proactive Safety: Handling, Storage, and Personal Protective Equipment (PPE)

Proper disposal begins with minimizing waste and preventing accidental release. Adherence to rigorous handling and storage protocols is non-negotiable.

Handling & Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[2]

  • Container Integrity: Store in a cool, dry place in a tightly sealed container to prevent leakage and evaporation.[2][3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against exposure. The following table outlines the minimum requirements.

Protection AreaRequired PPERationale and Specifications
Eye/Face Safety Goggles & Face ShieldUse tightly fitting safety goggles approved under NIOSH (US) or EN 166 (EU) standards. A face shield (minimum 8 inches) is required when handling larger quantities or when there is a significant splash risk.[3]
Skin/Body Chemical-Resistant Gloves & Lab CoatWear appropriate protective gloves (e.g., Nitrile) and a lab coat to prevent skin exposure.[2] Ensure gloves are inspected before use and replaced immediately if contaminated or damaged.
Respiratory NIOSH/MSHA Approved RespiratorA respirator is necessary if ventilation is inadequate or if irritation is experienced.[2] Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[3]

Emergency Procedures: Spill Management

An accidental spill requires a calm, methodical, and immediate response. The protocol differs based on the scale of the spill.

Step-by-Step Protocol for a Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the full PPE described in the table above.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2][3]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.

  • Decontaminate: Wipe down the spill area with soap and water.

  • Dispose: Label the waste container and manage it according to the disposal protocol in the next section.

Protocol for a Major Spill (Outside of a Fume Hood or Large Volume)
  • EVACUATE: Immediately evacuate the area.[4][5]

  • RESCUE: Assist anyone who may have been exposed, guiding them to an emergency eyewash or safety shower. Remove contaminated clothing.[4][6]

  • CONFINE: Close doors to the affected area to confine the vapors.[4]

  • REPORT: From a safe location, contact your institution's Environmental Health & Safety (EHS) office or emergency response team. Provide the chemical name, location, and estimated quantity of the spill.[4][5]

  • SECURE: Secure the area to prevent unauthorized entry until emergency responders arrive.[4]

  • DO NOT attempt to clean up a major spill unless you are a trained member of the emergency response team.[4][7]

Proper Disposal Protocol: A Systematic Approach

As a halogenated organic compound, this compound waste must be managed as hazardous waste. Halogenated organic compounds are specifically regulated because their improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.

Step 1: Waste Characterization
  • Any amount of unused this compound, or any material (e.g., absorbents, contaminated PPE) saturated with it, must be classified as hazardous waste.

  • While not specifically listed on the EPA's P or U lists, its characteristics as a halogenated organic compound place it under the purview of RCRA regulations.[8] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste under 40 CFR Parts 261.3.[2]

Step 2: Waste Segregation and Containerization

This is the most critical operational step to ensure compliant disposal.

  • Designated Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Liquids."[9]

  • No Cross-Contamination: NEVER mix halogenated waste with non-halogenated organic waste.[9] This is because the entire mixture would have to be treated as halogenated waste, significantly increasing disposal costs and complexity.

  • Container Requirements: The container must be made of a material compatible with the chemical, have a tight-fitting lid, and be kept closed except when adding waste.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[9]

Step 3: Disposal Workflow

The following workflow provides a logical pathway for managing waste from generation to final disposal.

Sources

Navigating the Safe Handling of Ethyl 2,4-difluorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of specialized chemical reagents is paramount to both scientific integrity and personnel safety. Ethyl 2,4-difluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients, requires a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in its safe and effective use.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is classified as an irritant to the skin, eyes, and respiratory system.[1][2] Prolonged or unprotected contact can lead to irritation, and its vapors, if inhaled, can cause respiratory discomfort. The causality behind these effects lies in its chemical structure—a halogenated aromatic ester—which can interact with biological tissues. Therefore, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a critical procedural necessity to prevent exposure.

Core Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is contingent on the nature and scale of the work being performed. The following recommendations are based on a thorough risk assessment for standard laboratory operations.

Hand Protection: Your Primary Barrier

Direct skin contact is a primary route of exposure. While standard nitrile gloves are common in laboratory settings, their resistance to halogenated and aromatic compounds can be limited with prolonged contact.[3][4][5]

  • For short-duration tasks and incidental contact: High-quality nitrile gloves with a minimum thickness of 5 mil are acceptable. However, it is crucial to change them immediately upon any sign of contamination.[4]

  • For extended use or direct immersion: Butyl rubber gloves are the preferred choice. Butyl rubber exhibits excellent resistance to esters and many aromatic compounds, offering a more robust barrier for prolonged handling.[6][7][8][9]

It is imperative to note that specific breakthrough time data for this compound is not widely available. Therefore, the "double-gloving" technique, using a combination of a lighter nitrile glove underneath a heavier butyl rubber glove, can provide an additional layer of safety. Always inspect gloves for any signs of degradation, such as swelling or discoloration, before and during use.

Eye and Face Protection: Shielding from Splashes and Vapors

Given its classification as an eye irritant, robust eye and face protection is mandatory.

  • Minimum Requirement: ANSI-rated safety glasses with side shields.

  • Recommended for most procedures: Chemical splash goggles that provide a complete seal around the eyes are the standard for handling liquid chemicals that pose a splash hazard.

  • For larger quantities or splash-intensive operations: A full-face shield worn over chemical splash goggles offers the highest level of protection for both the eyes and face.

Protective Clothing: Preventing Skin Contact

A standard, flame-resistant laboratory coat should be worn at all times when handling this compound. For procedures with a higher risk of splashing or contamination, a chemically resistant apron over the lab coat is recommended. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to protect the arms.

Respiratory Protection: Ensuring a Safe Breathing Zone

All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.

  • Standard Operations: When used in a properly functioning fume hood, additional respiratory protection is typically not required.

  • In the event of a spill or ventilation failure: A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[10] For compounds containing halogens, a combination cartridge that also protects against acid gases may be appropriate, though for this specific ester, an OV cartridge is the primary recommendation.

It is a regulatory requirement under OSHA that any workplace requiring the use of respirators must have a comprehensive written respiratory protection program.[1][2][6][7] This program must include medical evaluations, fit testing, and regular training for all personnel required to wear respirators.[1][2][6][7]

PPE Selection Guide for Various Laboratory Scenarios

The following table summarizes the recommended PPE for different operational scenarios involving this compound.

ScenarioHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection
Small-Scale Handling (<100 mL) in a Fume Hood Nitrile gloves (min. 5 mil), changed frequentlySafety glasses with side shields or chemical splash gogglesStandard lab coatNot required if in a certified fume hood
Large-Scale Handling (>100 mL) or Prolonged Use in a Fume Hood Butyl rubber gloves or double-gloved (nitrile base)Chemical splash goggles and a full-face shieldChemically resistant apron over a standard lab coatNot required if in a certified fume hood
Spill Cleanup Butyl rubber glovesChemical splash goggles and a full-face shieldChemically resistant apron over a standard lab coatNIOSH-approved respirator with organic vapor cartridges
Weighing and Dispensing (outside of a fume hood - not recommended) Butyl rubber glovesChemical splash gogglesStandard lab coatNIOSH-approved respirator with organic vapor cartridges

Procedural Workflow for Safe Handling

A systematic approach is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal and Decontamination prep1 Review Safety Data Sheet (SDS) prep2 Assemble all necessary PPE prep1->prep2 prep3 Ensure fume hood is certified and functioning prep2->prep3 prep4 Prepare spill cleanup materials prep3->prep4 handling1 Don appropriate PPE prep4->handling1 Proceed to Handling handling2 Conduct all operations within the fume hood handling1->handling2 handling3 Keep containers closed when not in use handling2->handling3 handling4 Use compatible labware handling3->handling4 disp1 Segregate waste into a labeled 'Halogenated Organic Waste' container handling4->disp1 Proceed to Disposal disp2 Decontaminate glassware and equipment disp1->disp2 disp3 Properly doff and dispose of contaminated PPE disp2->disp3 disp4 Wash hands thoroughly disp3->disp4

Caption: A generalized workflow for the safe handling of this compound.

Operational and Disposal Plans

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above for spill cleanup.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Disposal Plan

As a halogenated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: A dedicated, clearly labeled "Halogenated Organic Waste" container must be used.[8][11][12][13] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[12][13]

  • Container Management: Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[8][14]

  • Decontamination of Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[14][15] The rinsate must be collected and disposed of as halogenated organic waste.[14][15] After triple-rinsing, the container can be managed as non-hazardous waste, with the label defaced or removed.[14][15]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, ensuring a secure and compliant laboratory environment.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. U.S. Department of Labor.
  • Accutec-IHS. (n.d.). Respiratory Protection Program OSHA Safety.
  • Clinician.com. (n.d.). OSHA's requirements for respiratory protection.
  • Sitemate. (n.d.). OSHA Requirements for Respiratory Protection.
  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
  • Occupational Safety and Health Administration. (n.d.). Major Requirements of OSHA's Respiratory Protection Standard 29 CFR 1910.134. U.S. Department of Labor.
  • University of Illinois Urbana-Champaign. (n.d.). Decontaminating Empty Containers. Division of Research Safety.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Oregon State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • Oregon State University. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
  • Temple University. (2021, October). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety.
  • International Safety. (n.d.). superiorglove® BU3535-8 Chemstop Butyl Chemical Resistant Gloves.
  • University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health.
  • University of Pennsylvania. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety.
  • Kimberly-Clark. (2009, December 3). Chemical Compatibility Guide for: KleenGuard® G10 Nitrile Gloves.
  • S&G Gloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.